Calcimycin hemimagnesium
説明
特性
CAS番号 |
72124-77-7 |
|---|---|
分子式 |
C58H72MgN6O12 |
分子量 |
1069.5 g/mol |
IUPAC名 |
magnesium bis(5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate) |
InChI |
InChI=1S/2C29H37N3O6.Mg/c2*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;/h2*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);/q;;+2/p-2/t2*15-,16-,17-,18-,22-,27+,29+;/m11./s1 |
InChIキー |
XBWKBTZDBYFEMH-UIOMRPQBSA-L |
異性体SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2] |
正規SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Calcimycin Hemimagnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcimycin, also known as A23187, is a potent and widely utilized divalent cation ionophore. This technical guide provides a comprehensive overview of the mechanism of action of its hemimagnesium salt. It details the core function of Calcimycin as a mobile ion carrier, its impact on intracellular calcium homeostasis, and the subsequent activation of various signaling cascades. This document includes quantitative data on ion binding and transport, detailed experimental protocols for studying its effects, and visual representations of the key signaling pathways and experimental workflows involved.
Core Mechanism of Action: Divalent Cation Ionophore
Calcimycin hemimagnesium is a lipophilic molecule that spontaneously inserts into cellular membranes. Its primary mechanism of action is to bind and transport divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺), across biological membranes, down their electrochemical gradient.[1][2] This process disrupts the tightly regulated low intracellular calcium concentrations maintained in resting cells.
The transport process is electroneutral, with the ionophore typically exchanging one divalent cation for two protons (H⁺) or forming a 2:1 complex with the cation to shuttle it across the lipid bilayer.[3][4] This influx of Ca²⁺ from the extracellular space and its release from intracellular stores like the endoplasmic reticulum leads to a rapid and significant increase in cytosolic Ca²⁺ levels. This elevation in intracellular Ca²⁺ is the primary trigger for the diverse biological effects of Calcimycin.[1]
Beyond its ionophoric activity, Calcimycin also directly impacts mitochondrial function by uncoupling oxidative phosphorylation and inhibiting mitochondrial ATPase activity.[5]
Quantitative Data
The efficacy and selectivity of Calcimycin are defined by its binding affinities for various divalent cations and its ion transport rates.
Table 1: Divalent Cation Binding Affinities and Transport Selectivity of Calcimycin (A23187)
| Divalent Cation | Log of Stability Constant (log K) for 1:1 Complex | Relative Affinity (Mg²⁺ = 1.00) | Relative Transport Rate |
| Ni²⁺ | 7.54 | 977 | - |
| Co²⁺ | - | 331 | - |
| Zn²⁺ | - | 174 | +++ |
| Mn²⁺ | - | 34 | ++ |
| Ca²⁺ | - | 0.89 | ++ |
| Mg²⁺ | - | 1.00 | + |
| Sr²⁺ | - | 0.20 | + |
| Ba²⁺ | 3.60 | 0.11 | + |
Data compiled from references[4][6][7]. Relative transport rates are indicated qualitatively where specific quantitative data is not available ('+++' high, '++' moderate, '+' low).
Table 2: Ion Transport Rates and Stoichiometry
| Parameter | Value | Notes |
| Ca²⁺ Transport Stoichiometry (Ionophore:Ca²⁺) | 2:1 | [3] |
| Maximal Ca²⁺ Flux | ~10⁻¹⁰ mol·cm⁻²·s⁻¹ | In artificial phosphatidylcholine membranes.[3] |
| Translocation Rate Constant (1:2 Ca²⁺:Ionophore Complex) | 0.1 - 0.3 s⁻¹ | [8] |
| Translocation Rate Constant (H⁺·Ionophore Complex) | 28 s⁻¹ | [8] |
| Turnover Number (Ca²⁺) | 3- to 5-fold lower than Ionomycin | At saturating Ca²⁺ concentrations.[9][10] |
Table 3: Effective Concentrations of Calcimycin in Cellular Assays
| Biological Effect | Cell Type | Effective Concentration Range | Reference |
| Apoptosis Induction | HEK293 cells | 5 µM | [11] |
| Apoptosis Induction | HeLa cells | 0.25 - 0.45 µM | |
| Autophagy Induction | Murine embryonic fibroblasts, human colon cancer cells | Not specified | [6] |
| Autophagy and Mycobacterial Killing | THP-1 cells | Not specified | [6] |
| Interferon Production | Human lymphocytes | Not specified | [12] |
| Protein Leakage (in vivo) | Mice (intrapleurally) | 2.5 - 7.5 nM | [13] |
| Oocyte Activation | Human oocytes | 0.5 µg/mL | [2] |
| Cytokine Production (with PMA) | Mouse splenocytes | 1 µg/mL | [14] |
Note: The optimal working concentration of Calcimycin is highly dependent on the cell type, serum concentration in the culture media, and the specific biological endpoint being measured.[15]
Key Signaling Pathways Activated by Calcimycin
The elevation of intracellular Ca²⁺ by Calcimycin triggers a multitude of signaling cascades.
Calcimycin is a potent inducer of apoptosis in a variety of cell types. The sustained high levels of intracellular Ca²⁺ can lead to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases.
The increase in intracellular Ca²⁺ can lead to the activation of the NF-κB transcription factor, a key regulator of inflammation and cell survival. This is often mediated by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can lead to the phosphorylation and activation of the IκB kinase (IKK) complex.
References
- 1. Regulation of immunity and oncogenesis by the IRF transcription factor family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A23187 - Wikipedia [en.wikipedia.org]
- 3. Interferon Regulatory Factor 4 (IRF4) Interacts with NFATc2 to Modulate Interleukin 4 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specificity of ionophore A23187 in cation transport across lipid membranes. Studies with lecithin vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcimycin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Equilibria between ionophore A23187 and divalent cations: stability of 1:1 complexes in solutions of 80% methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence study of the divalent cation-transport mechanism of ionophore A23187 in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways | The EMBO Journal [link.springer.com]
- 13. Inhibition of Transcription of the Beta Interferon Gene by the Human Herpesvirus 6 Immediate-Early 1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An artificial transcription factor that activates potent interferon-γ expression in human Jurkat T Cells [frontiersin.org]
- 15. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Calcimycin Hemimagnesium as a Divalent Cation Ionophore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcimycin, also known as A23187, is a well-characterized ionophore with a high affinity for divalent cations. It is widely utilized in cellular biology and drug discovery to manipulate intracellular concentrations of ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), thereby triggering a cascade of cellular events. This technical guide provides a comprehensive overview of calcimycin hemimagnesium, focusing on its mechanism of action, quantitative data regarding its ionophoric properties, and detailed experimental protocols for its application in research. Furthermore, this guide presents key signaling pathways modulated by calcimycin, visualized through Graphviz diagrams, to facilitate a deeper understanding of its cellular effects.
Introduction
Calcimycin is a polyether antibiotic isolated from the bacterium Streptomyces chartreusensis.[1] It functions as a mobile ion carrier, forming a lipid-soluble complex with divalent cations, which allows it to transport these ions across biological membranes, down their electrochemical gradient.[1] This ability to rapidly increase intracellular divalent cation concentrations makes calcimycin an invaluable tool for studying a multitude of physiological processes that are regulated by these ions, including signal transduction, apoptosis, and autophagy.[2]
Calcimycin is commercially available in various forms, including the free acid and the hemimagnesium salt. The hemimagnesium salt is a stable formulation of the ionophore. Once dissolved, it is expected to dissociate, rendering the active calcimycin molecule available to interact with and transport divalent cations.
Mechanism of Action
Calcimycin's ionophoric activity stems from its unique chemical structure, which allows it to chelate divalent cations. The calcimycin-cation complex is lipophilic, enabling it to diffuse across the lipid bilayer of cellular and organellar membranes. This transport disrupts the steep electrochemical gradients of divalent cations that are normally maintained by the cell. For instance, it can facilitate the influx of extracellular Ca²⁺ into the cytosol and also release Ca²⁺ from intracellular stores like the endoplasmic reticulum.[3]
The stoichiometry of the complex can vary depending on the cation. For Ca²⁺, calcimycin typically forms a 2:1 complex (two calcimycin molecules to one calcium ion).[4]
Quantitative Data: Divalent Cation Affinity and Selectivity
The efficacy of calcimycin as an ionophore is dictated by its binding affinity and transport selectivity for various divalent cations. The following tables summarize key quantitative data for calcimycin (A23187).
Table 1: Stability Constants for Calcimycin (A23187) Complexes with Divalent Cations
| Divalent Cation | Log of Stability Constant (log K_MA') | Relative Affinity |
| Ni²⁺ | 7.54 ± 0.06 | 977 |
| Co²⁺ | - | 331 |
| Zn²⁺ | - | 174 |
| Mn²⁺ | - | 34 |
| Mg²⁺ | - | 1.00 |
| Ca²⁺ | - | 0.89 |
| Sr²⁺ | - | 0.20 |
| Ba²⁺ | 3.60 ± 0.06 | 0.11 |
Data obtained from studies on A23187 in 80% methanol/water solutions. The stability constants reflect the formation of the 1:1 complex (MA⁺).
Table 2: Transport Selectivity Sequence of Calcimycin (A23187)
| Cation | Relative Transport Rate |
| Zn²⁺ | +++ |
| Mn²⁺ | +++ |
| Ca²⁺ | ++ |
| Co²⁺ | + |
| Ni²⁺ | + |
| Sr²⁺ | + |
This table represents the qualitative transport selectivity sequence, with '+++' indicating the highest transport rate.
Signaling Pathways Modulated by Calcimycin
The influx of divalent cations, particularly Ca²⁺, initiated by calcimycin activates a variety of downstream signaling pathways. Two of the most extensively studied are apoptosis and autophagy.
Calcimycin-Induced Apoptosis via the RAF/MEK/ERK Pathway
Increased intracellular Ca²⁺ can trigger apoptosis through the activation of the RAF/MEK/ERK signaling cascade.[5][6] This pathway ultimately leads to the upregulation of the tumor suppressor protein p53, which in turn promotes the expression of the pro-apoptotic protein Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c and the activation of caspases, culminating in programmed cell death.[5][6]
Calcimycin-Induced Autophagy
Calcimycin can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[7] This process is often initiated through the P2RX7 receptor, leading to an increase in intracellular calcium.[7][8] The elevated calcium levels stimulate the formation of autophagosomes, which are double-membraned vesicles that engulf cellular components destined for degradation. A key marker of autophagy is the conversion of the soluble protein LC3-I to the lipidated, autophagosome-associated form, LC3-II.[7]
Experimental Protocols
The following are detailed protocols for key experiments using this compound. It is crucial to optimize concentrations and incubation times for each specific cell type and experimental setup.
Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound salt (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound salt in DMSO. For example, for a compound with a molecular weight of 1069.55 g/mol , dissolve 1.07 mg in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Solutions are generally stable for at least 3 months under these conditions.
-
Measurement of Intracellular Calcium Mobilization
This protocol describes the use of a fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular Ca²⁺ concentration following treatment with calcimycin.
-
Reagents and Materials:
-
Cells of interest
-
96-well, black-walled, clear-bottom tissue culture plates
-
Fura-2 AM (or other suitable Ca²⁺ indicator)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence plate reader with appropriate filters for the chosen dye
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM in HBSS with Ca²⁺ and Mg²⁺. The addition of 0.02% Pluronic F-127 can improve dye solubility and uptake.
-
Remove the culture medium from the cells and wash once with HBSS with Ca²⁺ and Mg²⁺.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add the desired concentration of calcimycin (typically 1-10 µM) to the wells.
-
Immediately begin recording the fluorescence signal for 5-10 minutes to capture the initial rapid increase and subsequent changes in intracellular Ca²⁺.
-
-
Controls:
-
Negative Control: Vehicle control (DMSO) without calcimycin.
-
Positive Control: A maximal effective concentration of calcimycin or another ionophore like ionomycin.
-
-
Induction and Detection of Apoptosis by Annexin V Staining
This protocol uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, in conjunction with a viability dye like propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.
-
Reagents and Materials:
-
Cells of interest
-
Culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induction of Apoptosis:
-
Seed cells and allow them to adhere or reach the desired density.
-
Treat cells with the desired concentration of calcimycin (e.g., 1-5 µM) for a suitable duration (e.g., 6-24 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
-
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Annexin V only: To set compensation.
-
PI only: To set compensation.
-
Untreated cells: As a negative control for apoptosis.
-
Positive control: Cells treated with a known apoptosis inducer.
-
-
Detection of Autophagy by LC3 Immunoblotting
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, by Western blotting.[7]
References
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 3. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionophore A23187. Solution conformations of the calcium complex and free acid deduced from proton and carbon-13 nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-activated RAF/MEK/ERK signaling pathway mediates p53-dependent apoptosis and is abrogated by alpha B-crystallin through inhibition of RAS activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-activated RAF/MEK/ERK Signaling Pathway Mediates p53-dependent Apoptosis and Is Abrogated by αB-Crystallin through Inhibition of RAS Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to Calcimycin (A23187): Discovery, Biosynthesis, and Applications
This technical guide provides an in-depth overview of the discovery, origin, and biochemical characteristics of Calcimycin, a potent divalent cation ionophore produced by the bacterium Streptomyces chartreusensis. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Discovery and Origin
Calcimycin, also widely known as A23187, was first isolated from the fermentation broth of Streptomyces chartreusensis strain NRRL 3882.[1][2][3] Its discovery in the early 1970s marked a significant advancement in the study of ion transport across biological membranes.[4][5] Structurally, Calcimycin is a polyether antibiotic with a unique composition that includes an α-ketopyrrole, a spiroketal ring, and a substituted benzoxazole moiety.[6] This structure is responsible for its remarkable ability to form stable complexes with divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), and transport them across lipid membranes.[7][8][9]
Biosynthesis of Calcimycin
The biosynthesis of Calcimycin is a complex process orchestrated by a 64-kb gene cluster in Streptomyces chartreusensis NRRL 3882.[1][10][11][12] This cluster contains 27 potential genes that encode the enzymes responsible for synthesizing the three main structural components of the molecule.[1][10]
The biosynthetic pathway can be summarized as follows:
-
α-Ketopyrrole Moiety: Derived from L-proline.[13]
-
Spiroketal Ring: A polyketide synthesized from propionate and acetate precursors by modular type I polyketide synthases (PKSs).[6][13]
-
Substituted Benzoxazole Moiety: Synthesized from glucose via the shikimate pathway, which produces 3-hydroxyanthranilic acid. The N-methyl group is derived from methionine.[13]
Cezomycin is a direct precursor in the biosynthesis of Calcimycin.[13][14][15] The conversion of cezomycin to calcimycin is a post-synthetic modification.[14][16]
Caption: Overview of the Calcimycin biosynthetic pathway.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and physicochemical properties of Calcimycin.
Table 1: Physicochemical Properties of Calcimycin
| Property | Value |
| Molecular Formula | C₂₉H₃₇N₃O₆[17][18] |
| Molecular Weight | 523.6 g/mol [17][18] |
| CAS Number | 52665-69-7[17][18] |
| Solubility | Soluble in DMSO, ethanol, methanol; poorly soluble in water[4][17] |
Table 2: Antimicrobial Activity of Calcimycin
| Organism Type | Activity |
| Gram-positive bacteria | Inhibits growth[7][11][19] |
| Fungi | Inhibits growth of some species[7][11][19] |
| Mycobacterium bovis BCG | Potent inhibitor in vitro and in THP-1 cells[5][17] |
| Leishmania major | Effective against promastigotes[5] |
Table 3: Biological Activity and Concentrations
| Biological Effect | Cell Type | Concentration |
| Induction of Apoptosis | HL-60 cells | Not specified, but induces apoptosis[17][20] |
| Induction of Autophagy | Murine embryonic fibroblasts, human colon cancer cells | Not specified, but induces autophagy[17][20] |
| T-cell Proliferation | Human T lymphocytes | 400-500 nM (slightly mitogenic)[21] |
| Increased Intracellular Ca²⁺ | Various | 1-10 µM (for experimental induction)[22] |
Experimental Protocols
Fermentation of Streptomyces chartreusensis for Calcimycin Production
This protocol is a generalized procedure based on common fermentation practices for Streptomyces.
-
Strain and Culture Conditions: Streptomyces chartreusensis NRRL 3882 is cultured at 30°C.[15]
-
Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth with yeast extract) and incubate for 2-3 days with shaking.[15]
-
Production Culture: Transfer the seed culture to a production medium such as solid mannitol soya flour (SFM) medium.[15]
-
Fermentation: Incubate the production culture for 6 to 10 days at 30°C under submerged aerobic conditions.[2][11]
-
Monitoring: Monitor pH, cell growth, and Calcimycin production periodically.
Caption: Workflow for Calcimycin production via fermentation.
Isolation and Purification of Calcimycin
-
Filtration: Filter the whole fermentation broth to separate the mycelial cake from the filtrate.[2]
-
Extraction: Extract the mycelial cake with an organic solvent such as methanol. This is typically done multiple times.[2]
-
Concentration: Combine the solvent extracts and concentrate them in vacuo.[11]
-
Chromatography: Purify the crude extract using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 column is commonly used.[11]
-
Analysis: Analyze the purified fractions using HPLC and Mass Spectrometry (MS) to confirm the presence and purity of Calcimycin.[11]
Measurement of Intracellular Calcium Influx
-
Cell Preparation: Culture cells of interest to an appropriate confluency in a suitable format (e.g., 96-well plate).[22]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer (e.g., HBSS).[22]
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.[22]
-
Stimulation: Add Calcimycin (typically 1-10 µM) to the cells and immediately begin recording the change in fluorescence over time.[22]
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio.[22]
Mechanism of Action and Affected Signaling Pathways
Calcimycin's primary mechanism of action is to function as a mobile ion carrier for divalent cations, leading to a rapid increase in their intracellular concentration.[9][23][24] This disruption of ion homeostasis triggers a cascade of downstream signaling events.
Calcium-Dependent Signaling
The influx of Ca²⁺ is a key second messenger that activates numerous cellular processes:
-
Enzyme Activation: Activates Ca²⁺-dependent enzymes such as protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).
-
Gene Expression: Influences the expression of genes involved in cell proliferation, differentiation, and apoptosis.
-
T-Cell Activation: In T lymphocytes, Calcimycin can induce the expression of the interleukin-2 (IL-2) receptor, a key step in T-cell activation.[21][25]
Caption: Signaling cascade initiated by Calcimycin-mediated Ca²⁺ influx.
Induction of Apoptosis and Autophagy
The significant increase in intracellular Ca²⁺ can lead to cellular stress, particularly mitochondrial dysfunction. This can trigger programmed cell death (apoptosis) and cellular recycling (autophagy).[9][17][20]
-
Apoptosis: Elevated Ca²⁺ can lead to the opening of the mitochondrial permeability transition pore, release of cytochrome c, and activation of caspases.
-
Autophagy: Calcimycin has been shown to induce autophagy in various cell lines, a process that can either promote cell survival or contribute to cell death depending on the context.[17][20]
Other Biological Effects
-
Uncoupling of Oxidative Phosphorylation: Calcimycin can disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation.[7][9][19]
-
Inhibition of ATPase: It has been shown to inhibit the activity of mitochondrial ATPase.[7][9][19]
-
Generation of Reactive Oxygen Species (ROS): Treatment with Calcimycin can lead to an increase in both intracellular and extracellular ROS.[17][20]
Conclusion
Calcimycin, originating from Streptomyces chartreusensis, remains a vital tool in biomedical research due to its potent and specific ionophoric activity. Understanding its discovery, biosynthesis, and multifaceted effects on cellular signaling pathways is crucial for its application in studying calcium-dependent physiological and pathological processes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to utilize Calcimycin in their experimental designs.
References
- 1. Characterization of the biosynthesis gene cluster for the pyrrole polyether antibiotic calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3923823A - Antibiotic A23187 and Process for preparation thereof - Google Patents [patents.google.com]
- 3. Calcimycin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A23187 - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Cezomycin Is Activated by CalC to Its Ester Form for Further Biosynthesis Steps in the Production of Calcimycin in Streptomyces chartreusis NRRL 3882 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the Biosynthesis Gene Cluster for the Pyrrole Polyether Antibiotic Calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cezomycin Is Activated by CalC to Its Ester Form for Further Biosynthesis Steps in the Production of Calcimycin in Streptomyces chartreusis NRRL 3882 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 18. rpicorp.com [rpicorp.com]
- 19. journals.asm.org [journals.asm.org]
- 20. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 21. Calcium ionophore A23187 induces interleukin 2 reactivity in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. What is Calcimycin used for? [synapse.patsnap.com]
- 24. benchchem.com [benchchem.com]
- 25. Stepwise activation of T cells. Role of the calcium ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Calcimycin Hemimagnesium: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcimycin, also known as A23187, is a potent ionophore antibiotic isolated from the bacterium Streptomyces chartreusensis. It is widely utilized in research to increase intracellular concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), thereby activating a multitude of cellular processes. This technical guide focuses on the hemimagnesium salt of Calcimycin, a common commercially available form of this invaluable research tool. We will delve into its precise chemical structure, summarize its key physical properties, and provide insights into experimental methodologies and biological signaling pathways.
Chemical Structure
Calcimycin hemimagnesium is a complex where one magnesium ion is coordinated by two molecules of Calcimycin. Each Calcimycin molecule acts as a ligand, creating a lipophilic complex that can readily traverse cellular membranes.
The systematic IUPAC name for this compound is magnesium bis(5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate)[1].
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₅₈H₇₂MgN₆O₁₂ | [1][2] |
| Molecular Weight | ~1069.5 g/mol | [1][2] |
| CAS Number | 72124-77-7 | [1][2] |
| Parent Compound (Calcimycin) | CID 11957499 | [1] |
| Component Compounds | Magnesium (CID 5462224), Calcimycin (CID 11957499) | [1] |
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.
Table 2: Summary of Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white powder | |
| Melting Point | 189 - 190 °C (for free acid form) | The melting point of the hemimagnesium salt may differ. |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF, and methylene chloride. Slightly soluble in water. | Solubility in acetone is reported as 5 mg/mL, resulting in a clear, faintly yellow solution. |
| UV Absorption Maxima (λmax) | 230, 303, 371 nm | In ethanol. |
| Storage Conditions | Store at -20°C, desiccated. | Solutions in DMSO can be stored at -20°C for up to 3 months. |
Experimental Protocols
Solubility Determination
A common method to determine the solubility of a compound like this compound is the shake-flask method.
References
The Ionophore Calcimycin: A Technical Guide to Its Mechanism for Increasing Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcimycin, also known as A23187, is a potent and widely utilized mobile ion-carrier antibiotic derived from Streptomyces chartreusensis.[1] Its significance in biomedical research stems from its ability to form stable, lipophilic complexes with divalent cations, most notably calcium (Ca²⁺), and transport them across biological membranes.[2] This unique property allows for the controlled elevation of intracellular calcium concentrations, making Calcimycin an invaluable tool for investigating the myriad of cellular processes regulated by calcium signaling. This technical guide provides an in-depth exploration of the core mechanism of Calcimycin, detailed experimental protocols for its application, and a summary of its impact on cellular signaling pathways.
Core Mechanism of Action: A Dual-Pronged Approach to Calcium Elevation
Calcimycin increases intracellular calcium concentration through a dual mechanism: facilitating the influx of extracellular calcium and mobilizing calcium from intracellular stores. This process does not rely on traditional receptor-ligand interactions but rather on the physicochemical properties of the ionophore itself.
Facilitation of Calcium Influx Across the Plasma Membrane
Calcimycin is a lipophilic molecule that can readily diffuse into the lipid bilayer of the plasma membrane. In the extracellular space, where the concentration of Ca²⁺ is relatively high (in the millimolar range), each Calcimycin molecule can bind to a calcium ion. This binding neutralizes the charge of the ion, forming a lipid-soluble Calcimycin-Ca²⁺ complex. This complex can then freely diffuse across the hydrophobic core of the plasma membrane, effectively shuttling the calcium ion into the cell's cytoplasm. Once inside the cytosol, where the resting Ca²⁺ concentration is significantly lower (in the nanomolar range), the complex dissociates, releasing the calcium ion and freeing the Calcimycin molecule to return to the extracellular face of the membrane to bind another ion.
Mobilization of Calcium from Intracellular Stores
In addition to transporting extracellular calcium, Calcimycin can also permeate intracellular membranes. This allows it to access and release calcium from internal stores, primarily the endoplasmic reticulum (ER) and mitochondria.[3][4][5] The lumen of the ER and the mitochondrial matrix have significantly higher calcium concentrations than the cytoplasm. Calcimycin can enter these organelles, bind to Ca²⁺, and transport it across their membranes into the cytosol, further contributing to the overall increase in intracellular calcium concentration. This mobilization from internal stores can occur even in the absence of extracellular calcium, leading to a transient rise in cytosolic calcium levels.[6]
The following diagram illustrates the mechanism of action of Calcimycin:
Quantitative Data on Calcimycin's Effects
The effective concentration of Calcimycin can vary depending on the cell type and experimental objective. The following table summarizes typical concentrations and their observed effects.
| Parameter | Concentration Range | Observed Effect | Cell Type/System | Citation |
| Non-toxic Concentration | ≤ 3 µM | Induces formation of "I-Bodies" related to calcium homeostasis without significant cell death. | Human glioma cells (BMG-1) | [6][7] |
| Positive Control for Calcium Flux | 1 - 5 µM | Rapid and significant increase in cytosolic Ca²⁺. | General cell suspensions | |
| Induction of Apoptosis | Not specified, but higher concentrations are cytotoxic. | Triggers increased intracellular Ca²⁺, ROS generation, and apoptotic cell death. | HL-60 cells | [8] |
| Oocyte Activation | 10 µM | Bypasses the need for sperm-derived PLCζ to initiate oocyte activation. | Human oocytes | [9] |
| Inhibition of NO Production | Not specified, but used as a tool to elevate intracellular Ca²⁺. | Abrogates the inhibitory effect of ANP on NO production through Ca²⁺ chelation. | Murine macrophages | [10] |
| Leishmanicidal Activity | IC₅₀ = 0.16 µM | Dose-dependent killing of Leishmania major promastigotes. | Leishmania major | [1] |
Experimental Protocol: Measurement of Intracellular Calcium Using Fura-2 AM Fluorescence Microscopy
This protocol provides a detailed methodology for measuring Calcimycin-induced changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[11][12]
Materials and Reagents
-
Cells of interest cultured on glass coverslips
-
Calcimycin (A23187) stock solution (e.g., 1 mM in DMSO)
-
Fura-2 AM (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
DMSO (cell culture grade)
-
Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and an emission filter at ~510 nm.
-
Image acquisition and analysis software
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow:
Detailed Procedure
-
Cell Preparation: Culture cells to the desired confluency on glass coverslips suitable for fluorescence microscopy.
-
Fura-2 AM Loading Solution Preparation: Prepare a fresh loading solution by diluting the Fura-2 AM stock solution and Pluronic F-127 in HBSS (with Ca²⁺ and Mg²⁺) to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with fresh, pre-warmed HBSS to remove any extracellular dye.
-
Imaging: Mount the coverslip onto the fluorescence microscope stage.
-
Baseline Fluorescence Measurement: Perfuse the cells with HBSS and acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Calcimycin Stimulation: Add Calcimycin to the perfusion buffer at the desired final concentration (e.g., 1-5 µM).
-
Post-Stimulation Measurement: Immediately begin acquiring a time-lapse series of fluorescence images to capture the change in intracellular calcium concentration.
-
Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation. An increase in this ratio corresponds to an increase in intracellular calcium concentration.
Downstream Signaling Pathways Activated by Calcimycin
The elevation in intracellular Ca²⁺ concentration induced by Calcimycin triggers a cascade of downstream signaling events, influencing a wide array of cellular functions. The increased cytosolic Ca²⁺ acts as a second messenger, binding to and activating various calcium-sensitive proteins.
Key Signaling Cascades
-
Calmodulin (CaM) and CaM Kinases (CaMK): Calcium binds to calmodulin, a ubiquitous calcium-binding protein. The Ca²⁺/CaM complex then activates a family of serine/threonine kinases known as CaM kinases, which in turn phosphorylate numerous target proteins involved in processes like gene expression, cell cycle regulation, and metabolism.[13]
-
Calcineurin-NFAT Pathway: The Ca²⁺/CaM complex also activates calcineurin, a serine/threonine phosphatase.[2][13] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors, leading to their translocation to the nucleus and the regulation of gene expression, particularly in immune cells.[13]
-
Protein Kinase C (PKC): Some isoforms of PKC are activated by Ca²⁺ and diacylglycerol (DAG), leading to the phosphorylation of a wide range of substrate proteins involved in cell growth, differentiation, and apoptosis.
-
Nitric Oxide Synthase (NOS): In certain cell types, the Ca²⁺/CaM complex can activate nitric oxide synthase, leading to the production of nitric oxide (NO), a key signaling molecule.[1]
The following diagram illustrates the major downstream signaling pathways activated by the Calcimycin-induced increase in intracellular calcium:
Conclusion
Calcimycin serves as a powerful and versatile tool for the experimental manipulation of intracellular calcium levels. Its well-characterized mechanism of action, involving both the influx of extracellular calcium and the release from intracellular stores, provides a reliable method for initiating calcium-dependent signaling pathways. By understanding the principles outlined in this guide, researchers can effectively employ Calcimycin to dissect the intricate roles of calcium in a vast range of biological processes, from fundamental cellular functions to the pathogenesis of disease, thereby advancing scientific knowledge and aiding in the development of novel therapeutic strategies.
References
- 1. Calcium Ionophore, Calcimycin, Kills Leishmania Promastigotes by Activating Parasite Nitric Oxide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum & mitochondrial calcium homeostasis: The interplay with viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliance of ER-mitochondrial calcium signaling on mitochondrial EF-hand Ca2+ binding proteins. Miros, MICUs, LETM1 and solute carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Flux between the Endoplasmic Reticulum and Mitochondrion Contributes to Poliovirus-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
The Uncoupling of Oxidative Phosphorylation by Calcimycin Hemimagnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcimycin, also known as A23187, is a mobile ionophore antibiotic derived from Streptomyces chartreusensis.[1] It is a well-established tool in cell biology, primarily utilized for its ability to transport divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺), across biological membranes.[2][3] This unique property allows for the artificial manipulation of intracellular cation concentrations, thereby enabling the study of a myriad of calcium-dependent physiological processes.[2] Beyond its use in studying cellular signaling, Calcimycin hemimagnesium also exhibits a profound impact on mitochondrial function, specifically acting as an uncoupler of oxidative phosphorylation.[1]
This technical guide provides an in-depth exploration of the role of this compound in uncoupling oxidative phosphorylation. It will detail the underlying mechanisms, present quantitative data on its effects, provide comprehensive experimental protocols for assessing its activity, and visualize the key pathways and workflows.
Core Mechanism of Uncoupling
Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process is tightly coupled, meaning that the electron transport chain (ETC) and ATP synthesis are interdependent, linked by the proton motive force (PMF) across the inner mitochondrial membrane.
This compound disrupts this coupling by acting as a divalent cation ionophore. Its mechanism of uncoupling can be summarized as follows:
-
Binding and Transport: Calcimycin binds to Ca²⁺ or Mg²⁺ ions in the intermembrane space or the cytosol, forming a lipid-soluble complex.[2]
-
Membrane Translocation: This complex diffuses across the inner mitochondrial membrane into the mitochondrial matrix.
-
Cation Release: Within the matrix, the complex dissociates, releasing the cation.
-
Proton Exchange: To return to the intermembrane space and repeat the cycle, the deprotonated Calcimycin molecule can bind to protons (H⁺) in the matrix and transport them out. This transport of protons dissipates the proton gradient that is essential for ATP synthesis.
By providing an alternative route for protons to re-enter the mitochondrial matrix, Calcimycin bypasses the ATP synthase (Complex V). This leads to the characteristic effects of uncoupling: continued or even increased oxygen consumption by the electron transport chain without a corresponding increase in ATP synthesis. The energy stored in the proton gradient is instead dissipated as heat.
Quantitative Effects of this compound
The uncoupling activity of Calcimycin is dose-dependent. The following tables summarize the expected quantitative effects of Calcimycin on key mitochondrial parameters based on available literature. It is important to note that the precise effective concentrations can vary depending on the cell type, experimental conditions, and the specific salt form of Calcimycin used.
| Parameter | Low Concentration (≤ 3 µM) | High Concentration (> 3 µM) |
| Cell Viability | Generally non-toxic for brief exposure.[4] | Can induce cytotoxicity and apoptosis.[3] |
| Mitochondrial Function | Induces mitochondrial dysfunction and aggregation.[4] | Leads to significant mitochondrial damage.[5] |
Table 1: General Cellular Effects of Calcimycin.
| Parameter | Expected Effect with Increasing Calcimycin Concentration |
| Oxygen Consumption Rate (OCR) | Initial increase as the electron transport chain attempts to compensate for the dissipated proton gradient. At higher concentrations, OCR may decrease due to mitochondrial damage. |
| Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease (depolarization) as the proton gradient is dissipated.[3] |
| ATP Production | Dose-dependent decrease due to the bypassing of ATP synthase. |
| Intra-mitochondrial Ca²⁺ | Dose-dependent increase. |
Table 2: Dose-Dependent Effects of Calcimycin on Mitochondrial Respiration.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function in real-time. The "Mito Stress Test" is a standard assay to measure basal respiration, ATP-linked respiration, proton leak, and maximal respiration.
Materials:
-
Seahorse XF Cell Culture Microplates[2]
-
Seahorse XF Calibrant solution[2]
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)[6]
-
This compound stock solution (in DMSO)
-
Oligomycin (ATP synthase inhibitor)[6]
-
FCCP (a potent uncoupler, used to determine maximal respiration)[6]
-
Rotenone/Antimycin A (Complex I and III inhibitors)[6]
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[2]
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Compound Loading:
-
Prepare stock solutions of Calcimycin, oligomycin, FCCP, and rotenone/antimycin A at 10x the final desired concentration in the assay medium.
-
Load the appropriate volume of each compound into the designated injection ports of the hydrated sensor cartridge. For a Calcimycin dose-response, different concentrations would be loaded into different wells.
-
-
Seahorse XF Analyzer Operation:
-
Data Analysis: The software will measure OCR at baseline and after each injection. The data can be used to calculate basal respiration, ATP production-linked respiration, proton leak, and maximal respiration for each concentration of Calcimycin.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Fluorescence microscope or flow cytometer
-
TMRM stock solution (in DMSO)[7]
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization[8]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells on coverslips or in appropriate plates
Procedure:
-
Prepare Staining Solution: Prepare a working solution of TMRM in complete medium. A typical starting concentration is 20-250 nM, but this should be optimized for the specific cell type.[7][8]
-
Cell Staining:
-
Calcimycin Treatment:
-
After incubation with TMRM, replace the staining solution with fresh medium containing the desired concentrations of this compound.
-
For a positive control, treat a separate set of cells with CCCP (e.g., 50 µM).[8]
-
-
Washing: Wash the cells three times with PBS or another clear buffer.[7]
-
Imaging/Analysis:
-
Microscopy: Image the cells using a TRITC or similar filter set.[7] Quantify the fluorescence intensity of the mitochondria.
-
Flow Cytometry: Resuspend the cells and analyze the fluorescence using a flow cytometer with appropriate laser and emission filters (e.g., 561-nm excitation, 585/16 BP emission).[8]
-
-
Data Analysis: Compare the TMRM fluorescence intensity of Calcimycin-treated cells to untreated controls and the CCCP-treated positive control. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Quantification of Cellular ATP Levels
Cellular ATP levels can be measured using a variety of commercially available kits, most of which are based on the luciferin-luciferase bioluminescence assay.
Materials:
-
ATP Assay Kit (e.g., luminometric assay)[9]
-
Luminometer
-
White opaque 96-well plates[9]
-
This compound
-
Cultured cells
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white opaque 96-well plate at a suitable density.[9]
-
Allow cells to adhere and then treat with various concentrations of this compound for the desired duration.
-
-
ATP Measurement:
-
Luminescence Reading: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[9]
-
Data Analysis:
-
Generate a standard curve using the provided ATP standard.
-
Calculate the ATP concentration in the cell lysates from the standard curve.
-
It is often useful to normalize the ATP levels to the total protein concentration or cell number in each well to account for any differences in cell density. A parallel cell viability assay (e.g., XTT) can be performed for normalization.[11]
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of Calcimycin-induced uncoupling and a typical experimental workflow for its analysis.
References
- 1. content.protocols.io [content.protocols.io]
- 2. tabaslab.com [tabaslab.com]
- 3. Calcium ionophore A23187 action on cardiac myocytes is accompanied by enhanced production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lancaster.sc.edu [lancaster.sc.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Antibiotic Properties of Calcimycin Against Gram-positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcimycin, also known as A-23187, is a polyether antibiotic and a highly selective divalent cation ionophore, originally isolated from Streptomyces chartreusensis. While widely utilized as a biochemical tool to study the role of divalent cations, particularly calcium (Ca²⁺), in cellular processes, Calcimycin also exhibits significant antibiotic activity, especially against Gram-positive bacteria.[1][2][3][4] Its unique mechanism of action, centered on the disruption of fundamental cellular ion homeostasis, presents a compelling area of study for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the antibiotic properties of Calcimycin, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its effects.
Mechanism of Action: A Disruption of Ion Homeostasis
The primary antibacterial action of Calcimycin stems from its function as a mobile ion carrier. It forms a lipophilic complex with divalent cations, facilitating their transport across biological membranes that are typically impermeable to these ions.[3] This influx of cations, particularly Ca²⁺, into the bacterial cytoplasm disrupts the carefully maintained intracellular ion concentration, leading to a cascade of detrimental effects.
In Gram-positive bacteria, which lack the protective outer membrane of their Gram-negative counterparts, Calcimycin can readily access the cell membrane. The subsequent influx of Ca²⁺ is believed to trigger a series of events that culminate in bacterial cell death. While the precise signaling cascades are still under full investigation, evidence suggests the following downstream consequences:
-
Disruption of Membrane Potential: The uncontrolled movement of positively charged ions across the cell membrane dissipates the proton motive force, a critical component of cellular energy production (ATP synthesis) and transport processes.
-
Oxidative Stress: Studies on the closely related ionophore 4-Br-A23187 in Bacillus subtilis have shown that the disruption of metal ion homeostasis can lead to an increase in intracellular copper levels, resulting in oxidative stress.
-
Metabolic Disruption: The influx of calcium and the concurrent depletion of other essential divalent cations, such as manganese and iron, can interfere with the function of numerous metabolic enzymes that rely on these ions as cofactors. This disruption of metal and sulfur homeostasis can cripple essential cellular processes.
-
Stimulation of Efflux Pumps: In Staphylococcus aureus, an increase in intracellular calcium has been shown to stimulate the activity of multidrug resistance efflux pumps, which may represent a bacterial defense mechanism against the ionophore's effects.[2][4]
Data Presentation: Quantitative Efficacy of Calcimycin and its Analogs
Quantifying the in vitro activity of an antibiotic is crucial for its evaluation as a potential therapeutic agent. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) | Notes |
| 4-Br-A23187 (Calcimycin Analog) | Bacillus subtilis | 1 | - |
| Novel Calcimycin Antibiotic | Bacillus subtilis | - | Selective activity reported, but specific MIC not provided.[5] |
| Novel Benzoxazole Derivatives | Mycobacterium tuberculosis | 8 - 64 | Analogs of Calcimycin.[5] |
| Calcimycin (A-23187) | Staphylococcus aureus | Not specified | The inhibitory effect is utilized for bioassays, indicating significant activity. |
| Ionophores (general) | Enterococcus faecalis & E. faecium | Not specified | Ionophores, in general, have been shown to inhibit the growth of enterococci in pure culture.[6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed methodologies for the broth microdilution and agar dilution methods, which are standard procedures for this purpose.
Protocol 1: Broth Microdilution MIC Assay
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
1. Preparation of Materials:
- Calcimycin Stock Solution: Prepare a concentrated stock solution of Calcimycin in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Bacterial Culture: Grow the Gram-positive bacterial strain to be tested in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
- 96-Well Microtiter Plates: Use sterile, clear, flat-bottomed 96-well plates.
2. Inoculum Preparation:
- Dilute the bacterial culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Calcimycin:
- In the first column of the 96-well plate, add a defined volume of broth and the Calcimycin stock solution to achieve the highest desired concentration.
- Perform two-fold serial dilutions by transferring half of the volume from the first column to the second, and so on, across the plate.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the diluted Calcimycin.
- Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
- Incubate the plate at 37°C for 16-20 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Calcimycin at which there is no visible bacterial growth.
Protocol 2: Agar Dilution MIC Assay
In this method, the antimicrobial agent is incorporated into an agar medium, and then a standardized bacterial inoculum is spotted onto the surface.
1. Preparation of Agar Plates:
- Prepare a series of sterile petri dishes.
- Melt and cool an appropriate agar medium (e.g., Mueller-Hinton Agar) to 45-50°C.
- Add varying concentrations of the Calcimycin stock solution to different aliquots of the molten agar to create a range of antibiotic concentrations.
- Pour the agar into the petri dishes and allow them to solidify. Include a control plate with no antibiotic.
2. Inoculum Preparation:
- Prepare a standardized bacterial suspension as described in the broth microdilution protocol.
3. Inoculation and Incubation:
- Spot a small, defined volume of the bacterial inoculum onto the surface of each agar plate.
- Allow the inoculum spots to dry before inverting the plates.
- Incubate the plates at 37°C for 16-20 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of Calcimycin that completely inhibits the visible growth of the bacteria on the agar surface.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred mechanism of Calcimycin's antibiotic action in B. subtilis.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Caption: Experimental workflow for the Agar Dilution MIC Assay.
Conclusion
Calcimycin's activity as a potent divalent cation ionophore translates into a distinct and effective antibiotic mechanism against Gram-positive bacteria. By disrupting the fundamental process of ion homeostasis, Calcimycin triggers a cascade of events leading to metabolic collapse, oxidative stress, and ultimately, cell death. While further research is required to fully delineate the specific signaling pathways involved and to establish a comprehensive profile of its in vitro efficacy against a wider range of clinical isolates, the available data underscores the potential of Calcimycin and its analogs as a foundation for the development of new antimicrobial agents. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further investigate the antibiotic properties of this fascinating molecule.
References
- 1. Intracellular Staphylococcus aureus Perturbs the Host Cell Ca2+ Homeostasis To Promote Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evidence of Calcium Signaling and Modulation of the LmrS Multidrug Resistant Efflux Pump Activity by Ca2 + Ions in S. aureus [frontiersin.org]
- 3. Calcium signalling in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence of Calcium Signaling and Modulation of the LmrS Multidrug Resistant Efflux Pump Activity by Ca2 + Ions in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of ionophores on Enterococcus faecalis and E. faecium growth in pure and mixed ruminal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity of Calcimycin for different divalent cations like Ca2+ and Mg2+.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcimycin, also known as A23187, is a polyether antibiotic and ionophore isolated from Streptomyces chartreusensis.[1][2] It is a crucial tool in biomedical research due to its ability to transport divalent cations across biological membranes, thereby artificially increasing intracellular concentrations of these ions.[2][3] This unique property allows for the controlled study of a myriad of cellular processes that are dependent on divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺).[4][5] Understanding the selectivity of Calcimycin for these cations is paramount for designing and interpreting experiments in cell biology, pharmacology, and drug discovery. This guide provides a comprehensive overview of Calcimycin's cation selectivity, the experimental methods used to determine it, and the downstream signaling consequences of its action.
Core Mechanism of Action
Calcimycin functions as a mobile ion carrier. It forms a stable, lipophilic complex with divalent cations, enabling their transport across the hydrophobic core of lipid bilayers.[2][6] The ionophore chelates a cation, diffuses across the membrane, and releases the ion on the other side. This process disrupts the natural ion gradients maintained by the cell, leading to a rapid influx of cations like Ca²⁺ into the cytoplasm.[2] This sudden increase in intracellular Ca²⁺ can trigger a wide range of physiological and pathophysiological processes, including muscle contraction, neurotransmitter release, and apoptosis.[2][5]
Divalent Cation Selectivity: Quantitative Data
The affinity of Calcimycin for different divalent cations is not uniform. Experimental studies have determined the stability constants and relative transport rates, revealing a distinct selectivity profile. The data presented below is crucial for predicting the primary effects of Calcimycin in a given biological system.
| Cation | Log of Stability Constant (log K) | Relative Affinity | Relative Transport Rate |
| Ca²⁺ | ~5.59 | 0.89 | > Mg²⁺, Sr²⁺, Ba²⁺ |
| Mg²⁺ | ~5.60 | 1.00 | < Ca²⁺, Zn²⁺ |
| Zn²⁺ | - | 174 | > Ca²⁺ |
| Mn²⁺ | - | 34 | > Mg²⁺ |
| Ni²⁺ | 7.54 | 977 | - |
| Co²⁺ | - | 331 | - |
| Sr²⁺ | - | 0.20 | < Mg²⁺ |
| Ba²⁺ | 3.60 | 0.11 | ~ Li⁺ |
| Cd²⁺ | - | - | > Zn²⁺ |
Table 1: Stability constants and relative affinities for Calcimycin (A23187) with various divalent cations. Data compiled from studies in 80% methanol/water solutions and transport rate studies in lecithin vesicles.[7][8] Note that while the stability constant for Mg²⁺ is slightly higher, the transport efficacy for Ca²⁺ is generally greater in biological systems.
Experimental Protocols for Determining Ion Selectivity
Several experimental techniques are employed to quantify the selectivity and transport efficiency of ionophores like Calcimycin. These methods provide the foundational data for understanding its biological activity.
Fluorescence Spectroscopy using Calcein Quenching
This assay is a robust method for evaluating the transport of certain divalent cations by ionophores across a lipid membrane.[9][10]
Principle: The fluorescent dye calcein is encapsulated within large unilamellar vesicles (LUVs). Certain divalent cations, such as Cu²⁺, Ni²⁺, and Co²⁺, can quench the fluorescence of calcein.[10] When an ionophore like Calcimycin is introduced to the LUV suspension, it facilitates the transport of these quenching cations into the vesicles, leading to a measurable decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the rate of ion transport. By comparing the rates for different cations, the selectivity of the ionophore can be determined.
Detailed Methodology:
-
Preparation of Calcein-Loaded LUVs:
-
A lipid mixture (e.g., phosphatidylcholine) is dissolved in a volatile organic solvent.
-
The solvent is evaporated to form a thin lipid film on the inside of a glass flask.
-
The lipid film is hydrated with a buffer solution containing a non-quenching concentration of calcein, forming multilamellar vesicles.
-
The vesicle suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size.[10]
-
External, unencapsulated calcein is removed by size exclusion chromatography.
-
-
Fluorescence Measurement:
-
The calcein-loaded LUVs are placed in a fluorometer cuvette containing a buffer solution at a controlled temperature (e.g., 10°C to minimize passive leakage).[10]
-
The ionophore (Calcimycin) is added to the LUV suspension.
-
The divalent cation of interest is added to the external buffer.
-
The fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths for calcein (e.g., 480 nm and 520 nm, respectively).[10]
-
-
Data Analysis:
-
The fluorescence decay curve is normalized and the initial rate of quenching is calculated.
-
This rate is compared across different cations to determine the relative transport selectivity.
-
Caption: Workflow for Calcein Quenching Assay.
Potentiometric Measurements with Ion-Selective Electrodes (ISEs)
Potentiometry offers a direct way to measure the activity of ions in a solution and can be used to determine the selectivity of an ionophore-based membrane.[11][12]
Principle: An ion-selective electrode (ISE) is designed with a membrane that is selectively permeable to a specific ion. This membrane is typically a polymer matrix containing an ionophore. The potential difference across this membrane is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation. The selectivity of the electrode (and thus the ionophore) for the primary ion over an interfering ion is quantified by the selectivity coefficient.
Detailed Methodology:
-
Fabrication of the Ion-Selective Membrane:
-
The ionophore (Calcimycin), a polymer matrix (e.g., PVC), and a plasticizer are dissolved in an organic solvent.[13]
-
The solution is cast into a ring on a glass plate and the solvent is allowed to evaporate, forming a thin, flexible membrane.
-
-
Electrode Assembly:
-
A disk of the ion-selective membrane is cut and sealed to the end of an electrode body.
-
The electrode is filled with an internal reference solution containing a fixed concentration of the primary ion.
-
An internal reference electrode (e.g., Ag/AgCl) is immersed in the internal solution.
-
-
Potentiometric Measurement:
-
The ISE and an external reference electrode are immersed in a series of standard solutions containing the primary ion at known concentrations.
-
The potential difference (EMF) is measured for each solution to generate a calibration curve.
-
To determine selectivity, the potential is measured in solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary ion (Fixed Interference Method).[12]
-
-
Data Analysis:
Signaling Pathways Modulated by Calcimycin
By increasing intracellular Ca²⁺, Calcimycin activates a multitude of downstream signaling pathways. The influx of Ca²⁺ acts as a second messenger, initiating cascades that regulate diverse cellular functions.
1. General Calcium Signaling Cascade: An increase in cytosolic Ca²⁺ leads to its binding to various calcium-binding proteins, such as calmodulin and troponin C.[15][16] This binding induces conformational changes in these proteins, enabling them to interact with and modulate the activity of target enzymes like kinases and phosphatases. These enzymes, in turn, phosphorylate or dephosphorylate other proteins, propagating the signal and leading to a cellular response.
2. Mitochondrial Calcium Dysregulation and Apoptosis: Calcimycin disrupts mitochondrial function by promoting Ca²⁺ uptake into the mitochondrial matrix.[17][18] This can lead to:
-
Mitochondrial Depolarization: The influx of positively charged Ca²⁺ can dissipate the mitochondrial membrane potential.[17]
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): Sustained high levels of mitochondrial Ca²⁺ can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[19]
-
Release of Pro-apoptotic Factors: The opening of the mPTP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol.
-
Caspase Activation: These factors activate the caspase cascade, a family of proteases that execute the programmed cell death pathway of apoptosis.[19]
Caption: Calcimycin-induced Apoptotic Pathway.
Conclusion
Calcimycin's ability to selectively transport divalent cations, particularly Ca²⁺, across cellular membranes makes it an indispensable tool in biological research. A thorough understanding of its selectivity, as determined by quantitative methods like fluorescence spectroscopy and potentiometry, is essential for its effective use. By artificially elevating intracellular calcium levels, Calcimycin provides a powerful means to investigate the complex signaling pathways that govern cellular life and death, offering valuable insights for both basic science and the development of novel therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Calcimycin used for? [synapse.patsnap.com]
- 3. rpicorp.com [rpicorp.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Equilibria between ionophore A23187 and divalent cations: stability of 1:1 complexes in solutions of 80% methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The specificity of ionophore A23187 in cation transport across lipid membranes. Studies with lecithin vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04590D [pubs.rsc.org]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The effect of Mg2+ on Ca2+ binding to cardiac troponin C in hypertrophic cardiomyopathy associated TNNC1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of Mg2+ on the Ca2+-binding properties and Ca2+-induced tyrosine-fluorescence changes of calmodulin isolated from rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium ionophore A23187 action on cardiac myocytes is accompanied by enhanced production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative stress, mitochondrial permeability transition and activation of caspases in calcium ionophore A23187-induced death of cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Literature Review on Calcimycin (A23187) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcimycin, also known as A23187, is a pivotal tool in biological research, primarily recognized for its function as a mobile ion-carrier for divalent cations.[1] Isolated from the fermentation of Streptomyces chartreusensis, this ionophore has been instrumental in elucidating the critical role of calcium in a myriad of cellular processes.[1] This technical guide provides a comprehensive review of the foundational literature on Calcimycin, focusing on its mechanism of action, quantitative biophysical data, key experimental protocols, and its impact on cellular signaling pathways.
Physicochemical Properties and Mechanism of Action
Calcimycin is a carboxylic acid antibiotic that forms a stable 2:1 complex with divalent cations, rendering them soluble in organic phases and thus enabling their transport across biological membranes.[2] Its primary mechanism of action is to increase the intracellular concentration of divalent cations, most notably calcium (Ca²⁺), by facilitating their movement from the extracellular environment and from intracellular stores like the endoplasmic and sarcoplasmic reticulum.[2][3] This influx of Ca²⁺ acts as a second messenger, triggering a wide array of downstream cellular events.[4]
The ionophore exhibits selectivity for different divalent cations. While it is a powerful tool for manipulating intracellular Ca²⁺, it also transports other ions such as magnesium (Mg²⁺), manganese (Mn²⁺), and strontium (Sr²⁺).[5]
Quantitative Data
The following tables summarize key quantitative data from foundational studies on Calcimycin's interactions with divalent cations.
Table 1: Stability Constants of A23187 with Divalent Cations
| Cation | Log of Stability Constant (log K) | Relative Affinity |
| Mn²⁺ | 5.6 | 38.9 |
| Ca²⁺ | 5.1 | 1.0 |
| Mg²⁺ | 5.0 | 0.8 |
| Sr²⁺ | 4.4 | 0.2 |
| Ba²⁺ | 3.8 | 0.05 |
Data compiled from studies on the complexation equilibria of A23187.
Table 2: Dose-Dependent Effects of Calcimycin on Cellular Processes
| Concentration | Cell Type/System | Observed Effect | Reference |
| 1 µM | Rat Neonatal Cardiac Myocytes | Enhanced production of reactive oxygen species (ROS) | [6] |
| 10 µM | Rat Neonatal Cardiac Myocytes | Cytotoxicity and lower ROS production compared to 1 µM | [6] |
| 1 µM and 2.5 µM | Bovine Pulmonary Endothelial Cells | Increased phospholipase A2 activity without stimulating protein kinase C | |
| 5-12.5 µM | Bovine Pulmonary Endothelial Cells | Increased phospholipase A2 activity with dose-dependent activation of protein kinase C |
Key Experimental Protocols
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular Ca²⁺ changes induced by Calcimycin.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Probenecid (optional, to prevent dye leakage)
-
Calcimycin (A23187) stock solution in DMSO
-
Cultured cells on coverslips or in a microplate
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the Fura-2 AM stock solution in HBSS to a final working concentration of 1-5 µM. If using, add Pluronic F-127 (final concentration ~0.02%) and probenecid (final concentration ~1-2.5 mM).
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash the cells with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases, thus trapping the active Fura-2 dye inside the cells.
-
Calcium Measurement:
-
Mount the coverslip with loaded cells onto a perfusion chamber on the microscope stage or place the microplate in the reader.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add Calcimycin to the desired final concentration and continue recording the fluorescence ratio (F340/F380).
-
The ratio of the fluorescence intensities is directly proportional to the intracellular Ca²⁺ concentration.
-
Signaling Pathways Modulated by Calcimycin
The elevation of intracellular Ca²⁺ by Calcimycin triggers several key signaling cascades. The following diagrams illustrate two of these fundamental pathways.
Calcimycin-Induced Activation of Phospholipase A2
The increase in intracellular Ca²⁺ directly activates cytosolic phospholipase A2 (cPLA2), which then translocates to the membrane and hydrolyzes phospholipids to release arachidonic acid.
References
- 1. A23187: a divalent cation ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct and Indirect Interactions between Calcineurin-NFAT and MEK1-Extracellular Signal-Regulated Kinase 1/2 Signaling Pathways Regulate Cardiac Gene Expression and Cellular Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Defining the role of protein kinase c in calcium-ionophore-(A23187)-mediated activation of phospholipase A2 in pulmonary endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Calcimycin Hemimagnesium in Cell Culture: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcimycin (A23187), a divalent cation ionophore isolated from Streptomyces chartreusensis, is a powerful tool in cell biology research.[1] Its hemimagnesium salt is commonly used to increase intracellular calcium concentrations, thereby activating a cascade of cellular processes.[2] By forming a lipophilic complex with divalent cations like Ca2+, calcimycin facilitates their transport across biological membranes, disrupting the intracellular ionic balance.[3] This rapid elevation in cytosolic calcium can trigger a variety of cellular responses, including apoptosis (programmed cell death) and autophagy, making it an invaluable agent for studying these pathways.[1][4] These application notes provide detailed protocols for the use of Calcimycin hemimagnesium in cell culture to induce and analyze apoptosis and autophagy, summarize key quantitative data, and visualize the associated signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of calcimycin treatment on various cell lines. It is important to note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically through dose-response and time-course experiments.[5]
| Cell Line | Calcimycin Concentration (µM) | Incubation Time (hours) | Endpoint Measured | Result |
| SiHa | 0.25 | 24 | Apoptosis | 14.87% early apoptotic cells, 6.15% late apoptotic cells |
| 0.35 | 24 | Apoptosis | 15.99% early apoptotic cells, 8.21% late apoptotic cells | |
| 0.45 | 24 | Apoptosis | 5.99% early apoptotic cells, 10.98% late apoptotic cells | |
| MCF7 | 0.20 | 24 | Apoptosis | 4.77% early apoptotic cells, 4.64% late apoptotic cells |
| 0.30 | 24 | Apoptosis | 3.80% early apoptotic cells, 7.82% late apoptotic cells | |
| 0.40 | 24 | Apoptosis | 3.93% early apoptotic cells, 13.64% late apoptotic cells | |
| HEK293 | 5 | Not Specified | Apoptosis | Induction of mitochondrial apoptosis |
| Rat Neonatal Cardiac Myocytes | 1 | Not Specified | Reactive Oxygen Species (ROS) | Enhanced ROS production |
| 10 | 24 | Cytotoxicity | Significant cytotoxicity |
Signaling Pathways
Calcimycin-induced elevation of intracellular calcium triggers distinct signaling cascades leading to either apoptosis or autophagy.
Calcimycin-Induced Apoptosis Signaling Pathway
The influx of Ca2+ through the cell membrane, facilitated by calcimycin, is a primary trigger for apoptosis. This is often accompanied by the activation of purinergic receptors, such as P2RX4, leading to further calcium influx and the release of ATP, which can act in an autocrine manner.[6] The sustained high levels of intracellular calcium can lead to mitochondrial dysfunction and the activation of downstream signaling molecules like p38 MAPK and caspases, ultimately executing the apoptotic program.[6][7]
Caption: Calcimycin-induced apoptotic signaling pathway.
Calcimycin-Induced Autophagy Signaling Pathway
Similar to apoptosis, the induction of autophagy by calcimycin is initiated by an increase in intracellular calcium. This process can be mediated by the P2RX7 receptor, leading to ATP release and a subsequent autocrine signaling loop that amplifies the calcium signal.[8][9] This sustained calcium elevation activates downstream pathways involving JNK and NF-κB, which in turn upregulate the expression of key autophagy-related proteins like Beclin-1 and promote the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.[10][11]
References
- 1. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Calcimycin mediates mycobacterial killing by inducing intracellular calcium-regulated autophagy in a P2RX7 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcimycin induced IL-12 production inhibits intracellular mycobacterial growth by enhancing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes: Preparing and Using a Stock Solution of Calcimycin Hemimagnesium in DMSO
Introduction
Calcimycin, also known as A23187, is a polyether antibiotic and a potent ionophore isolated from Streptomyces chartreusensis.[1] It functions as a mobile ion carrier, forming stable complexes with divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), and transporting them across biological membranes.[1][2] This ability to increase intracellular Ca²⁺ concentrations makes Calcimycin an invaluable tool in biological research for studying a wide range of calcium-dependent cellular processes.[2] These processes include signal transduction, autophagy, apoptosis, and oocyte activation.[3][4][5] Proper preparation and storage of Calcimycin stock solutions are critical for ensuring experimental reproducibility and efficacy. Dimethyl sulfoxide (DMSO) is a common solvent for preparing these stock solutions due to the compound's high solubility.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Calcimycin hemimagnesium relevant to the preparation of a DMSO stock solution.
| Parameter | Value | Source(s) |
| Molecular Weight | 523.62 g/mol | [5][7] |
| Solubility in DMSO | 25 - 50 mg/mL | [7][8] |
| (approx. 47.7 - 95.5 mM) | ||
| Recommended Stock Conc. | 10 - 15 mM | [5][8] |
| Storage (Lyophilized Powder) | -20°C for up to 3 years | [7] |
| Storage (DMSO Stock Solution) | -20°C for 3-6 months | [5][9][10] |
| -80°C for up to 1 year | [7][9] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM Stock Solution of Calcimycin in DMSO
This protocol provides a method for preparing a 15 mM stock solution, a commonly used concentration in research settings.[5][8]
Materials:
-
This compound salt (lyophilized powder)
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized Calcimycin powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect compound stability.[10]
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh 5 mg of Calcimycin powder and transfer it to the tube.
-
Solvent Addition: Add 0.64 mL of anhydrous DMSO to the 5 mg of Calcimycin powder.[5][8] This will yield a final concentration of approximately 15 mM.
-
Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming or brief sonication can be applied.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, amber tubes.[5][8]
-
Storage: Store the aliquots at -20°C for short-term use (up to 3-6 months) or at -80°C for long-term storage (up to 1 year).[5][7][9] Ensure tubes are tightly sealed.
Protocol 2: Quality Control and Use in Cell Culture
This protocol describes how to prepare a working solution from the DMSO stock for a typical cell-based assay.
Procedure:
-
Thawing: Thaw a single aliquot of the Calcimycin stock solution at room temperature.
-
Dilution: Prepare a working solution by diluting the DMSO stock solution in the appropriate cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application: Add the working solution to your cells and incubate for the desired period. Working concentrations can vary significantly depending on the cell type and the desired biological effect.
Visualizations
Mechanism of Action
Calcimycin acts as an ionophore, binding to divalent cations like Ca²⁺ in the extracellular space. This complex is lipophilic, allowing it to diffuse across the cell membrane. Inside the cell, the complex dissociates, releasing Ca²⁺ and increasing its intracellular concentration. This surge in cytoplasmic calcium activates numerous downstream signaling pathways.
Caption: Calcimycin transports Ca²⁺ across the cell membrane, increasing intracellular levels.
Experimental Workflow
The following diagram outlines the key steps for the preparation of a Calcimycin stock solution, from receiving the lyophilized powder to long-term storage of aliquots.
Caption: Workflow for preparing a Calcimycin stock solution in DMSO.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Calcimycin used for? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. Calcimycin - LKT Labs [lktlabs.com]
- 7. Calcimycin | Antibiotic | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 8. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Optimal working concentration of Calcimycin for inducing apoptosis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcimycin (also known as A23187) is a potent ionophore that facilitates the transport of divalent cations, primarily calcium (Ca²⁺), across biological membranes.[1] This ability to disrupt intracellular calcium homeostasis makes it a valuable tool for inducing apoptosis, or programmed cell death, in a variety of cell types.[2] Understanding the optimal working concentration and the underlying signaling pathways is crucial for its effective use in research and drug development. These application notes provide a comprehensive overview of the effective concentrations of Calcimycin for inducing apoptosis, detail the key signaling pathways involved, and offer step-by-step protocols for essential experiments.
Data Presentation: Effective Concentrations of Calcimycin for Apoptosis Induction
The optimal concentration of Calcimycin for inducing apoptosis is highly dependent on the cell type and experimental conditions. Below is a summary of reported effective concentrations and IC50 values.
| Cell Line | Cell Type | Effective Concentration | IC50 Value | Incubation Time | Reference |
| SiHa | Human Cervical Cancer | 0.25 - 0.45 µM | 0.35 µM | 24 hours | [3] |
| MCF-7 | Human Breast Cancer | 0.20 - 0.40 µM | 0.30 µM | 24 hours | [3] |
| Cultured Cortical Neurons | Rat Primary Neurons | 100 nM | Not Reported | 24 hours | [3] |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | Not Reported | Not Specified | [4] |
Note: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. Higher concentrations of Calcimycin may lead to necrosis rather than apoptosis.
Signaling Pathway of Calcimycin-Induced Apoptosis
Calcimycin induces apoptosis primarily through the influx of extracellular calcium, which triggers a cascade of downstream signaling events. The key pathway involves the activation of the purinergic receptor P2RX4 and the p38 MAPK signaling cascade.[5]
Experimental Workflow for Studying Calcimycin-Induced Apoptosis
A typical workflow for investigating Calcimycin-induced apoptosis involves cell treatment, followed by assays to assess cell viability and markers of apoptosis.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Calcimycin using a colorimetric MTT assay.[6][7][8]
Materials:
-
Cell line of interest
-
Complete culture medium
-
Calcimycin (A23187)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Calcimycin Treatment:
-
Prepare a stock solution of Calcimycin in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Calcimycin stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 2, 5 µM).
-
Remove the medium from the cells and add 100 µL of the diluted Calcimycin solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the Calcimycin concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol describes the detection and quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9][10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached and floating cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 3: Measurement of Intracellular Calcium with Fura-2 AM
This protocol details the measurement of intracellular calcium levels using the ratiometric fluorescent indicator Fura-2 AM.[12][13][14][15]
Materials:
-
Cells grown on coverslips or in a black-walled, clear-bottom 96-well plate
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
-
Measurement:
-
Mount the coverslip on a perfusion chamber or place the 96-well plate in the reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add Calcimycin at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates an influx of intracellular calcium.
References
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.hellobio.com [cdn.hellobio.com]
- 12. hellobio.com [hellobio.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Calcimycin as a Positive Control for Calcium Signaling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular communication, calcium (Ca2+) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes. The precise regulation of intracellular calcium concentrations is paramount for cellular functions ranging from muscle contraction and neurotransmitter release to gene transcription and apoptosis.[1][2] Consequently, the study of calcium signaling pathways is a cornerstone of cell biology and a critical aspect of drug discovery.
Calcimycin, also known as A23187, is a potent and widely utilized tool in this field.[1][3] Isolated from the bacterium Streptomyces chartreusensis, calcimycin is a mobile ionophore with a high affinity for divalent cations, particularly Ca2+.[1][4][5] Its ability to transport calcium ions across biological membranes, independent of endogenous channels, makes it an invaluable positive control in experiments designed to investigate calcium-dependent signaling pathways.[1][3] By inducing a rapid and robust increase in cytosolic Ca2+ concentration, calcimycin provides a reliable method to confirm cell viability, the functionality of calcium indicators, and the maximal response of a given cellular system.[3][6]
These application notes provide a comprehensive guide to the use of calcimycin as a positive control, including its mechanism of action, detailed experimental protocols, and key considerations for its effective implementation.
Mechanism of Action
Calcimycin functions as a lipid-soluble molecule that effectively shuttles divalent cations, primarily Ca2+, across cellular and organellar membranes down their electrochemical gradient.[1][3] The process can be summarized in the following steps:
-
Complex Formation: Calcimycin chelates a Ca2+ ion from the extracellular space or from intracellular stores such as the endoplasmic reticulum (ER) or mitochondria.[1][3]
-
Membrane Translocation: The lipophilic calcimycin-Ca2+ complex diffuses across the lipid bilayer of the plasma membrane or organellar membranes.[1]
-
Ion Release: On the other side of the membrane, the complex dissociates, releasing the Ca2+ ion into the cytoplasm.[1]
-
Return of the Ionophore: The free calcimycin molecule can then return to the other side of the membrane to transport another Ca2+ ion, facilitating a continuous influx of calcium as long as a concentration gradient exists.
This rapid increase in intracellular Ca2+ concentration activates a multitude of downstream signaling cascades, making calcimycin an effective tool for mimicking and studying calcium-mediated cellular events.[1]
Data Presentation: Quantitative Parameters for Calcimycin Usage
The optimal concentration and incubation time for calcimycin are highly dependent on the cell type, experimental conditions (e.g., presence of serum), and the specific biological endpoint being measured.[7] It is always recommended to perform a dose-response titration to determine the minimal effective concentration for your specific system.[7]
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare in high-quality, anhydrous DMSO. Store in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[8] |
| Working Concentration | 0.1 - 10 µM | Highly cell-type dependent. Concentrations above 2 µM can be cytotoxic to some cells.[6][7] A common starting point is 1-5 µM.[3] |
| Incubation Time (for Calcium Flux) | 5 - 10 minutes | For observing the peak and subsequent decline in intracellular Ca2+.[3] |
| Incubation Time (for Downstream Events) | 4 - 24 hours | For studying events like cytokine production or apoptosis.[3] |
Note: The presence of serum in the culture medium can reduce the efficacy of calcimycin due to protein binding (e.g., to albumin).[7] It may be necessary to increase the concentration of calcimycin when working with serum-containing media.[7]
Experimental Protocols
Protocol 1: Calcium Flux Assay Using a Fluorescent Indicator
This protocol provides a general guideline for measuring intracellular calcium mobilization in a cell suspension or adherent cells using a fluorescent calcium indicator like Fluo-4 AM or Fura-2 AM.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (optional, to aid in dye loading)
-
Calcimycin stock solution (1 mM in DMSO)
-
96-well black, clear-bottom plate (for plate reader) or FACS tubes (for flow cytometry)
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in a 96-well black, clear-bottom plate to achieve the desired confluency on the day of the experiment.
-
For suspension cells, harvest and wash them with HBSS without Ca2+ and Mg2+. Resuspend the cells in HBSS with Ca2+ and Mg2+ at a concentration of 1 x 10^6 cells/mL.[3]
-
-
Dye Loading:
-
Prepare the dye loading solution. A typical final concentration is 1-5 µM for Fluo-4 AM and 2-5 µM for Fura-2 AM.[3] If using Pluronic F-127, pre-mix it with the dye before adding to the cells.
-
For adherent cells, remove the culture medium and add the dye loading solution to each well.
-
For suspension cells, add the dye to the cell suspension.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.[3]
-
-
Washing:
-
For adherent cells, gently aspirate the dye loading solution and wash the cells twice with pre-warmed HBSS with Ca2+ and Mg2+.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), resuspend the pellet in fresh, pre-warmed HBSS with Ca2+ and Mg2+, and repeat the wash step.[3]
-
-
Measurement:
-
For adherent cells, add fresh HBSS with Ca2+ and Mg2+ to each well.
-
For suspension cells, aliquot the cell suspension into the wells of a 96-well plate or FACS tubes.
-
Allow the cells to equilibrate for 10-15 minutes at 37°C.[3]
-
-
Establish Baseline:
-
Place the plate in a fluorescence plate reader or begin acquisition on a flow cytometer.
-
Measure the baseline fluorescence for a set period (e.g., 60 seconds).[3]
-
-
Addition of Positive Control:
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
For single-wavelength dyes like Fluo-4, express the data as a fold change over baseline.
-
For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two wavelengths.[3]
-
Protocol 2: T-Cell Activation for Intracellular Cytokine Staining
This protocol describes the use of calcimycin in combination with Phorbol 12-myristate 13-acetate (PMA) to stimulate T-cells for downstream analysis of cytokine production.
Materials:
-
T-cells (e.g., primary T-cells or a T-cell line)
-
Complete RPMI-1640 medium
-
PMA stock solution
-
Calcimycin stock solution (1 mM in DMSO)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
-
Cell Preparation:
-
Resuspend T-cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.[3]
-
-
Stimulation:
-
Prepare a stimulation cocktail containing PMA and calcimycin. Typical final concentrations are 25-50 ng/mL for PMA and 0.5-1 µM for calcimycin.[3]
-
Add the stimulation cocktail to the cell suspension.
-
Add a protein transport inhibitor according to the manufacturer's recommendations to retain cytokines intracellularly.[3]
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. For some applications, a longer incubation of up to 24 hours may be necessary.[3]
-
-
Downstream Analysis:
-
After incubation, the cells are ready for downstream analysis, such as intracellular cytokine staining followed by flow cytometry.
-
Mandatory Visualizations
Caption: Mechanism of action of Calcimycin as a calcium ionophore.
Caption: Simplified downstream signaling activated by Calcimycin.
Caption: Experimental workflow for a calcium flux assay.
Conclusion
Calcimycin is an indispensable tool for researchers studying calcium signaling. Its reliable and potent ability to increase intracellular calcium levels makes it an ideal positive control for a wide range of cellular assays. By understanding its mechanism of action and following optimized protocols, researchers can effectively validate their experimental systems and gain deeper insights into the complex and critical role of calcium in cellular physiology and pathophysiology.
References
- 1. What is Calcimycin used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Calcium Ionophore, Calcimycin, Kills Leishmania Promastigotes by Activating Parasite Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
Application of Calcimycin in Studying Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcimycin, also known as A23187, is a mobile ion-carrier antibiotic derived from Streptomyces chartreusensis. It is a valuable tool in cell biology and mitochondrial research due to its ability to form stable complexes with divalent cations, most notably calcium (Ca²⁺), and transport them across biological membranes.[1][2][3] This property allows researchers to experimentally manipulate intracellular and intramitochondrial calcium concentrations, thereby elucidating the critical role of calcium signaling in mitochondrial function and dysfunction.[4][5] Calcimycin's effects extend to uncoupling oxidative phosphorylation and inhibiting mitochondrial ATPase activity.[2][6][7]
This document provides detailed application notes on the use of Calcimycin to study various aspects of mitochondrial function, including calcium uptake, membrane potential, and the generation of reactive oxygen species (ROS). It also includes comprehensive experimental protocols for key assays.
Mechanism of Action in a Mitochondrial Context
Calcimycin acts as a Ca²⁺ ionophore, creating an electrochemical gradient-independent pathway for Ca²⁺ to move across lipid bilayers, including the inner mitochondrial membrane.[1][4] By increasing the concentration of Ca²⁺ in the mitochondrial matrix, Calcimycin can trigger a cascade of events that significantly impact mitochondrial physiology. These include the opening of the mitochondrial permeability transition pore (mPTP), depolarization of the mitochondrial membrane, and increased production of ROS.[8][9]
Key Applications in Mitochondrial Research
-
Inducing Mitochondrial Calcium Overload: To study the downstream consequences of elevated mitochondrial Ca²⁺, such as the activation of Ca²⁺-dependent enzymes and the initiation of cell death pathways.[4][10]
-
Investigating the Mitochondrial Permeability Transition Pore (mPTP): Calcimycin-induced Ca²⁺ overload is a classic method to trigger the opening of the mPTP, leading to mitochondrial swelling and release of pro-apoptotic factors.[8][11]
-
Modulating Mitochondrial Membrane Potential (ΔΨm): By disrupting the ion balance across the inner mitochondrial membrane, Calcimycin can induce mitochondrial depolarization, a key indicator of mitochondrial dysfunction.[5][9]
-
Stimulating Reactive Oxygen Species (ROS) Production: Increased mitochondrial Ca²⁺ can enhance the activity of the electron transport chain, leading to an increase in ROS generation, which is implicated in various pathological conditions.[9][12]
-
Studying Apoptosis: Calcimycin is widely used to induce apoptosis through a Ca²⁺-dependent mechanism involving mitochondrial dysfunction.[9][13][14]
Data Presentation: Effects of Calcimycin on Mitochondrial Parameters
The following tables summarize the typical effects and concentration ranges of Calcimycin used in mitochondrial function studies. Note that optimal concentrations can vary significantly depending on the cell type and experimental conditions.
| Parameter Measured | Typical Effect of Calcimycin | Typical Concentration Range | Cell/System Type | Reference |
| Mitochondrial Ca²⁺ Uptake | Increase | 1 - 10 µM | Cultured Cells / Isolated Mitochondria | [4][11] |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease (Depolarization) | 1 - 10 µM | Various Cell Lines | [9][15] |
| Mitochondrial ROS Production | Increase | 1 - 5 µM | Various Cell Lines | [9] |
| mPTP Opening | Induction | 1 - 5 µM | Isolated Mitochondria / Cultured Neurons | [8][16] |
| Apoptosis | Induction | 0.5 - 5 µM | Cancer Cell Lines / Neurons | [8][9][13] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Calcium Uptake using a Fluorescent Indicator
This protocol describes how to measure Calcimycin-induced mitochondrial Ca²⁺ uptake in intact cells using a fluorescent indicator like Rhod-2, AM.
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy
-
Calcimycin (A23187)
-
Rhod-2, AM (or other suitable mitochondrial Ca²⁺ indicator)
-
Pluronic F-127
-
Krebs-Ringer-HEPES (KRH) buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and grow to the desired confluency.
-
Dye Loading: a. Prepare a loading solution of 1-5 µM Rhod-2, AM with 0.02% Pluronic F-127 in KRH buffer. b. Remove the culture medium from the cells and wash once with KRH buffer. c. Add the Rhod-2, AM loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[17] d. After incubation, wash the cells twice with KRH buffer to remove excess dye.
-
Image Acquisition: a. Place the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂). b. Acquire baseline fluorescence images (Excitation/Emission ~550/590 nm for Rhod-2).[17]
-
Calcimycin Treatment: a. Prepare a stock solution of Calcimycin in DMSO. Dilute to the desired final concentration (e.g., 1-10 µM) in KRH buffer immediately before use. b. Add the Calcimycin solution to the cells while continuously acquiring images.
-
Data Analysis: a. Measure the change in Rhod-2 fluorescence intensity over time in the mitochondrial regions of interest. b. An increase in fluorescence indicates mitochondrial Ca²⁺ uptake.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol details the use of Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm following Calcimycin treatment.
Materials:
-
Cells of interest
-
Calcimycin (A23187)
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Culture medium
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Cell Preparation: Culture cells in appropriate plates or dishes.
-
TMRM Staining: a. Incubate cells with 50-100 nM TMRM in culture medium for 20-30 minutes at 37°C.[17]
-
Calcimycin Treatment: a. Add Calcimycin at the desired final concentration (e.g., 1-10 µM) to the cells already stained with TMRM.
-
Measurement: a. Microscopy: Acquire fluorescence images before and after adding Calcimycin (Excitation/Emission ~552/574 nm).[17] A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. b. Flow Cytometry: Harvest the cells, resuspend in buffer, and analyze the TMRM fluorescence. A shift to lower fluorescence intensity indicates depolarization. c. Plate Reader: Measure the fluorescence intensity of the cell population over time.
Protocol 3: Quantification of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
This protocol outlines the measurement of mitochondrial superoxide production induced by Calcimycin using the MitoSOX Red indicator.
Materials:
-
Cells of interest
-
Calcimycin (A23187)
-
MitoSOX Red mitochondrial superoxide indicator
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired density.
-
Calcimycin Treatment: a. Treat cells with the desired concentration of Calcimycin (e.g., 1-5 µM) for the specified duration.
-
MitoSOX Staining: a. Prepare a 1-5 µM MitoSOX Red working solution in pre-warmed HBSS.[18][19] b. Remove the medium from the cells, wash once with HBSS. c. Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[17][20]
-
Measurement: a. Flow Cytometry: Harvest the cells, wash with HBSS, and resuspend in fresh buffer. Analyze the fluorescence in the appropriate channel (Excitation/Emission ~510/580 nm).[17] An increase in fluorescence intensity indicates increased mitochondrial superoxide production. b. Microscopy: Wash the cells with pre-warmed HBSS and acquire fluorescence images.
Visualizations
Caption: Signaling pathway of Calcimycin-induced mitochondrial dysfunction.
Caption: General experimental workflow for studying mitochondrial function with Calcimycin.
Caption: Logical relationships in Calcimycin's effect on mitochondria.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A23187 (Calcimycin), Ca2+ ionophore (CAS 52665-69-7) | Abcam [abcam.com]
- 3. Semi-synthesis of A23187 (calcimycin) analogs. IV. Cation carrier properties in mitochondria of analogs with modified benzoxazole rings. Antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Calcimycin used for? [synapse.patsnap.com]
- 5. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. thomassci.com [thomassci.com]
- 8. Oxidative stress, mitochondrial permeability transition and activation of caspases in calcium ionophore A23187-induced death of cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Mitochondrial permeability transition in the central nervous system: induction by calcium cycling-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium and Mitochondrial Reactive Oxygen Species Generation: How to Read the Facts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ca2+ ionophores are not suitable for inducing mPTP opening in murine isolated adult cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rosj.org [rosj.org]
- 20. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Situ Calibration of Fluorescent Calcium Indicators Using Calcimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate measurement of intracellular calcium ([Ca²⁺]i) is crucial for understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis. Fluorescent calcium indicators are indispensable tools for these measurements. To convert fluorescence signals into precise calcium concentrations, a robust calibration of the indicator is required within the cellular environment, a process known as in-situ calibration. Calcimycin (also known as A23187) is a mobile ion-carrier that facilitates the transport of divalent cations like Ca²⁺ across biological membranes.[1][2] This property makes it an invaluable tool for equilibrating intracellular and extracellular Ca²⁺ concentrations, a critical step in performing in-situ calibration of fluorescent calcium indicators.
This document provides detailed protocols and data for using Calcimycin to determine the minimum (Rmin) and maximum (Rmax) fluorescence signals of ratiometric and non-ratiometric calcium indicators, enabling the accurate quantification of intracellular calcium levels.
Principle of In-Situ Calibration
The fundamental principle of in-situ calibration is to determine the fluorescence response of the intracellular indicator at two extremes: a calcium-free environment (to determine Rmin) and a calcium-saturating environment (to determine Rmax). Calcimycin is used to make the cell membrane permeable to Ca²⁺, allowing the intracellular Ca²⁺ concentration to be clamped at the level of the extracellular buffer.[3]
For ratiometric indicators like Fura-2, the ratio of fluorescence intensities at two different excitation or emission wavelengths is used to calculate [Ca²⁺]i. This ratiometric measurement has the advantage of being largely independent of dye concentration, illumination intensity, and optical path length.[4] The relationship between the fluorescence ratio (R) and the intracellular calcium concentration is described by the Grynkiewicz equation:[3][5]
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of the indicator for Ca²⁺.
-
R is the experimentally measured fluorescence ratio.
-
Rmin is the fluorescence ratio in the absence of calcium.
-
Rmax is the fluorescence ratio at saturating calcium concentrations.
-
Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength for the calcium-free and calcium-bound forms of the indicator.[3]
Data Presentation
Table 1: Dissociation Constants (Kd) of Common Fluorescent Calcium Indicators
| Indicator | Kd (nM) | Type | Excitation (nm) | Emission (nm) |
| Fura-2 | ~145 | Ratiometric (Excitation) | 340 / 380 | 510 |
| Indo-1 | ~230 | Ratiometric (Emission) | ~350 | 405 / 485 |
| Fluo-4 | 345 | Non-ratiometric | 494 | 516 |
| Fluo-8 | 389 | Non-ratiometric | 490 | 514 |
| Oregon Green BAPTA-1 | 170 | Non-ratiometric | 494 | 523 |
| Cal-520 | 320 | Non-ratiometric | 492 | 514 |
| X-Rhod-1 | 700 | Non-ratiometric | 580 | 602 |
| Mag-Fura-2 | 25,000 (for Ca²⁺) | Ratiometric (Excitation) | 340 / 380 | 510 |
Note: Kd values can be influenced by temperature, pH, ionic strength, and the intracellular environment.[6][7] It is recommended to determine the Kd under specific experimental conditions if high precision is required.
Table 2: Recommended Reagent Concentrations for In-Situ Calibration
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Calcimycin (A23187) | 1-10 mM in DMSO | 1-10 µM | Calcium Ionophore |
| EGTA | 0.5 M in water (pH adjusted) | 5-10 mM | Calcium Chelator (for Rmin) |
| CaCl₂ | 1 M in water | 5-10 mM | Calcium Source (for Rmax) |
Mandatory Visualizations
Caption: Mechanism of Calcimycin-mediated calcium influx for calibration.
Caption: Experimental workflow for in-situ calibration using Calcimycin.
Caption: Logical relationship of components for accurate [Ca²⁺]i measurement.
Experimental Protocols
Protocol 1: Loading Cells with Acetoxymethyl (AM) Ester Forms of Calcium Indicators
This protocol is suitable for indicators like Fura-2 AM, Fluo-4 AM, etc.
Materials:
-
Fluorescent calcium indicator AM ester (e.g., Fura-2 AM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
Procedure:
-
Prepare Stock Solution: Dissolve the calcium indicator AM ester in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: On the day of the experiment, dilute the stock solution into HBSS to a final working concentration of 1-5 µM. To aid in dispersion, first mix the AM ester stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[8]
-
Cell Loading: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type.
-
Washing: After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular indicator.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
Protocol 2: In-Situ Calibration Using Calcimycin
Materials:
-
Cells loaded with a fluorescent calcium indicator
-
Calcimycin stock solution (1-10 mM in DMSO)
-
Rmin Buffer: Ca²⁺-free HBSS containing 5-10 mM EGTA.
-
Rmax Buffer: HBSS containing 5-10 mM CaCl₂.
Procedure for Rmin Determination:
-
Mount the coverslip with loaded cells onto the microscope stage and perfuse with normal HBSS to obtain a baseline fluorescence recording.
-
Switch the perfusion to the Rmin Buffer (Ca²⁺-free HBSS with EGTA).
-
Add Calcimycin to a final concentration of 1-10 µM to the Rmin Buffer. This will deplete intracellular calcium by allowing it to exit the cell down its concentration gradient and be chelated by the extracellular EGTA.[5]
-
Record the fluorescence until a stable minimum signal is reached. This stable value represents Rmin (for ratiometric dyes) or Fmin (for non-ratiometric dyes).
Procedure for Rmax Determination:
-
After determining Rmin, thoroughly wash the cells with normal HBSS to remove the EGTA and Calcimycin.
-
Switch the perfusion to the Rmax Buffer (HBSS with high Ca²⁺).
-
Add Calcimycin to a final concentration of 1-10 µM to the Rmax Buffer. This will flood the cell with extracellular Ca²⁺, saturating the indicator.[5]
-
Record the fluorescence until a stable maximum signal is reached. This stable value represents Rmax (for ratiometric dyes) or Fmax (for non-ratiometric dyes).
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
For ratiometric indicators, calculate the ratios (R, Rmin, Rmax).
-
Use the Grynkiewicz equation to calculate the intracellular calcium concentration for your experimental data points.
Important Considerations and Troubleshooting
-
Cell Health: Ionophores like Calcimycin can be toxic to cells over long exposures. It is crucial to perform the calibration steps as efficiently as possible. Monitor cell morphology throughout the experiment.
-
Indicator Compartmentalization: Some indicators can accumulate in organelles, which can complicate calibration. This can be assessed by observing the fluorescence distribution within the cell.[9]
-
Autofluorescence: Determine the background fluorescence from cells that have not been loaded with the indicator and subtract this from your measurements.[3]
-
pH Sensitivity: The fluorescence of some indicators can be pH-sensitive. Ensure that the pH of your buffers is stable throughout the experiment.
-
Incomplete Hydrolysis: Incomplete de-esterification of AM esters can result in a Ca²⁺-insensitive fluorescent component. The 30-minute de-esterification step is important to minimize this.
By following these detailed protocols and considering the provided data, researchers can effectively use Calcimycin for the in-situ calibration of fluorescent calcium indicators, leading to more accurate and reliable measurements of intracellular calcium dynamics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 3. ionoptix.com [ionoptix.com]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Ca2+ Indicator Conjugates—Section 19.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcimycin Hemimagnesium in Assisted Oocyte Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of calcimycin hemimagnesium, a calcium ionophore, for assisted oocyte activation (AOA). This technique is a critical intervention in assisted reproductive technology (ART) for patients who have experienced fertilization failure or low fertilization rates following intracytoplasmic sperm injection (ICSI). The failure of fertilization in these cases is often due to a deficiency in oocyte activation, which is the series of processes that initiate embryonic development. Calcimycin addresses this by artificially increasing the intracellular calcium concentration in the oocyte, thereby mimicking the natural activation stimulus provided by the sperm.[1]
Mechanism of Action: The Role of Calcium in Oocyte Activation
Oocyte activation is naturally initiated by a series of intracellular calcium (Ca²⁺) oscillations.[1][2] This process is triggered when the sperm fuses with the oocyte, releasing a sperm-specific phospholipase C zeta (PLCζ).[1][2][3] PLCζ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.[1][2]
Calcimycin, as a mobile ion-carrier, facilitates the transport of Ca²⁺ across the oocyte's plasma membrane, leading to a rapid increase in intracellular Ca²⁺ concentration.[1] This artificially induced calcium influx bypasses the need for the sperm-derived PLCζ and directly initiates the downstream signaling pathways essential for oocyte activation.[1] These crucial events include:
-
Cortical Granule Exocytosis: This process prevents polyspermy, ensuring that only one sperm fertilizes the egg.[1]
-
Resumption of Meiosis II: This leads to the extrusion of the second polar body.[1]
-
Pronuclear Formation: The formation of male and female pronuclei is a key indicator of successful fertilization.[1]
Signaling Pathway of Oocyte Activation
Caption: Signaling pathways for natural and assisted oocyte activation.
Experimental Protocols
The following are generalized protocols for calcimycin-mediated AOA following ICSI. Specific concentrations and incubation times may vary between laboratories.
Protocol 1: Standard Calcimycin AOA
This protocol is a commonly cited method for AOA.
Materials:
-
Calcimycin (A23187) ready-to-use solution (e.g., 10 µM)
-
Culture medium appropriate for oocyte and embryo culture
-
ICSI equipment
-
Incubator at 37°C with 6% CO₂
Procedure:
-
Oocyte Preparation: Perform oocyte retrieval and denudation of cumulus-corona cells following standard laboratory procedures.
-
ICSI: Perform ICSI on mature metaphase II (MII) oocytes.[1]
-
Calcimycin Incubation: Immediately following ICSI, transfer the injected oocytes to a pre-equilibrated drop of 10 µM calcimycin working solution.[1]
-
Incubation: Incubate the oocytes for 15 minutes at 37°C in a humidified atmosphere of 6% CO₂.[1][2]
-
Washing: After incubation, wash the oocytes twice in fresh, pre-equilibrated culture medium.[2][4]
-
Culture: Culture the oocytes under standard embryo culture conditions (37°C, 6% CO₂).[1]
-
Fertilization Assessment: Approximately 16-18 hours after ICSI, assess for signs of normal fertilization, characterized by the presence of two distinct pronuclei and two polar bodies.[1]
-
Embryo Development: Continue to culture and monitor the development of normally fertilized zygotes according to standard laboratory protocols.[1]
Protocol 2: Alternative Incubation Time
Some studies have reported the use of shorter incubation times.
Procedure:
Follow the steps in Protocol 1, but in step 4, incubate the oocytes in the calcimycin solution for 5 minutes.[5]
Experimental Workflow
Caption: General experimental workflow for Calcimycin-AOA.
Quantitative Data Summary
The following tables summarize the outcomes of studies utilizing calcimycin for AOA compared to control groups (ICSI alone) or other activation agents like ionomycin.
Table 1: Comparison of Calcimycin AOA vs. Control (ICSI Alone)
| Outcome Metric | Calcimycin Group | Control Group | Reference |
| Fertilization Rate | 76.6% | 48.9% | [2] |
| 67% | 61% | [3] | |
| Cleavage Rate | 95.4% | 85.3% | [2] |
| Good Quality Embryos | 47.1% | 18.5% | [2] |
| Blastocyst Formation Rate | 51% | 47% | [3] |
| Top Quality Blastocysts | 27% | 27% | [3] |
| Clinical Pregnancy Rate | 42% | 27% | [3] |
| Ongoing Pregnancy Rate | 36% | 23% | [3] |
| Live Birth Rate | 33% | 18% | [3] |
| Frozen Blastocysts | 29% | 18% | [3] |
Table 2: Comparison of Calcimycin vs. Ionomycin for AOA
| Outcome Metric | Calcimycin Group | Ionomycin Group | Reference |
| Fertilization Rate | 39.5% | 68.0% | [4][6] |
| Degeneration Rate | 3.7% | 6.0% | [4][6] |
| Arrest Rate | 3.6% | 3.7% | [4][6] |
| Cleavage Rate | 45.5% | 74.3% | [4][6] |
| Good Quality Embryo Rate | 37.1% | 31.5% | [4][6] |
Note: The efficacy of different AOA agents can vary, and some studies suggest that ionomycin may lead to higher fertilization rates compared to calcimycin in certain patient populations.[6][7]
Safety and Considerations
While AOA with calcium ionophores has been shown to improve outcomes in select patient groups, it is essential to consider the potential long-term effects.[3] The use of AOA is generally recommended for cases with a history of fertilization failure or low fertilization rates.[8] Further research is ongoing to establish the complete safety profile of these techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmhr.org [ijmhr.org]
- 3. remembryo.com [remembryo.com]
- 4. jogcr.com [jogcr.com]
- 5. Effect of oocyte activation with calcium ionophore on ICSI outcomes in teratospermia: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jogcr.com [jogcr.com]
- 7. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
Application Notes and Protocols for the Experimental Use of Calcimycin in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcimycin, also known as A23187, is a mobile ion-carrier and antibiotic derived from Streptomyces chartreusensis.[1] It functions as a divalent cation ionophore, with a high selectivity for Ca2+, facilitating the transport of these ions across biological membranes.[1][2] This disruption of intracellular calcium homeostasis makes Calcimycin a potent inducer of apoptosis in various cancer cell lines, positioning it as a valuable tool for in vitro cancer research.[2][3] These application notes provide a comprehensive overview of the experimental use of Calcimycin, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
Calcimycin's primary mechanism of action in cancer cells is the induction of apoptosis through the elevation of intracellular calcium levels.[2][3] This influx of Ca2+ triggers a signaling cascade that involves the purinergic receptor P2RX4 and the p38 MAP kinase pathway, ultimately leading to programmed cell death.[2]
The key steps in the proposed signaling pathway are:
-
Increased Intracellular Calcium: Calcimycin facilitates the transport of extracellular Ca2+ into the cytosol, leading to a rapid increase in the intracellular calcium concentration.[3]
-
P2RX4 Upregulation: The elevated calcium levels lead to an increased expression of the P2RX4 receptor, an ATP-gated ion channel.[2]
-
p38 MAPK Phosphorylation: The activation of the P2RX4 receptor, in conjunction with the increased intracellular calcium, triggers the phosphorylation and activation of p38 MAP kinase.[2]
-
Apoptosis Induction: Activated p38 MAPK initiates a downstream signaling cascade that culminates in the activation of caspases and the execution of the apoptotic program.[2][3]
Data Presentation
The cytotoxic and pro-apoptotic effects of Calcimycin have been quantified in various cancer cell lines. The following tables summarize key quantitative data.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| SiHa[4] | Cervical Cancer | 0.35 | 24 | MTT Assay |
| MCF7[4] | Breast Cancer | 0.30 | 24 | MTT Assay |
| HeLa[5] | Cervical Cancer | ~0.35 | 24 | MTT Assay |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and serum concentration in the culture medium.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Parameter Measured | Result |
| HeLa[5] | 0.35 | 6 | Apoptotic Cells (%) | ~15 |
| HeLa[5] | 0.35 | 12 | Apoptotic Cells (%) | ~35 |
| HeLa[5] | 0.35 | 24 | Apoptotic Cells (%) | ~50 |
Mandatory Visualization
Caption: Calcimycin-induced apoptotic signaling pathway in cancer cells.
Caption: General experimental workflow for studying Calcimycin's effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Calcimycin
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Calcimycin Treatment: Prepare serial dilutions of Calcimycin in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the Calcimycin dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Calcimycin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Calcimycin at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular Calcium using Fluo-4 AM
Principle: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become Fluo-4, a fluorescent calcium indicator. Upon binding to Ca2+, the fluorescence intensity of Fluo-4 increases significantly, allowing for the measurement of changes in intracellular calcium concentration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Calcimycin
-
Fluo-4 AM
-
Pluronic F-127 (optional, aids in dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or in a 96-well black-walled plate suitable for fluorescence measurements.
-
Dye Loading: Wash cells with HBSS containing Ca²⁺/Mg²⁺. Prepare a loading solution of 2-5 µM Fluo-4 AM in HBSS (with or without Pluronic F-127). Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add HBSS to the cells and measure the baseline fluorescence.
-
Calcimycin Treatment: Add Calcimycin at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Protocol 4: Western Blot Analysis of p38 MAPK Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of p38 MAPK, a key indicator of its activation. This involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific for the phosphorylated and total forms of p38 MAPK.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Calcimycin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38 and anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Calcimycin. Wash with cold PBS and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
References
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Studying Autophagy Induction with Calcimycin Hemimagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcimycin (A23187), a calcium ionophore, is a potent inducer of autophagy, the fundamental cellular process for degrading and recycling cellular components.[1] This process is integral to cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] A thorough understanding of the mechanisms underlying Calcimycin-induced autophagy and robust analytical methods are therefore crucial for advancing research in these fields.[1][3] These application notes provide a detailed guide for investigating Calcimycin-induced autophagy, covering the underlying signaling pathways and offering specific protocols for key experimental techniques.
Signaling Pathway of Calcimycin-Induced Autophagy
Calcimycin induces autophagy by elevating intracellular calcium levels.[1] This influx of calcium ions initiates a signaling cascade that culminates in the formation of autophagosomes. A critical component of this pathway is the P2RX7 receptor.[1][3] The interaction of Calcimycin with the P2RX7 receptor leads to an increase in intracellular calcium, which in turn stimulates the release of ATP.[1][3] This extracellular ATP then acts in an autocrine manner on P2RX7, amplifying the signal and leading to the activation of downstream autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II.[1][3]
Figure 1: Calcimycin-induced autophagy signaling pathway.
Experimental Workflow
A typical workflow for the analysis of Calcimycin-induced autophagy encompasses several key stages, from cell culture and treatment to data acquisition and analysis utilizing various biochemical and imaging techniques.
Figure 2: General experimental workflow for autophagy analysis.
Experimental Protocols
Western Blot Analysis for LC3-II Conversion
Principle: This method detects the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[1]
Materials:
-
Cells of interest
-
Calcimycin hemimagnesium
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[1]
-
BCA protein assay kit[1]
-
SDS-PAGE gels and running buffer[1]
-
PVDF membrane[1]
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)[1]
-
Primary antibody against LC3 (validated for Western Blot)[1]
-
HRP-conjugated secondary antibody[1]
-
Chemiluminescence detection reagent[1]
-
Loading control antibody (e.g., β-actin or GAPDH)
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.[1]
-
Treat cells with the desired concentration of Calcimycin for the appropriate time. Include untreated and vehicle-treated cells as controls.[1]
-
For autophagic flux assessment, a parallel set of cells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of autophagosomes.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection:
-
Analysis:
mCherry-EGFP-LC3 Fluorescence Assay for Autophagic Flux
Principle: This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3) to monitor autophagic flux.[1][4] In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta.[1] Upon fusion with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, while the mCherry signal persists, resulting in red puncta.[1] An increase in red puncta indicates active autophagic flux.[1]
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 vector
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Imaging (Microscopy):
-
Quantification (Flow Cytometry):
Data Presentation
The quantitative data obtained from the aforementioned experiments can be summarized in the following tables for easy comparison.
Table 1: Western Blot Analysis of LC3-II Conversion
| Treatment Group | LC3-I Intensity (Arbitrary Units) | LC3-II Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | LC3-II / LC3-I Ratio | LC3-II / Loading Control Ratio |
| Untreated Control | |||||
| Vehicle Control | |||||
| Calcimycin | |||||
| Calcimycin + Inhibitor |
Note: The "Calcimycin + Inhibitor Group" refers to cells co-treated with Calcimycin and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. This control is crucial for distinguishing between increased autophagosome formation and decreased autophagosome degradation.[1]
Table 2: mCherry-EGFP-LC3 Fluorescence Assay
| Treatment Group | Average Yellow Puncta per Cell (Autophagosomes) | Average Red Puncta per Cell (Autolysosomes) | Ratio of Red to Yellow Puncta |
| Untreated Control | |||
| Vehicle Control | |||
| Calcimycin | |||
| Calcimycin + Inhibitor |
Conclusion
The methods detailed in these application notes provide a robust framework for the investigation of Calcimycin-induced autophagy. By employing Western blotting for LC3-II conversion and the mCherry-EGFP-LC3 fluorescence assay, researchers can effectively quantify and visualize the induction of autophagy and the dynamics of autophagic flux. Careful experimental design, including the use of appropriate controls, is paramount for the accurate interpretation of results. These techniques are valuable tools for scientists and drug development professionals seeking to understand the role of autophagy in health and disease and to explore the therapeutic potential of modulating this fundamental cellular process.
References
- 1. benchchem.com [benchchem.com]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. Calcimycin mediates mycobacterial killing by inducing intracellular calcium-regulated autophagy in a P2RX7 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Calcimycin in Serum-Containing Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced efficacy of Calcimycin (A23187) in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Calcimycin (A23187)?
A1: Calcimycin is a mobile ionophore, meaning it is a lipid-soluble molecule that can transport divalent cations like calcium (Ca²⁺) across biological membranes.[1][2][3] Its primary function in research is to form a stable complex with Ca²⁺ in the extracellular medium and transport it into the cytosol, leading to a rapid increase in intracellular Ca²⁺ concentration.[4][5] This elevation in cytosolic calcium triggers various Ca²⁺-dependent signaling pathways, which can induce responses such as apoptosis, autophagy, and cellular activation.[1][6]
Q2: Why is the efficacy of Calcimycin diminished in serum-containing media?
A2: The reduced efficacy of Calcimycin in the presence of serum, such as Fetal Bovine Serum (FBS), is primarily due to protein binding.[4] Calcimycin is a hydrophobic molecule and readily binds to proteins abundant in serum, most notably albumin.[4][7] This sequestration by serum proteins reduces the concentration of free, biologically active Calcimycin available to interact with the cell membrane and transport calcium into the cells.[4]
Q3: How much should I increase the Calcimycin concentration in the presence of serum?
A3: The optimal working concentration of Calcimycin is highly dependent on the serum percentage in your media.[4] A universal concentration cannot be provided. It is crucial to perform a dose-response titration to determine the minimal effective concentration for your specific cell type and serum conditions. As a general guideline, you may need to increase the Calcimycin concentration by 1.5 to 5-fold when transitioning from serum-free to serum-containing (e.g., 10% FBS) media.[4]
Q4: Can serum interfere with my downstream calcium flux assays?
A4: Yes, serum can interfere with fluorescence-based calcium assays. Standard culture media supplemented with serum contains a physiological concentration of Ca²⁺ (typically 1-2 mM), which can contribute to a higher background signal.[4] Additionally, serum components can increase background fluorescence. To mitigate these issues, it is often recommended to wash the cells and perform the experiment in a buffered salt solution like Hanks' Balanced Salt Solution (HBSS) without serum.[4]
Q5: What is a suitable stock solution preparation and storage for Calcimycin?
A5: Prepare a 1-10 mM stock solution of Calcimycin in high-quality, anhydrous DMSO.[4][6] Store the stock solution at -20°C for up to 3-6 months or at -80°C for up to a year.[1][6] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can reduce its potency.[6]
Troubleshooting Guide
Problem: Low or no cellular response to Calcimycin in serum-containing media.
| Potential Cause | Recommended Solution |
| Insufficient Bioavailable Calcimycin | The most common reason for low efficacy is the binding of Calcimycin to serum proteins like albumin, which lowers the effective concentration.[4][7] Solution: Perform a dose-response titration to determine the optimal concentration for your specific serum percentage. Systematically increase the Calcimycin concentration. Refer to Protocol 1: Dose-Response Titration for a detailed methodology. |
| High Background Calcium/Interference | The inherent calcium and other components in the media and serum can mask the effect of Calcimycin or interfere with sensitive assays.[4] Solution: Before adding Calcimycin, wash the cells with a serum-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove serum. Conduct the experiment in this buffer for a more controlled system. Refer to Protocol 2: Serum Wash-out for guidance. |
| Cell Health and Confluency | The responsiveness of cells to stimuli can be compromised by poor health, high passage number, or suboptimal confluency. Solution: Ensure your cells are healthy, within a low passage number, and at an optimal density (typically 70-90% confluency for adherent cells) before beginning the experiment.[4] |
| Incorrect Experimental Controls | Without appropriate controls, it is difficult to ascertain if the lack of response is due to inactive Calcimycin or a problem with the assay itself. Solution: Always include a positive control (e.g., a known effective concentration of Calcimycin in serum-free media) and a negative control (vehicle, e.g., DMSO, only). |
Data Presentation
The following table provides a hypothetical example of how serum concentration can affect the required concentration of Calcimycin to achieve a half-maximal effective response (EC50) in a calcium influx assay. Actual values will vary depending on the cell type and assay conditions.
| Serum Concentration (% FBS) | EC50 of Calcimycin (µM) | Fold Increase vs. Serum-Free |
| 0 | 0.5 | 1.0 |
| 2.5 | 1.2 | 2.4 |
| 5 | 2.5 | 5.0 |
| 10 | 5.0 | 10.0 |
Experimental Protocols
Protocol 1: Dose-Response Titration for Calcimycin in Serum-Containing Media
Objective: To determine the minimal effective concentration of Calcimycin in the presence of a fixed serum concentration.
Methodology:
-
Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at a consistent density and allow them to reach the desired confluency in their standard growth media (e.g., DMEM + 10% FBS).
-
Prepare Serial Dilutions: Prepare a series of Calcimycin working solutions in your complete, serum-containing growth media. A suggested starting range is 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM. Also, prepare a vehicle control (media with the same final DMSO concentration but no Calcimycin).[4]
-
Treatment: Remove the old media from the cells and add the prepared Calcimycin working solutions and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period based on your experimental endpoint.
-
Assay: Perform your downstream assay to measure the cellular response (e.g., calcium flux using a fluorescent indicator, apoptosis assay, etc.).
-
Analysis: Plot the response against the Calcimycin concentration to determine the optimal concentration for your experiments.
Protocol 2: Serum Wash-out Prior to Calcimycin Treatment
Objective: To minimize the interference of serum components during the experiment.
Methodology:
-
Cell Culture: Culture cells to the desired confluency in your standard serum-containing medium.
-
Preparation: Warm the required reagents (e.g., HBSS with Ca²⁺ and Mg²⁺) to 37°C.
-
Wash Step: Gently aspirate the serum-containing medium from the cells. Wash the cells 1-2 times with the pre-warmed serum-free buffer to remove residual serum proteins.[4]
-
Final Incubation Medium: Add the final assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to the cells.
-
Calcimycin Treatment: Prepare the working solution of Calcimycin by diluting the stock solution into the final assay buffer to the desired concentration. Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent toxicity.[4] Add the Calcimycin working solution to the cells.
-
Measurement: Proceed with your experimental measurements.
Visualizations
Caption: Mechanism of Calcimycin action.
Caption: Troubleshooting workflow for low Calcimycin efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A23187 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What is Calcimycin used for? [synapse.patsnap.com]
- 6. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 7. Factors affecting intracellular calcium influx in response to calcium ionophore A23187 in equine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
How to optimize Calcimycin concentration to avoid cytotoxicity.
Welcome to the technical support center for Calcimycin (A23187). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Calcimycin concentration to achieve desired biological effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Calcimycin and how does it work?
A1: Calcimycin (also known as A23187) is a mobile ionophore, which is a lipid-soluble molecule that can transport divalent cations like calcium (Ca²⁺) across biological membranes.[1][2][3] Its primary use in research is to artificially increase the intracellular Ca²⁺ concentration by transporting Ca²⁺ from the extracellular environment into the cytosol.[1][3] This rapid increase in cytosolic calcium can trigger a variety of calcium-dependent signaling pathways that regulate processes such as apoptosis, autophagy, and cellular activation.[1][4]
Q2: Why is the effective concentration of Calcimycin different in serum-containing versus serum-free media?
A2: The efficacy of Calcimycin can be significantly reduced in the presence of serum (e.g., Fetal Bovine Serum, FBS).[1] This is primarily due to two factors:
-
Protein Binding: Calcimycin is a hydrophobic molecule and can bind to proteins present in serum, most notably albumin. This binding sequesters the ionophore, reducing the amount of free, biologically active Calcimycin available to interact with cell membranes.[1]
-
Adsorption to Surfaces: As a hydrophobic compound, Calcimycin can adsorb to the surfaces of plasticware and glassware. Serum proteins can help to mitigate this effect.[1]
Q3: What are the typical working concentrations for Calcimycin?
A3: Working concentrations of Calcimycin can vary widely, from the nanomolar to the micromolar range, depending on the cell type, experimental goals, and the presence of serum.[1] It is crucial to note that concentrations exceeding 1 µg/mL (~2 µM) can be cytotoxic to many cell types.[1] A dose-response titration is always recommended to determine the optimal concentration for your specific experimental system.[1]
Q4: How can I prepare a stock solution of Calcimycin?
A4: Calcimycin is typically prepared as a concentrated stock solution in an organic solvent such as DMSO or ethanol.[1][2][5] For example, to create a 10 mM stock solution, you can dissolve 5 mg of Calcimycin (Molecular Weight: 523.6 g/mol ) in 955 µL of high-quality, anhydrous DMSO.[1] It is recommended to aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and to store it at -20°C, protected from light.[1][5]
Q5: What are the downstream signaling pathways activated by Calcimycin-induced calcium influx?
A5: The increase in intracellular Ca²⁺ initiated by Calcimycin can activate several signaling cascades. Notably, in some cancer cell lines, Calcimycin has been shown to induce apoptosis through a pathway involving the P2RX4 receptor, ATP release, and the activation of p38 MAPK.[4][6] This elevation in cytosolic calcium can also lead to mitochondrial stress and the generation of reactive oxygen species (ROS), further contributing to apoptotic cell death.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no cellular response to Calcimycin. | Inactivated Calcimycin: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the Calcimycin stock solution and store them properly at -20°C, protected from light.[1][5] |
| Serum Interference: Binding of Calcimycin to serum proteins, reducing its effective concentration. | Increase the Calcimycin concentration (a 1.5 to 5-fold increase may be necessary as a starting point when using serum-containing media).[1] Alternatively, wash cells and perform the experiment in a serum-free buffer like Hanks' Balanced Salt Solution (HBSS).[1] | |
| Suboptimal Cell Health: Cells are unhealthy, at a high passage number, or not at the optimal confluency (typically 70-90%). | Ensure you are using healthy cells within a low passage number and at the recommended confluency.[1] | |
| Unexpected Cytotoxicity at Low Concentrations. | High Sensitivity of Cell Line: The specific cell line being used is particularly sensitive to disruptions in calcium homeostasis. | Perform a careful dose-response experiment starting with very low concentrations (in the nanomolar range) to determine the toxicity threshold for your specific cells. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1] | |
| Inconsistent Results Between Experiments. | Variability in Serum Lots: Different lots of serum can have varying protein compositions, affecting the degree of Calcimycin binding. | If possible, use the same lot of serum for a series of related experiments. Always perform a dose-response titration when using a new lot of serum. |
| Inconsistent Cell Plating Density: Variations in the number of cells plated can affect the response to Calcimycin. | Ensure consistent cell seeding density across all wells and experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Calcimycin Concentration (Cytotoxicity Assay)
This protocol describes how to perform a dose-response experiment to identify the optimal concentration of Calcimycin that induces the desired biological effect without causing excessive cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium (with and without serum)
-
Calcimycin stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cytotoxicity assay reagent (e.g., MTT, resazurin, or a kit like CellTiter-Glo)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment. Prepare separate plates for serum-containing and serum-free conditions if necessary.
-
Prepare Serial Dilutions: Prepare a series of Calcimycin working solutions in the appropriate culture medium. A suggested starting range is 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest Calcimycin concentration.[1]
-
Cell Treatment: After the cells have adhered and reached the desired confluency, carefully remove the old medium and replace it with the prepared Calcimycin dilutions and the vehicle control. It is recommended to test each concentration in triplicate.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Assess Cytotoxicity: Following incubation, perform a cytotoxicity assay according to the manufacturer's instructions. For example, for an MTT assay, you would add the MTT reagent to each well, incubate, and then solubilize the formazan crystals before reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the Calcimycin concentration to generate a dose-response curve and determine the IC50 (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Measuring Intracellular Calcium Mobilization
This protocol provides a general method for measuring changes in intracellular calcium levels following Calcimycin treatment using a fluorescent calcium indicator.
Materials:
-
Cells of interest
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (optional, to aid in dye loading)
-
Calcimycin stock solution (e.g., 1 mM in DMSO)
-
96-well black, clear-bottom plate or FACS tubes
-
Plate reader with fluorescence capabilities or a flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells with HBSS without Ca²⁺ and Mg²⁺. Resuspend the cells in HBSS containing Ca²⁺ and Mg²⁺ at a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Dye Loading: Add the fluorescent calcium indicator to the cell suspension. Typical final concentrations are 1-5 µM for Fluo-4 AM.[7] If using, pre-mix Pluronic F-127 with the dye before adding it to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.[7]
-
Washing: Pellet the cells by centrifugation and resuspend the pellet in fresh, pre-warmed HBSS with Ca²⁺ and Mg²⁺ to remove any extracellular dye. Repeat this wash step.[7]
-
Measurement: Aliquot the cell suspension into the wells of a 96-well plate or FACS tubes.
-
Establish Baseline: Measure the baseline fluorescence for a short period (e.g., 60 seconds).[7]
-
Stimulation: Add Calcimycin to the cells to the desired final concentration (e.g., 1-5 µM) and immediately begin measuring the fluorescence intensity to capture the calcium influx.[7]
Quantitative Data Summary
Table 1: Reported IC50 Values of Calcimycin in Different Cell Lines
| Cell Line | Assay Duration | IC50 Concentration | Reference |
| SiHa (Cervical Cancer) | 24 hours | 0.35 µM | [8] |
| MCF7 (Breast Cancer) | 24 hours | 0.30 µM | [8] |
| Leishmania major promastigotes | Not specified | 0.16 µM | [2][9] |
Table 2: Example Titration Range for Optimizing Calcimycin Concentration
| Concentration | Purpose |
| 0.1 - 1 µM | Initial range for sensitive cell lines or to minimize cytotoxicity. |
| 1 - 5 µM | Common working range for inducing significant calcium influx.[7] |
| 5 - 10 µM | Higher range, more likely to induce significant cytotoxicity.[1] |
Visualizations
Caption: Workflow for determining the optimal Calcimycin concentration.
Caption: A signaling pathway of Calcimycin-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. toku-e.com [toku-e.com]
- 3. What is Calcimycin used for? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Calcium Ionophore, Calcimycin, Kills Leishmania Promastigotes by Activating Parasite Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of Calcimycin hemimagnesium.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, stability, and handling of Calcimycin hemimagnesium.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) this compound powder?
A1: Solid this compound should be stored at -20°C in a desiccated environment.[1] Under these conditions, the lyophilized powder is stable for up to 24 months.[1] Some suppliers may also recommend storage at 2-8°C, so it is always best to consult the product-specific datasheet.[2]
Q2: How do I properly reconstitute this compound?
A2: this compound is typically reconstituted in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][3] It is soluble in DMSO at concentrations up to 25 mg/mL and in ethanol at up to 5 mg/mL.[1][3] For example, to prepare a 15 mM stock solution, you can reconstitute 5 mg of the powder in 0.64 mL of DMSO.[1][3] Ensure the powder is completely dissolved by vortexing the solution.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored in tightly sealed vials at -20°C.[1][3] Some sources suggest that storage at -80°C can extend the stability of the stock solution to one year.[4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q4: How long are the stock solutions stable?
A4: When stored at -20°C, stock solutions in DMSO are generally stable for at least 3 to 6 months without significant loss of potency.[1][2][3][4] For longer-term storage, -80°C is recommended, which can preserve stability for up to a year.[4] It is advisable to use the solution within the recommended timeframe to ensure optimal performance.[1]
Q5: Are there any visual indicators of degradation in the stock solution?
A5: While there are no definitive visual cues for degradation, any change in the color, clarity, or presence of precipitation in the solution may indicate a loss of stability.[3] If you observe any of these changes, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the Calcimycin stock solution due to improper storage or prolonged use. | - Prepare a fresh stock solution, especially if the current one is older than 3-6 months.[3]- Ensure the stock solution has been stored at -20°C and has not undergone multiple freeze-thaw cycles.[3]- Verify the final concentration of Calcimycin in your experiment. |
| Reduced potency in cell-based assays. | Loss of the active compound in the stock solution over time. | - Perform a dose-response experiment to determine the current effective concentration of your Calcimycin stock.[3]- Consider preparing fresh dilutions from a new aliquot for each experiment. |
| Precipitate formation in the stock solution upon thawing. | The solution may have been stored at a concentration exceeding its solubility limit at lower temperatures. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.- If the precipitate persists, centrifuge the vial and use the supernatant, taking into account the potential for a lower concentration. For future stocks, consider a lower concentration or a different solvent. |
Quantitative Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Key Recommendations |
| Solid (Lyophilized) | -20°C | Up to 24 months | Store in a desiccated environment.[1][3] |
| Stock Solution (in DMSO) | -20°C | 3 to 6 months | Aliquot to avoid freeze-thaw cycles.[1][2][3][4] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Recommended for longer-term storage.[4] |
Solubility of this compound
| Solvent | Concentration |
| DMSO | Up to 25 mg/mL[1][3] |
| Ethanol | Up to 5 mg/mL[1] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Preparation: Before handling the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles.[5] All handling of the powdered form should be conducted in a certified chemical fume hood.[5]
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of the desired solvent (e.g., DMSO) to the vial to achieve the target concentration. For example, add 0.64 mL of DMSO to 5 mg of powder for a 15 mM stock solution.[1][3]
-
Dissolution: Securely cap the vial and vortex until the powder is completely dissolved.[3]
-
Aliquoting: Dispense the stock solution into smaller, sterile microcentrifuge tubes for single-use aliquots. This will minimize the number of freeze-thaw cycles.[1][3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.[3][4]
Visualizations
Caption: Calcimycin-induced signaling pathway.
Caption: Workflow for Calcimycin reconstitution.
References
Technical Support Center: Overcoming Poor Solubility of Calcimycin in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Calcimycin (A23187).
Frequently Asked Questions (FAQs)
Q1: Why is Calcimycin poorly soluble in aqueous solutions?
A1: Calcimycin is a lipophilic, or fat-soluble, molecule.[1][2] Its chemical structure lacks easily ionizable groups that would readily interact with polar water molecules, leading to its poor solubility in aqueous buffers and cell culture media.[3][4]
Q2: What is the recommended solvent for preparing a stock solution of Calcimycin?
A2: The most common and recommended solvent for preparing a concentrated stock solution of Calcimycin is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2][3][5] Ethanol can also be used, although the solubility is lower compared to DMSO.[2][3]
Q3: I'm observing precipitation when I add my Calcimycin stock solution to my aqueous experimental medium. What should I do?
A3: This is a common issue due to Calcimycin's hydrophobicity. Here are several troubleshooting steps:
-
Ensure a low final concentration of the organic solvent: The final concentration of DMSO in your aqueous medium should be kept as low as possible, typically at or below 0.1% to 0.5%, to avoid solvent toxicity and precipitation of Calcimycin.[1]
-
Vortex during dilution: When preparing the working solution, vortex the aqueous medium while adding the Calcimycin stock solution to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous medium: Gently warming your buffer or cell culture medium to 37°C before adding the Calcimycin stock can sometimes help improve solubility.[1]
-
Consider alternative solubilization methods: If precipitation persists, especially at higher required concentrations of Calcimycin, you may need to explore more advanced formulation strategies such as using cyclodextrins or surfactants.[6][7]
Q4: My cells are not responding as expected to Calcimycin treatment, even without visible precipitation. What could be the issue?
A4: A lack of cellular response, even without visible precipitation, can be due to the sequestration of Calcimycin by proteins in the cell culture medium, particularly serum albumin.[1] This reduces the bioavailable concentration of the ionophore. To address this, you can:
-
Perform a dose-response titration: Systematically test a range of Calcimycin concentrations to determine the optimal effective concentration for your specific cell type and serum percentage.[1]
-
Reduce serum concentration: If your experimental design allows, reducing the serum concentration in your culture medium can increase the bioavailability of Calcimycin.
-
Wash cells and use a serum-free buffer: For short-term experiments, you can wash the cells with a serum-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) before adding Calcimycin in a serum-free medium.[1] This provides a more controlled system with a known concentration of bioavailable Calcimycin.[1]
Q5: What are some advanced methods to improve the aqueous solubility of Calcimycin for in vivo or specialized in vitro studies?
A5: For applications requiring higher concentrations or for in vivo use where DMSO may be undesirable, several advanced formulation strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Calcimycin within their central cavity, forming an inclusion complex that is more water-soluble.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[8][9]
-
Lipid-Based Formulations: Incorporating Calcimycin into lipid-based delivery systems such as liposomes or nanoemulsions can improve its solubility and delivery to cells.[10][11]
-
Co-solvents and Surfactants: Using a mixture of solvents (co-solvency) or adding surfactants can enhance the solubility of hydrophobic compounds.[6][12][13] For in vivo formulations, combinations like DMSO, PEG300, and Tween-80 have been used.[14][15]
Quantitative Data Presentation
Table 1: Solubility of Calcimycin in Various Solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mM | 100 | Heating may be required.[5] |
| DMSO | 50 mg/mL | ~95.5 | Sonication may be required.[16] |
| DMSO | 47 mg/mL | 89.76 | Sonication is recommended.[15] |
| DMSO | 25 mg/mL | ~47.7 | |
| Ethanol | 5 mg/mL | ~9.5 | [2][17] |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | ~0.95 | The stock should first be dissolved in ethanol.[18] |
| Water | Poor/Slightly Soluble | - | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a Calcimycin Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Calcimycin for in vitro experiments.
Materials:
-
Calcimycin powder (MW: 523.6 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration: A common stock concentration range is 1-10 mM.[1] For a 10 mM stock solution, you will dissolve 5.24 mg of Calcimycin in 1 mL of DMSO.
-
Weigh the Calcimycin: Carefully weigh the required amount of Calcimycin powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the Calcimycin powder.
-
Dissolve the powder: Vortex the solution vigorously until the Calcimycin is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5][16]
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3-6 months.[2][14][17]
Protocol 2: Preparing a Working Solution and Treating Cells
Objective: To dilute the Calcimycin stock solution into an aqueous medium for cell-based assays.
Materials:
-
Calcimycin stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)[1]
-
Vortex mixer
-
Cultured cells ready for treatment
Procedure:
-
Calculate the required volume of stock solution: Determine the final concentration of Calcimycin needed for your experiment. Calculate the volume of the stock solution to add to your final volume of medium to achieve this concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1%).
-
Prepare the working solution: While vortexing the pre-warmed aqueous medium, slowly add the calculated volume of the Calcimycin stock solution. This rapid mixing helps to prevent precipitation.
-
Treat the cells: Remove the existing medium from your cultured cells. If performing the experiment in a serum-free buffer, wash the cells once or twice with the buffer.[1] Add the freshly prepared Calcimycin working solution to the cells.
-
Include a vehicle control: Always include a control group of cells treated with the same final concentration of DMSO in the medium, but without Calcimycin.[1]
-
Incubate: Incubate the cells for the desired period under appropriate culture conditions.
Visualizations
Signaling Pathway of Calcimycin
Caption: Calcimycin acts as a Ca²⁺ ionophore, increasing intracellular calcium levels.
Experimental Workflow for Solubilizing Calcimycin
Caption: Workflow for preparing Calcimycin solutions for in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. toku-e.com [toku-e.com]
- 5. A23187 (Calcimycin), Ca2+ ionophore (CAS 52665-69-7) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Calcimycin | Antibiotic | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 16. Antibiotic A-23187 (Calcimycin, Calcium Ionophore A23187) | CAS 52665-69-7 | United States Biological | Biomol.com [biomol.com]
- 17. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Managing Off-Target Effects of Calcimycin in Cellular Assays
Welcome to the technical support center for Calcimycin (A23187). This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the off-target effects of this potent calcium ionophore in cellular assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Calcimycin?
A1: Calcimycin is a mobile ionophore, a lipid-soluble molecule that binds to divalent cations, most notably calcium (Ca²⁺), and transports them across biological membranes.[1] Its primary function in research is to artificially increase the intracellular Ca²⁺ concentration by shuttling calcium ions from the extracellular medium into the cytosol.[1] This rapid rise in cytosolic calcium can trigger a wide array of calcium-dependent signaling pathways.[1]
Q2: What are the most common off-target effects of Calcimycin?
A2: Beyond its primary role as a calcium ionophore, Calcimycin can induce several off-target effects, particularly at higher concentrations. These include:
-
Mitochondrial Dysfunction: It can uncouple oxidative phosphorylation and inhibit mitochondrial ATPase activity.[2]
-
Induction of Reactive Oxygen Species (ROS): Treatment with Calcimycin has been shown to increase the generation of ROS in various cell types.[3]
-
Apoptosis and Necrosis: Depending on the concentration and cell type, Calcimycin can induce either programmed cell death (apoptosis) or necrosis.[4][5]
-
Transport of Other Divalent Cations: While it has a high affinity for Ca²⁺, it can also transport other divalent cations like magnesium (Mg²⁺) and manganese (Mn²⁺), which can have confounding effects.[6]
Q3: Why is the efficacy of my Calcimycin experiment reduced in the presence of serum?
A3: The reduction in Calcimycin efficacy in serum-containing media (e.g., Fetal Bovine Serum, FBS) is primarily due to protein binding. Calcimycin is a hydrophobic molecule and binds to proteins like albumin present in serum.[1] This sequestration reduces the concentration of free, biologically active Calcimycin available to interact with the cell membrane.[1]
Q4: What is a suitable alternative to Calcimycin with higher specificity for calcium?
A4: Ionomycin is another commonly used calcium ionophore that is known for its higher potency and greater selectivity for Ca²⁺ over other divalent cations like Mg²⁺.[2][6] In experiments where precise control over calcium signaling is critical, Ionomycin can be a superior alternative.[2]
Troubleshooting Guides
Issue 1: Low or No Cellular Response to Calcimycin
| Possible Cause | Recommended Solution |
| Insufficient Bioavailable Calcimycin | The most common cause is the sequestration of Calcimycin by serum proteins like albumin.[1] The nominal concentration added to the media is not the effective concentration reaching the cells. Solution: Perform a dose-response titration to determine the optimal concentration for your specific cell type and serum percentage. As a starting point, you may need to increase the concentration 1.5 to 5-fold when moving from serum-free to 10% serum conditions.[1] For sensitive assays, wash cells with a serum-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and perform the experiment in this buffer.[1] |
| Degraded Calcimycin Stock Solution | Calcimycin in solution can degrade with improper storage or multiple freeze-thaw cycles. Solution: Prepare a fresh stock solution in high-quality, anhydrous DMSO. Aliquot into single-use volumes and store desiccated at -20°C or -80°C.[1] |
| Suboptimal Cell Health or Confluency | The responsiveness of cells to stimuli is affected by their health, passage number, and confluency. Solution: Ensure cells are healthy, within a low passage number, and at an optimal density (typically 70-90% confluency for adherent cells) before starting the experiment.[1] |
| Incorrect Experimental Controls | Without proper controls, it is impossible to determine if the compound is inactive or if the assay system is failing. Solution: Always include a positive control (e.g., a known effective concentration of Calcimycin in serum-free media) and a negative control (vehicle, e.g., DMSO, only).[1] |
Issue 2: High Cell Death or Signs of Cellular Stress
| Possible Cause | Recommended Solution |
| Concentration is Too High (Cytotoxicity) | Calcimycin is cytotoxic at concentrations exceeding 1 µg/mL (~2 µM) for many cell types.[1] Low concentrations (e.g., 100-250 nM) may induce apoptosis, while higher concentrations (1-3 µM) can lead to necrosis.[4][5] Solution: Perform a dose-response curve to determine the optimal concentration that elicits the desired calcium influx without significant cytotoxicity. Refer to the Data Presentation section for typical concentration ranges. |
| Mitochondrial Dysfunction | Calcimycin can disrupt mitochondrial function.[2] This can be a confounding factor if your process of interest is energy-dependent. Solution: Use the lowest effective concentration of Calcimycin for the shortest possible duration. Consider using a mitochondrial membrane potential dye (e.g., TMRM) to monitor mitochondrial health. If mitochondrial function is critical, consider alternative methods to increase intracellular calcium that do not directly target mitochondria. |
| Oxidative Stress (ROS Production) | Calcimycin can induce the production of Reactive Oxygen Species (ROS).[3] Solution: If ROS production is a concern, consider co-incubation with an antioxidant such as N-acetylcysteine (NAC) or Vitamin C. However, it is crucial to first validate that the antioxidant does not interfere with your primary endpoint. |
Data Presentation
Table 1: Recommended Working Concentrations and Observed Cytotoxicity of Calcimycin
| Cell Line | Application | Recommended Concentration Range | IC50 (24h treatment) | Notes |
| SiHa | Apoptosis Induction | 0.25 - 0.45 µM | 0.35 µM[7] | Dose-dependent apoptosis observed.[7] |
| MCF7 | Apoptosis Induction | 0.20 - 0.40 µM | 0.30 µM[7] | Dose-dependent apoptosis observed.[7] |
| Human Blood Cells | Histamine Release | < 1 µg/mL (~2 µM) | > 1 µg/mL is cytotoxic[8] | Concentrations up to 4 µg/mL can be used at lower temperatures (22°C) to reduce cytotoxicity.[8] |
| Cultured Cortical Neurons | Apoptosis Induction | 100 nM | Not specified | Higher concentrations (1-3 µM) induced necrosis.[4][5] |
| General Use | Calcium Flux Assays | 1 - 5 µM | Varies by cell type | Often used as a positive control for maximal calcium response.[6] |
Table 2: Comparison of Calcium Ionophores
| Feature | Calcimycin (A23187) | Ionomycin |
| Source | Streptomyces chartreusensis[2] | Streptomyces conglobatus[6] |
| Primary Target | Divalent cations, high affinity for Ca²⁺[1] | Divalent cations, high selectivity for Ca²⁺[6] |
| Off-Target Effects | Uncouples oxidative phosphorylation, inhibits mitochondrial ATPase, transports other divalent cations (Mg²⁺, Mn²⁺).[2] | Generally considered more specific for Ca²⁺ with fewer off-target effects on mitochondria.[6] |
| Potency | Effective, but potency can be influenced by serum proteins. | Often considered more potent than Calcimycin.[6] |
| Common Use | General-purpose calcium ionophore, positive control in calcium flux assays. | Preferred when high specificity for Ca²⁺ is required, such as in T-cell activation and oocyte activation studies.[2] |
Experimental Protocols
Protocol 1: Optimizing Calcimycin Concentration (Dose-Response Assay)
This protocol helps determine the lowest effective concentration of Calcimycin that elicits the desired biological response while minimizing cytotoxicity.
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-90% confluency on the day of the experiment.
-
Prepare Serial Dilutions: Prepare a series of Calcimycin working solutions in the appropriate buffer or media (serum-free is recommended to avoid confounding factors). A typical concentration range to test might be from 50 nM to 5 µM. Also, prepare a vehicle control (e.g., media with the same final DMSO concentration as the highest Calcimycin dose).
-
Cell Treatment: Remove the culture medium and wash the cells once with a serum-free buffer (e.g., HBSS with Ca²⁺ and Mg²⁺). Add the prepared Calcimycin dilutions and the vehicle control to the cells.
-
Incubation: Incubate the plate for the desired duration of your experiment (this could be short-term for calcium flux or longer-term for apoptosis assays).
-
Assay Readout: Measure the biological endpoint of interest (e.g., intracellular calcium with a fluorescent dye like Fluo-4 AM, or cell viability via MTT assay).
-
Data Analysis: Plot the response against the Calcimycin concentration to generate a dose-response curve and determine the optimal concentration.
Protocol 2: General Calcium Flux Assay Using Calcimycin as a Positive Control
This protocol is for fluorescence-based measurement of intracellular calcium.
-
Cell Preparation: Harvest and wash cells with HBSS without Ca²⁺ and Mg²⁺. Resuspend cells in HBSS with Ca²⁺ and Mg²⁺ at a concentration of approximately 1 x 10⁶ cells/mL.
-
Dye Loading: Add a fluorescent calcium indicator (e.g., Fluo-4 AM to a final concentration of 1-5 µM) to the cell suspension. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in fresh, pre-warmed HBSS with Ca²⁺ and Mg²⁺ to remove any extracellular dye.
-
Establish Baseline: Measure the baseline fluorescence of the cells for a set period (e.g., 60 seconds) using a fluorescence plate reader or flow cytometer.
-
Add Positive Control: Add Calcimycin to the cells to a final concentration of 1-5 µM.
-
Measure Response: Immediately begin measuring the fluorescence intensity for a further period (e.g., 5-10 minutes) to capture the peak and subsequent decline in intracellular Ca²⁺.[6]
Mandatory Visualizations
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Improving the human relevance of cell culture using animal-free culture media | NC3Rs [nc3rs.org.uk]
- 3. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 4. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Cell Culture Media Supplements | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Calcimycin Experiments by Minimizing DMSO Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing dimethyl sulfoxide (DMSO) solvent toxicity in experiments involving Calcimycin (A23187).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used to dissolve Calcimycin?
A1: Calcimycin is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. DMSO is a powerful aprotic solvent capable of dissolving both polar and nonpolar compounds, making it an effective vehicle for preparing concentrated stock solutions of Calcimycin that can be easily diluted into aqueous buffers and media.[1][2]
Q2: What are the primary toxic effects of DMSO on cells in culture?
A2: DMSO is not inert and can exert a range of cytotoxic effects, particularly at higher concentrations.[3][4][5] These effects include:
-
Membrane Damage: At concentrations of 5% or higher, DMSO can begin to dissolve cell membranes.[6] Concentrations above 10% can induce membrane pore formation.[7][8]
-
Inhibition of Cell Proliferation: Even at lower concentrations (e.g., 3-5%), DMSO can inhibit cell growth.[9]
-
Induction of Apoptosis: Higher concentrations of DMSO can trigger programmed cell death.[7][10]
-
Alteration of Cellular Processes: DMSO can influence cell differentiation, gene expression, and epigenetic landscapes.[1][3][4][5][11]
-
Impact on Intracellular Signaling: DMSO has been shown to independently cause an increase in intracellular calcium concentration by releasing it from internal stores and promoting its influx across the plasma membrane.[12][13][14][15][16] This is a critical consideration in experiments with a calcium ionophore like Calcimycin.
Q3: What is the recommended maximum final concentration of DMSO in cell culture for Calcimycin experiments?
A3: To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general rule of thumb is to keep the final DMSO concentration at or below 0.1%.[6][17][18][19][20] While some robust cell lines may tolerate up to 0.5%, this should be determined empirically.[6] Primary cells are often more sensitive to DMSO toxicity.[6]
Q4: How can I achieve a low final DMSO concentration when my Calcimycin stock is dissolved in 100% DMSO?
A4: The key is to prepare a highly concentrated stock solution of Calcimycin in DMSO. This allows for a large dilution factor when preparing your final working concentration in the cell culture medium. For instance, preparing a 10 mM Calcimycin stock in 100% DMSO allows you to achieve a 10 µM working concentration with a 1:1000 dilution, resulting in a final DMSO concentration of only 0.1%.
Q5: Are there any alternatives to DMSO for dissolving Calcimycin?
A5: While DMSO is the most common solvent, other options can be explored if DMSO toxicity is a concern for your specific cell type. Potential alternatives include ethanol, dimethylformamide (DMF), and newer, less toxic solvents like Cyrene™ and zwitterionic liquids (ZILs).[2][21][22][23][24] However, the solubility of Calcimycin in these alternatives and their compatibility with your experimental system must be validated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell death in vehicle control (DMSO only) wells. | The final DMSO concentration is too high for your cell type. | Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%) to determine the maximum tolerated concentration for your specific cells. Always aim for the lowest effective concentration, ideally ≤0.1%.[17][19] |
| Unexpected or inconsistent results in Calcimycin-treated wells. | The observed effect is a combination of Calcimycin and DMSO activity, as DMSO itself can modulate intracellular calcium.[12][13][14][15] | Always include a vehicle control with the exact same final concentration of DMSO as your Calcimycin-treated wells. This allows you to subtract the solvent's effect from the drug's effect.[17][19] |
| Calcimycin precipitates out of solution when added to the culture medium. | The aqueous medium cannot maintain the solubility of Calcimycin at the desired concentration, or the stock solution was not properly dissolved. | Ensure your Calcimycin stock solution is fully dissolved. When diluting into the final medium, add the Calcimycin stock dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent precipitation.[6] Sonication of the stock solution may also help.[6] |
| Low or no response to Calcimycin treatment. | The Calcimycin may have been sequestered by serum proteins in the culture medium, or the stock solution may have degraded. | Consider performing the experiment in a serum-free buffer (like HBSS with Ca²⁺ and Mg²⁺) for the duration of the treatment.[20] Also, ensure your Calcimycin stock is fresh and has been stored properly (aliquoted, protected from light, at -20°C or -80°C).[2][25] |
Data Presentation: DMSO Concentration and Cellular Effects
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Cellular Response | Recommendation Level |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal cytotoxic effects.[6][18] | Highly Recommended |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may induce subtle off-target effects.[6] | Use with caution; requires validation. |
| > 0.5% - 1.0% | Increased risk of cytotoxicity and significant off-target effects.[6][26] | Not recommended for most applications. |
| > 1.0% | Often leads to significant cell death and membrane damage.[9][10][26] | Avoid. |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance for a Specific Cell Line
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of your cell culture medium containing different final concentrations of DMSO (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various DMSO concentrations.
-
Incubation: Incubate the plate for the intended duration of your Calcimycin experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell viability.
Protocol 2: Preparation of Calcimycin Working Solution with Minimal DMSO
-
Prepare High-Concentration Stock: Dissolve lyophilized Calcimycin in 100% high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). For example, to make a 10 mM stock, dissolve 5 mg of Calcimycin (MW: 523.6 g/mol ) in 955 µL of DMSO.[20]
-
Storage: Aliquot the stock solution into single-use volumes in light-protecting tubes and store at -20°C or -80°C for up to 6 months.[25] Avoid repeated freeze-thaw cycles.[2]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the Calcimycin stock. Dilute the stock solution directly into your pre-warmed cell culture medium to achieve the desired final concentration. For a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of culture medium used for the working solution (e.g., 1 µL of DMSO to 999 µL of medium).
Visualizations
Caption: Workflow for preparing Calcimycin working solutions to minimize final DMSO concentration.
Caption: Simplified signaling pathway of Calcimycin as a calcium ionophore.
Caption: Troubleshooting decision tree for DMSO-related cytotoxicity.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 3. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. lifetein.com [lifetein.com]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Dimethyl Sulfoxide on Cytosolic Ionized Calcium Concentration and Cytoskeletal Organization of Hepatocytes in a Primary Culture [jstage.jst.go.jp]
- 15. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
Addressing variability in experimental results with Calcimycin.
Welcome to the technical support center for Calcimycin (A23187). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this potent divalent cation ionophore.
Frequently Asked Questions (FAQs)
Q1: What is Calcimycin and what is its primary mechanism of action?
A1: Calcimycin, also known as A23187, is a mobile ionophore, which is a lipid-soluble molecule that can transport divalent cations (ions with a +2 charge) across biological membranes.[1][2] Its primary mechanism involves binding to cations like Ca²⁺ and Mg²⁺, forming a complex that can diffuse across the cell membrane, thereby increasing the intracellular concentration of these ions.[2][3] This influx of calcium can trigger a wide range of downstream cellular processes, including apoptosis, autophagy, and neurotransmitter release.[2][4]
Q2: Why am I seeing inconsistent or weak results in my experiments, especially in serum-containing media?
A2: This is a common issue primarily caused by the interaction of Calcimycin with serum proteins.[1]
-
Protein Binding: Calcimycin is a hydrophobic molecule and can be sequestered by proteins, particularly albumin, which is abundant in Fetal Bovine Serum (FBS).[1] This binding reduces the concentration of free, biologically active Calcimycin available to interact with your cells.
-
Solution: The nominal concentration you add to your media is not the effective concentration. It is crucial to perform a dose-response titration for your specific cell type and serum percentage to find the minimal effective concentration. You may need to increase the Calcimycin concentration by 1.5 to 5-fold when working in serum-containing media compared to serum-free conditions.[1]
Q3: How should I prepare and store my Calcimycin stock solution to ensure its stability and potency?
A3: Proper preparation and storage are critical for reproducible results. Degradation of the stock solution is a common source of variability.[1]
-
Preparation: Prepare a stock solution of 1-15 mM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][4] For example, to make a 10 mM stock, dissolve 5 mg of Calcimycin (MW: 523.6 g/mol ) in 955 µL of DMSO.[1]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for up to 3-6 months or at -80°C for up to one year.[4][5] Lyophilized powder should be stored at -20°C, desiccated, and is stable for up to 24 months.[4][6]
| Storage Condition | Lyophilized Powder | Stock Solution in DMSO |
| -20°C | Up to 24 months (desiccated)[4][6] | Up to 6 months[7] |
| -80°C | Not specified | Up to 1 year[5][7] |
Q4: What is the optimal working concentration for Calcimycin and what are the signs of cytotoxicity?
A4: The optimal concentration is highly dependent on the cell type, cell density, serum concentration, and the desired biological outcome.[1] There is no universal concentration.
-
Titration is Essential: Always perform a dose-response experiment to determine the optimal concentration for your specific system. A suggested starting range for titration in serum-containing media is 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM.[1]
-
Cytotoxicity: High concentrations of Calcimycin can be cytotoxic. For example, concentrations exceeding 1 µg/mL (~2 µM) can be toxic to various human blood cells.[1][8] Signs of cytotoxicity include changes in cell morphology, detachment of adherent cells, and a sharp decrease in cell viability.
| Cell Type | Cytotoxicity Threshold |
| Human Blood Cells | > 1 µg/mL (~2 µM)[1][8] |
| Leishmania major Promastigotes | IC₅₀ = 0.16 µM[9][10] |
Q5: Besides reagent and concentration issues, what other experimental factors can introduce variability?
A5: Several other factors related to your cells and protocol execution can lead to inconsistent results.[11]
-
Cell Health and Confluency: Ensure cells are healthy, within a low passage number, and at a consistent confluency (typically 70-90% for adherent cells) for each experiment.[1]
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells, including vehicle controls, and typically at or below 0.1% to avoid solvent-induced toxicity.[1]
-
Environmental Conditions: Fluctuations in incubator temperature, CO₂, and humidity can affect cell health and responsiveness.[11]
-
Edge Effects: The outer wells of microplates are prone to evaporation, leading to changes in reagent concentration. It is good practice to fill these wells with sterile media or PBS and not use them for experimental samples.[11]
Visual Guides and Workflows
Calcimycin's Mechanism of Action
The diagram below illustrates how Calcimycin functions as a Ca²⁺ ionophore to increase intracellular calcium levels, which in turn activates various downstream signaling pathways.
Caption: Diagram of Calcimycin's ionophore activity and downstream effects.
Troubleshooting Workflow for Inconsistent Results
If you are experiencing variability in your experiments with Calcimycin, follow this logical troubleshooting guide to identify and resolve the potential cause.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Calcimycin used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Ionophore, Calcimycin, Kills Leishmania Promastigotes by Activating Parasite Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Ionophore, Calcimycin, Kills Leishmania Promastigotes by Activating Parasite Nitric Oxide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Calcimycin-Induced Cellular Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for calcimycin-induced cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Calcimycin (A23187)?
A1: Calcimycin is a mobile ionophore, which is a lipid-soluble molecule that can transport divalent cations across biological membranes.[1] Its primary function in research is to form a stable complex with calcium ions (Ca²⁺) in the extracellular medium and transport them into the cytosol, leading to a rapid increase in the intracellular Ca²⁺ concentration. This elevation in cytosolic calcium can trigger a variety of calcium-dependent signaling pathways, influencing processes such as apoptosis, autophagy, and cellular activation.[1][2][3]
Q2: Why is the observed cellular response to calcimycin weaker in the presence of serum-containing media?
A2: The efficacy of calcimycin can be significantly reduced in the presence of serum (e.g., Fetal Bovine Serum - FBS). This is primarily due to protein binding. Calcimycin is a hydrophobic molecule and can bind to proteins in the serum, most notably albumin. This sequestration reduces the amount of free, biologically active calcimycin available to interact with the cell membrane.[1]
Q3: What are the typical working concentrations and incubation times for calcimycin?
A3: The optimal working concentration and incubation time for calcimycin are highly dependent on the cell type, serum concentration, and the specific biological endpoint being measured. It is crucial to perform a dose-response and time-course experiment for each new experimental setup. However, general ranges can be found in the tables below. For instance, in cultured cortical neurons, 100 nM of calcimycin for 24 hours can induce apoptosis.[4] In breast and cervical cancer cell lines, IC50 values were determined to be 0.30 µM and 0.35 µM, respectively, after a 24-hour treatment.[5]
Q4: Can calcimycin induce different types of cell death?
A4: Yes, the concentration of calcimycin can influence the type of cell death. Low concentrations (e.g., 100-250 nM) over a longer incubation period (e.g., 24 hours) tend to induce apoptosis.[4] In contrast, higher concentrations (e.g., 1-3 µM) can lead to necrosis due to massive calcium overload.[4]
Troubleshooting Guide
Issue 1: No or very low cellular response to calcimycin treatment.
| Possible Cause | Recommended Solution |
| Insufficient bioavailable calcimycin due to serum protein binding. [1] | Perform a dose-response titration to determine the optimal concentration for your specific serum percentage. Consider reducing the serum concentration or performing the experiment in a serum-free buffer like Hanks' Balanced Salt Solution (HBSS) after a wash step.[1] |
| Degraded calcimycin stock solution. | Prepare a fresh stock solution of calcimycin in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.[1] |
| Suboptimal cell health or confluency. | Ensure that your cells are healthy, within a low passage number, and at an optimal confluency (typically 70-90% for adherent cells) before beginning the experiment.[1] |
| Incorrect experimental controls. | Always include a positive control (e.g., a known agonist for your cell type or a high concentration of calcimycin that has previously shown a response) and a negative (vehicle) control (e.g., DMSO at the same final concentration as your calcimycin treatment).[1] |
Issue 2: High background signal in calcium flux assays.
| Possible Cause | Recommended Solution |
| Interference from serum and media components. | Before loading with a calcium indicator dye, wash the cells with a serum-free buffer (e.g., HBSS) to remove serum. Perform the calcium flux measurement in a buffered salt solution to reduce background fluorescence.[1] |
| Autofluorescence of cells or compounds. | Run a control with cells that have not been loaded with the calcium indicator dye to determine the baseline autofluorescence. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Recommended Solution | | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid uneven cell distribution in multi-well plates. | | Pipetting errors. | Be precise with all pipetting steps, especially when preparing serial dilutions of calcimycin. Prepare master mixes of reagents where possible to minimize well-to-well variability. | | Edge effects in multi-well plates. | To avoid edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or buffer to maintain a humidified environment across the plate. |
Data Presentation
Table 1: Recommended Calcimycin Concentration and Incubation Times for Apoptosis Induction
| Cell Type | Concentration | Incubation Time | Outcome |
| Cultured Cortical Neurons[4] | 100 nM | 24 hours | Apoptosis |
| SiHa (Cervical Cancer)[5] | 0.35 µM (IC50) | 24 hours | Apoptosis |
| MCF7 (Breast Cancer)[5] | 0.30 µM (IC50) | 24 hours | Apoptosis |
| Rat Thymocytes[6] | 100 µM | 24 hours | Apoptosis |
Table 2: General Time Course for Calcimycin-Induced Cellular Events
| Cellular Response | Typical Onset | Peak Response | Notes |
| Calcium Influx | Seconds to minutes | Within 5-10 minutes | A rapid and transient event. |
| ERK1/2 Phosphorylation | Minutes | 5-15 minutes | An early signaling event downstream of calcium influx.[7] |
| Gene Expression Changes | Hours | 2-24 hours | Dependent on the specific gene being investigated. |
| Apoptosis | Hours | 12-48 hours | A later event requiring the activation of downstream signaling cascades.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for a Calcium Flux Assay
-
Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Remove the culture medium from the cells and wash once with the buffered salt solution.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with the buffered salt solution to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a flow cytometer for a short period (e.g., 30-60 seconds).
-
Calcimycin Addition: Add calcimycin at the desired final concentration to the wells.
-
Response Measurement: Immediately begin measuring the fluorescence intensity continuously for several minutes (e.g., 5-10 minutes) to capture the calcium influx.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
Protocol 2: General Procedure for an Apoptosis Assay (using Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Plate cells and treat with varying concentrations of calcimycin for the desired incubation time (e.g., 24 hours). Include vehicle-treated cells as a negative control.
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V negative, PI negative cells are live.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by calcimycin.
Mandatory Visualization
Caption: Calcimycin-activated calcium signaling pathway.
Caption: General experimental workflow for calcimycin studies.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu [bu.edu]
- 3. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Calcium ionophore A 23187 induces apoptotic cell death in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Calcimycin (A23187) in Cell Culture
Welcome to the Technical Support Center for Calcimycin (A23187). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of Calcimycin in cell culture, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Calcimycin and why is it used in cell culture?
A1: Calcimycin, also known as A23187, is a mobile ionophore, which is a lipid-soluble molecule that can transport divalent cations like calcium (Ca²⁺) across biological membranes.[1][2] In cell culture, it is primarily used to artificially increase intracellular Ca²⁺ concentrations, thereby triggering various calcium-dependent signaling pathways, including apoptosis, autophagy, and cellular activation.[1][3]
Q2: Why does Calcimycin precipitate in my culture medium?
A2: Calcimycin is a hydrophobic molecule with poor water solubility.[1][4] When a concentrated stock solution of Calcimycin (typically in an organic solvent like DMSO) is diluted into an aqueous culture medium, it can precipitate if its concentration exceeds its solubility limit in the aqueous environment. This is the most common reason for observing a cloudy or precipitated solution.
Q3: Can components of the culture medium affect Calcimycin's efficacy?
A3: Yes. Serum, a common supplement in culture media, contains a high concentration of proteins, notably albumin.[1] Being hydrophobic, Calcimycin can bind to albumin, which reduces the concentration of free, biologically active Calcimycin available to interact with cells.[1] This sequestration can lead to a reduced or absent cellular response.[1] Additionally, as a hydrophobic compound, Calcimycin can adsorb to the surfaces of plasticware, which is another factor that can lower its effective concentration.[1]
Q4: What is the recommended solvent for preparing Calcimycin stock solutions?
A4: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of Calcimycin.[1][5] Ethanol can also be used, but DMSO typically allows for higher stock concentrations.[3][6]
Q5: How should I store my Calcimycin stock solution to ensure its stability?
A5: Calcimycin stock solutions should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[3][6][7] When stored at -20°C, the solution is generally stable for at least 3 to 6 months.[6][7] For longer-term storage, -80°C is recommended, where it can be stable for up to a year.[7][8] The lyophilized powder is stable for up to two years when stored desiccated at -20°C.[3][6]
Troubleshooting Guide: Preventing Calcimycin Precipitation
This guide provides a systematic approach to diagnose and resolve precipitation issues with Calcimycin in your experiments.
Problem: My culture medium turns cloudy or a precipitate forms after adding Calcimycin.
Below is a workflow to help you troubleshoot this common issue.
Caption: Troubleshooting workflow for Calcimycin precipitation.
Data Presentation
Table 1: Solubility of Calcimycin
| Solvent | Maximum Concentration | Reference |
| DMSO | 25 mg/mL (approx. 47.7 mM) | [3][6] |
| DMSO | 47 mg/mL (89.76 mM) with sonication | [8] |
| DMSO | Up to 100 mM with heating | |
| Ethanol | 5 mg/mL (approx. 9.5 mM) | [3][6] |
| Methanol | Soluble | [4] |
| DMF | Soluble | [4] |
| Water | Poorly soluble | [4] |
Table 2: Recommended Stock Solution Concentrations and Storage
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Concentration | 1-15 mM |
| Preparation | To make a 10 mM stock, dissolve 5 mg of Calcimycin (MW: 523.6 g/mol ) in 955 µL of DMSO.[1] |
| Short-term Storage | Aliquot and store at -20°C for up to 6 months.[7] |
| Long-term Storage | Aliquot and store at -80°C for up to 1 year.[7][8] |
| Handling | Avoid repeated freeze-thaw cycles.[3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Calcimycin Stock Solution in DMSO
Materials:
-
Calcimycin (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Calcimycin to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 5 mg of Calcimycin powder.
-
Add 955 µL of anhydrous DMSO to the 5 mg of Calcimycin.[1]
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use sonication to aid dissolution.[5][8]
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparing Working Solutions and Treating Cells
A. Standard Dilution for Cell Treatment
Caption: General workflow for preparing a Calcimycin working solution.
Procedure:
-
Warm the required volume of cell culture medium to 37°C.
-
Thaw an aliquot of the Calcimycin DMSO stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium. Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent toxicity.[1]
-
While vortexing or vigorously mixing the pre-warmed medium, quickly add the calculated volume of Calcimycin stock solution. This rapid dispersion is crucial to prevent localized high concentrations and subsequent precipitation.
-
Immediately apply the final working solution to your cells.
B. Using Pluronic® F-127 for Enhanced Solubilization
For particularly sensitive applications or when precipitation is persistent, Pluronic® F-127, a non-ionic surfactant, can be used to improve the solubility of hydrophobic compounds like Calcimycin.[9]
Materials:
-
Calcimycin stock solution in DMSO (e.g., 1-5 mM)
-
Pluronic® F-127, 20% in DMSO
Procedure:
-
Immediately before use, in a separate microcentrifuge tube, mix equal volumes of your Calcimycin stock solution and the 20% Pluronic® F-127 solution.[9] For example, mix 10 µL of 1 mM Calcimycin stock with 10 µL of 20% Pluronic® F-127.
-
Vortex the mixture gently.
-
Dilute this mixture into your pre-warmed culture medium to the desired final concentration of Calcimycin.[9]
-
Add the final working solution to your cells.
Note: While Pluronic® F-127 is widely used, it has been reported to affect Ca²⁺ regulation in some cell types, so appropriate controls are recommended.[10]
Signaling Pathway and Mechanism Visualization
The efficacy of Calcimycin can be significantly reduced in the presence of serum due to protein binding. The following diagram illustrates this concept.
Caption: Sequestration of Calcimycin by serum proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. A23187 - Wikipedia [en.wikipedia.org]
- 3. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. benchchem.com [benchchem.com]
- 6. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Calcimycin | Antibiotic | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 9. biotium.com [biotium.com]
- 10. Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the success rate of assisted oocyte activation with A23187.
Welcome to the technical support center for assisted oocyte activation (AOA) using the calcium ionophore A23187. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the success rate of AOA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A23187 in assisted oocyte activation?
A23187, also known as Calcimycin, is a mobile ion-carrier that facilitates the transport of divalent cations like calcium (Ca²⁺) across biological membranes.[1][2] In the context of assisted oocyte activation, A23187 increases the intracellular calcium concentration within the oocyte.[1][2] This artificially induced influx of calcium mimics the natural physiological process triggered by sperm, which involves a series of intracellular calcium oscillations.[1][3] These oscillations are a critical signal for the oocyte to resume meiosis, form pronuclei, and initiate embryonic development.[3] A23187 effectively bypasses the need for the sperm-derived phospholipase C zeta (PLCζ), which is often deficient or defective in cases of fertilization failure.[1][3]
Q2: When is it appropriate to use A23187 for assisted oocyte activation?
A23187 is typically used in cases of known or suspected oocyte activation deficiency, which can be a cause of fertilization failure or very low fertilization rates following intracytoplasmic sperm injection (ICSI).[1][4] It is often considered for patients who have experienced fertilization failure in previous ICSI cycles.[5][6] Some protocols also use A23187 in cases of severe male factor infertility, such as globozoospermia, where the sperm are incapable of activating the oocyte.[7] It can be applied either immediately after ICSI ("direct activation") or as a "rescue activation" on oocytes that have failed to fertilize 18-24 hours post-ICSI.[5][6]
Q3: What are the potential risks or side effects associated with A23187 treatment?
While A23187 is effective, there are concerns about its safety and potential effects on embryo development.[6][7] The use of a calcium ionophore creates a single, prolonged increase in intracellular calcium, which differs from the natural pulsatile pattern of calcium oscillations.[8] Some studies have raised concerns about potential impacts on gene expression, epigenetic modifications, and long-term developmental consequences.[9] However, several studies have reported the birth of healthy babies following the use of A23187, with no observed increase in developmental abnormalities.[5][6] It is crucial to use the lowest effective concentration and exposure time to minimize any potential negative effects.[5]
Troubleshooting Guide
Problem 1: Low or No Fertilization After A23187 Treatment
-
Possible Cause: Suboptimal concentration or duration of A23187 exposure.
-
Solution: Ensure the A23187 concentration and incubation time are within the recommended range. Protocols vary, but concentrations typically range from 5 µM to 10 µM, with incubation times from 5 to 15 minutes.[5][10] It may be necessary to optimize these parameters for your specific experimental conditions.
-
-
Possible Cause: Poor oocyte quality.
-
Solution: Assess oocyte morphology and maturation status. AOA cannot overcome inherent problems with oocyte quality.
-
-
Possible Cause: Severe sperm-related factors beyond oocyte activation deficiency.
-
Solution: While A23187 addresses the activation step, it cannot compensate for other severe sperm defects. Further diagnostics on sperm function may be required.
-
-
Possible Cause: Timing of activation.
Problem 2: Poor Embryo Development or High Rates of Embryo Arrest
-
Possible Cause: A23187 cytotoxicity.
-
Possible Cause: Inadequate culture conditions.
-
Solution: Review and optimize your embryo culture system, including media, temperature, and gas atmosphere.
-
-
Possible Cause: Oocyte or sperm quality issues.
-
Solution: Poor embryo development can be a reflection of underlying gamete quality that is independent of the activation process.
-
-
Possible Cause: Suboptimal AOA protocol.
Problem 3: Variable or Inconsistent Results
-
Possible Cause: Inconsistent A23187 solution preparation.
-
Solution: Prepare fresh A23187 working solutions for each experiment. Ensure the stock solution is stored correctly and has not expired.
-
-
Possible Cause: Variation in oocyte handling and timing.
-
Solution: Standardize the time between ICSI and A23187 treatment, as well as all handling and washing steps.
-
-
Possible Cause: Patient-to-patient variability.
-
Solution: The underlying cause of fertilization failure can differ between patients, leading to varied responses to AOA. Consider patient history and previous cycle outcomes when planning experiments.
-
Data Summary
The following tables summarize quantitative data from various studies on the use of A23187 for assisted oocyte activation.
Table 1: A23187 Treatment Protocols and Fertilization Rates
| Study/Group | A23187 Concentration | Incubation Time | Fertilization Rate (%) |
| Rescue Activation (RA-T)[5] | 10 µM | 10 min | 72.5% |
| Direct Activation (DA)[5] | 10 µM | 10 min | 79.0% |
| Teratospermia (AOA Group)[10] | 5 µM | 5 min | 95.33% |
| Unfertilized Oocytes[11] | 5 µM | 5 min | 88.0% (Activation Rate) |
Table 2: Embryo Development Outcomes Following A23187 Activation
| Study/Group | Cleavage Rate (%) | High-Quality Embryo Rate (%) | Blastocyst Formation Rate (%) |
| Rescue Activation (RA-T)[5][6] | 58.5% | 33.3% | 10.5% |
| Direct Activation (DA)[5][6] | 96.9% | 56.9% | 44.0% |
| Teratospermia (AOA Group)[10] | 89.56% | Not specified | Not specified |
| PGT with Activation (A-PGT)[13] | 98.19% | 63.13% | 52.22% |
Experimental Protocols
Protocol 1: Direct Oocyte Activation with A23187 after ICSI
This protocol is adapted from studies demonstrating improved outcomes with immediate activation.[5][10]
-
Oocyte Preparation: Perform oocyte retrieval and denudation of cumulus-corona cells according to standard laboratory procedures.
-
ICSI: Perform ICSI on mature metaphase II (MII) oocytes.
-
A23187 Incubation: Immediately following ICSI, transfer the injected oocytes to a pre-equilibrated culture dish containing a 5-10 µM A23187 working solution. Incubate the oocytes for 5-15 minutes at 37°C in a humidified atmosphere of 6% CO₂.[1][5][10]
-
Washing: After incubation, carefully wash the oocytes through several drops of fresh, pre-equilibrated culture medium to completely remove the A23187.[1]
-
Post-Activation Culture: Place the washed oocytes in a new culture dish with fresh, pre-equilibrated cleavage or blastocyst culture medium.
-
Fertilization Assessment: Approximately 16-18 hours post-ICSI, assess for normal fertilization, indicated by the presence of two distinct pronuclei and two polar bodies.[1]
-
Embryo Culture: Continue to culture and monitor the development of normally fertilized zygotes according to standard laboratory protocols.
Protocol 2: Rescue Oocyte Activation with A23187
This protocol is for oocytes that have failed to show signs of fertilization 18-24 hours after ICSI.[5][14]
-
Identification of Unfertilized Oocytes: At 18-24 hours post-ICSI, identify oocytes that lack pronuclei and show no signs of fertilization.[5]
-
A23187 Incubation: Transfer the unfertilized oocytes to a pre-equilibrated culture dish containing a 10 µM A23187 working solution. Incubate for 10 minutes at 37°C and 6% CO₂.[5]
-
Washing: Following incubation, wash the oocytes thoroughly in fresh, pre-equilibrated culture medium.[5]
-
Post-Activation Culture: Transfer the washed oocytes to a new culture dish with fresh medium and continue to culture.
-
Assessment: Monitor the oocytes for signs of activation (e.g., pronuclear formation) and subsequent cleavage.
Visualizations
Caption: Signaling pathway of natural and A23187-induced oocyte activation.
Caption: Experimental workflow for direct and rescue AOA with A23187.
Caption: Troubleshooting logic for AOA experiments using A23187.
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Artificial oocyte activation using Ca2+ ionophores following intracytoplasmic sperm injection for low fertilization rate [frontiersin.org]
- 5. Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 7. Oocyte activation deficiency and assisted oocyte activation: mechanisms, obstacles and prospects for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The present status of artificial oocyte activation in assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of oocyte activation with calcium ionophore on ICSI outcomes in teratospermia: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Oocyte activation with calcium ionophore A23187 and puromycin on human oocytes that fail to fertilize after intracytoplasmic sperm injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The combination of calcium ionophore A23187 and GM-CSF can safely salvage aged human unfertilized oocytes after ICSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Effect of calcium ionophore (A23187) on embryo development and its safety in PGT cycles [frontiersin.org]
- 14. fa.jmor.jp [fa.jmor.jp]
Validation & Comparative
A Comparative Analysis of Calcimycin (A23187) and Ionomycin: A Guide for Researchers
In the realm of cellular and molecular biology, the precise manipulation of intracellular calcium (Ca2+) levels is paramount for dissecting a multitude of signaling pathways. Calcium ionophores, such as Calcimycin (A23187) and Ionomycin, are indispensable tools for researchers, acting as reliable positive controls in experiments designed to investigate Ca2+-dependent processes. By creating artificial pathways for Ca2+ to traverse cellular membranes, these agents elicit a rapid and significant increase in cytosolic Ca2+ concentration, thereby activating downstream signaling cascades. This guide provides an objective comparison of Calcimycin and Ionomycin, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their experimental designs.
Mechanism of Action and Physicochemical Properties
Both Calcimycin and Ionomycin are carboxylic acid ionophores produced by Streptomyces species.[1] They function by binding to divalent cations, primarily Ca2+, and shielding their charge. This allows them to diffuse across the lipid bilayer of cellular membranes, moving down their electrochemical gradient.[1] This influx of extracellular Ca2+ and release from intracellular stores, such as the endoplasmic reticulum, leads to a sharp rise in cytosolic Ca2+ levels.[1][2]
Ionomycin , derived from Streptomyces conglobatus, is renowned for its high selectivity for Ca2+.[1][3] It is often considered more potent and specific compared to Calcimycin.[1] Calcimycin , also known as A23187 and isolated from Streptomyces chartreusensis, is a widely used calcium ionophore.[1][4] However, it also exhibits a notable affinity for other divalent cations like magnesium (Mg2+) and manganese (Mn2+).[1][5] This broader selectivity can be a critical consideration depending on the experimental context.
The following table summarizes the key physicochemical properties of Calcimycin and Ionomycin.
| Property | Calcimycin (A23187) | Ionomycin |
| Source | Streptomyces chartreusensis[4][6] | Streptomyces conglobatus[3][7] |
| Molecular Formula | C₂₉H₃₇N₃O₆[8][9] | C₄₁H₇₂O₉[10] |
| Molecular Weight | 523.6 g/mol [8][9] | 709.0 g/mol [10] |
| CAS Number | 52665-69-7[8][9] | 56092-81-0[10] |
| Solubility | Soluble in DMSO, ethanol, methanol, and methylene chloride.[9][11] | Soluble in DMSO and fats. Insoluble in water.[3][12] |
| Divalent Cation Selectivity | Mn²+ > Ca²+ ≈ Mg²+ >> Sr²+ > Ba²+[5] | Ca²+ > Mg²+ > Sr²+ = Ba²+. Negligible binding to monovalent cations.[13][14] |
Comparative Performance and Efficacy
The choice between Ionomycin and Calcimycin often hinges on the specific experimental requirements, including the cell type and the biological question under investigation.[1] Ionomycin is generally favored for its higher potency and specificity for calcium, which can be crucial in experiments where precise control over calcium signaling is required.[1]
A significant body of comparative data comes from the field of assisted reproductive technology, specifically in assisted oocyte activation (AOA). These studies provide a quantitative comparison of their biological efficacy.
| Outcome | Ionomycin | Calcimycin (A23187) | Study Reference |
| Oocyte Activation Rate | 38.5% | 23.8% | [15] |
| Fertilization Rate | 68.0% | 39.5% | [16] |
| Cleavage Rate | 74.3% | 45.5% | [16] |
| Blastocyst Formation | 13.3% of activated parthenotes | 0% of activated parthenotes | [15] |
These studies consistently demonstrate that Ionomycin leads to higher rates of oocyte activation, fertilization, and subsequent embryonic development compared to Calcimycin.[15][16]
Signaling Pathways and Experimental Considerations
The primary mechanism of action for both ionophores is the elevation of intracellular calcium, which then acts as a second messenger to activate a variety of downstream signaling pathways. This can lead to diverse cellular responses, including gene expression, proliferation, apoptosis, and cytokine production.[7][11][17][18]
Caption: Generalized calcium-dependent signaling pathway activated by ionophores.
A typical experimental workflow for using a calcium ionophore as a positive control involves establishing a baseline measurement, adding the ionophore, and then measuring the cellular response.
Caption: A standard workflow for using an ionophore as a positive control.
Experimental Protocols
Below are generalized protocols for common applications of Calcimycin and Ionomycin. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Protocol 1: General Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization using a fluorescent indicator.
Materials:
-
Cells of interest
-
Appropriate culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (optional)
-
Calcimycin or Ionomycin stock solution (in DMSO)
Procedure:
-
Cell Preparation: Harvest and wash cells with HBSS without Ca²⁺ and Mg²⁺. Resuspend cells in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.[1]
-
Dye Loading: Add the fluorescent calcium indicator to the cell suspension. Typical final concentrations are 1-5 µM for Fluo-4 AM. If using Pluronic F-127, pre-mix it with the dye before adding it to the cells to aid in solubilization.[1][19]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[1]
-
Washing: Pellet the cells by centrifugation and resuspend the cell pellet in fresh, pre-warmed HBSS with Ca²⁺ and Mg²⁺. Repeat the wash step to remove any extracellular dye.[1]
-
Measurement: Aliquot the cell suspension into a 96-well plate or FACS tubes. Allow the cells to equilibrate for 10-15 minutes at 37°C.[1]
-
Baseline: Measure the baseline fluorescence for a set period (e.g., 60 seconds).[1]
-
Positive Control: Add Calcimycin or Ionomycin to the cells to a final concentration of 1-5 µM and continue to record the fluorescence to measure the Ca²⁺ influx.[1]
Protocol 2: T-Cell Activation for Cytokine Production
This protocol describes the use of an ionophore in combination with Phorbol 12-myristate 13-acetate (PMA) to stimulate T-cells for downstream analysis of cytokine production.
Materials:
-
Isolated T-cells or PBMCs
-
Complete RPMI 1640 medium
-
PMA stock solution
-
Ionomycin or Calcimycin stock solution
-
Brefeldin A or Monensin (optional, for intracellular cytokine staining)
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[20]
-
Stimulation: Add PMA and Ionomycin (or Calcimycin) to the cell culture. Typical final concentrations are 10 ng/mL for PMA and 200 ng/mL for Ionomycin.[20][21]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours. For some applications, a longer incubation of up to 24 hours may be necessary.[1] If performing intracellular cytokine staining, add a protein transport inhibitor like Brefeldin A or Monensin for the final 4-6 hours of incubation.[21]
-
Downstream Analysis: After incubation, harvest the cells for analysis by flow cytometry for intracellular cytokine expression or collect the supernatant for analysis by ELISA.[1]
Conclusion
Both Ionomycin and Calcimycin are effective tools for elevating intracellular calcium and serving as positive controls in a wide range of cellular assays. Ionomycin is generally favored for its higher potency and specificity for calcium, which can be critical in experiments where precise control over calcium signaling is required.[1] This is particularly evident in sensitive applications like assisted oocyte activation, where Ionomycin has demonstrated superior performance.[16] However, Calcimycin remains a widely used and effective alternative. Researchers should carefully consider the specific requirements of their experimental system, including the potential for off-target effects due to its broader cation selectivity and the need for stringent cation specificity, when choosing between these two ionophores.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the working mechanism of Ionomycin? | AAT Bioquest [aatbio.com]
- 3. Ionomycin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A23187 - Wikipedia [en.wikipedia.org]
- 6. Calcimycin | Antibiotic | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 7. invivogen.com [invivogen.com]
- 8. toku-e.com [toku-e.com]
- 9. rpicorp.com [rpicorp.com]
- 10. Ionomycin | C41H72O9 | CID 6912226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jogcr.com [jogcr.com]
- 17. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. utoledo.edu [utoledo.edu]
- 21. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
Ionomycin vs. Calcimycin (A23187): A Comparative Guide to Calcium Ionophore Potency and Specificity
For researchers, scientists, and drug development professionals, the precise manipulation of intracellular calcium (Ca²⁺) is fundamental to dissecting a vast array of cellular signaling pathways. Calcium ionophores, such as Ionomycin and Calcimycin (also known as A23187), are indispensable tools for artificially elevating intracellular Ca²⁺ levels, thereby triggering downstream events. This guide provides an objective comparison of the performance of Ionomycin and Calcimycin, supported by experimental data, to aid in the selection of the appropriate ionophore for specific research needs.
Executive Summary
Ionomycin is generally regarded as a more potent and selective calcium ionophore compared to Calcimycin (A23187). Experimental data indicates that Ionomycin has a significantly higher turnover rate for Ca²⁺ and demonstrates superior efficacy in biological assays such as oocyte activation. While both ionophores effectively increase intracellular Ca²⁺, Calcimycin exhibits a notable affinity for other divalent cations, particularly magnesium (Mg²⁺) and manganese (Mn²⁺), which can be a critical consideration in experiments sensitive to the concentrations of these ions.
Performance Comparison: Ionomycin vs. Calcimycin
| Feature | Ionomycin | Calcimycin (A23187) | References |
| Source | Streptomyces conglobatus | Streptomyces chartreusensis | [1] |
| Molecular Weight | 709.0 g/mol | 523.6 g/mol | [1] |
| Typical Working Concentration | 0.1 - 10 µM | 0.1 - 10 µM | [1] |
| Relative Potency | Generally considered more potent.[1] At saturating Ca²⁺ concentrations, the turnover number for Ionomycin is 3- to 5-fold greater than that of A23187. | Effective, but may require higher concentrations for a comparable effect to Ionomycin. | [1] |
| Cation Selectivity | High selectivity for Ca²⁺ over other divalent cations.[1] | Broader selectivity, with notable affinity for Mg²⁺ and Mn²⁺.[1] | |
| Stoichiometry of Ca²⁺ Transport | 1:1 (Ionomycin:Ca²⁺) | 2:1 (Calcimycin:Ca²⁺) | |
| Off-Target Effects | Less documented off-target effects. | Can uncouple oxidative phosphorylation and inhibit mitochondrial ATPase activity.[1] |
Experimental Data
Assisted Oocyte Activation Studies
Comparative studies in the field of assisted reproductive technology provide quantitative insights into the biological efficacy of these two ionophores.
| Outcome | Ionomycin | Calcimycin (A23187) | Study Reference |
| Oocyte Activation Rate | 38.5% | 23.8% | [1] |
| Fertilization Rate | 68.0% | 39.5% | |
| Cleavage Rate | 74.3% | 45.5% | |
| Blastocyst Formation | 13.3% of activated parthenotes | 0% of activated parthenotes | [1] |
These studies consistently demonstrate that Ionomycin leads to higher rates of oocyte activation, fertilization, and subsequent embryonic development compared to Calcimycin.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both ionophores involves the transport of Ca²⁺ across cellular membranes, leading to an increase in cytosolic Ca²⁺ concentration. This elevation in intracellular Ca²⁺ acts as a second messenger, activating a multitude of downstream signaling pathways.
References
A Comparative Analysis of Ionophores: Unraveling the Effects of Calcimycin, Ionomycin, and Valinomycin on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and drug discovery, ionophores are invaluable tools for dissecting ion-dependent signaling pathways and evaluating their impact on cell fate. This guide provides a comprehensive comparison of three widely used ionophores—Calcimycin (A23187), Ionomycin, and Valinomycin—with a focus on their effects on cell viability. By presenting their mechanisms of action, summarizing their cytotoxic profiles, and detailing experimental protocols, this document aims to equip researchers with the necessary information to select the appropriate ionophore for their experimental needs.
Introduction to Ionophores
Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes. Their ability to disrupt the tightly regulated intracellular ionic balance makes them potent inducers of various cellular processes, including apoptosis and necrosis. Calcimycin and Ionomycin are selective for divalent cations, primarily Ca²⁺, while Valinomycin is highly specific for K⁺. This fundamental difference in ion selectivity dictates their distinct downstream cellular effects.
Comparative Effects on Cell Viability: A Data-Driven Overview
| Feature | Calcimycin (A23187) | Ionomycin | Valinomycin |
| Primary Ion Selectivity | Divalent cations (Ca²⁺ > Mg²⁺) | Divalent cations (Ca²⁺) | Monovalent cations (K⁺) |
| Mechanism of Action | Forms stable complexes with divalent cations, creating a mobile carrier to transport them across the cell membrane, leading to an increase in intracellular Ca²⁺. | Acts as a mobile ion carrier with high selectivity for Ca²⁺, increasing intracellular calcium levels by facilitating its transport across the plasma membrane and release from intracellular stores. | A K⁺-selective ionophore that incorporates into the inner mitochondrial membrane, causing an influx of K⁺ into the mitochondrial matrix. This disrupts the mitochondrial membrane potential. |
| Reported Effects on Cell Viability | Induces apoptosis in various cancer cell lines in a dose-dependent manner. At higher concentrations, it can be cytotoxic to a range of human blood cells.[1][2] | Induces apoptosis and autophagy by increasing intracellular calcium levels.[3] Low concentrations can induce apoptosis, while higher concentrations may lead to necrosis in neuronal cells.[4] | A potent inducer of apoptosis, even at nanomolar concentrations.[5][6] It inhibits the proliferation of various cell lines and shows selective toxicity towards transformed cells over non-transformed cells.[7][8] |
| Key Signaling Pathways | P2RX4-dependent ATP-mediated increase in intracellular Ca²⁺, leading to the activation of the p38 MAPK pathway and subsequent apoptosis. | Increased intracellular Ca²⁺ activates calcineurin and calpains, which can lead to the cleavage of Bcl-2 family proteins and trigger the intrinsic apoptotic pathway.[3] | Dissipation of the mitochondrial membrane potential leads to the release of cytochrome c, activation of caspases, and subsequent apoptosis.[5][6][9] This can also lead to mitochondrial swelling.[6][7] |
Signaling Pathways and Mechanisms of Action
The distinct ion selectivity of Calcimycin, Ionomycin, and Valinomycin results in the activation of different signaling cascades, ultimately converging on cell death pathways.
Calcimycin and Ionomycin: The Calcium Influx-Mediated Apoptosis
Both Calcimycin and Ionomycin trigger apoptosis primarily by elevating intracellular calcium concentrations. This influx of calcium acts as a crucial second messenger, initiating a cascade of events that lead to programmed cell death.
Caption: Signaling pathway for Calcium Ionophores.
Valinomycin: Mitochondrial Membrane Depolarization-Induced Apoptosis
Valinomycin's mechanism is distinct from the calcium ionophores. By selectively transporting potassium ions into the mitochondria, it disrupts the electrochemical gradient across the inner mitochondrial membrane, a critical event that triggers the intrinsic apoptotic pathway.
Caption: Valinomycin-induced apoptotic pathway.
Experimental Protocols for Assessing Cell Viability
To quantitatively assess the effects of these ionophores on cell viability, several standard assays can be employed. Below are detailed methodologies for three key experiments.
Experimental Workflow
A general workflow for comparing the cytotoxic effects of different ionophores is outlined below.
Caption: General experimental workflow.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10] This provides an indication of cell viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
Calcimycin, Ionomycin, and Valinomycin stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of each ionophore in complete culture medium. It is recommended to have a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of ionophores.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[11]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2 hours on a shaker to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
LDH Cytotoxicity Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
Calcimycin, Ionomycin, and Valinomycin stock solutions (in DMSO)
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of the ionophores as described in the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release.
-
Incubate the plate for the desired duration.
-
For the maximum LDH release control wells, add 10 µL of lysis buffer 45 minutes before the end of the incubation period.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
Complete culture medium
-
Calcimycin, Ionomycin, and Valinomycin stock solutions (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of ionophores for the specified time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion
References
- 1. Cytotoxicity of ionophore A23187 for basophils and other human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response curves for agents that impair cell reproductive integrity. A fundamental difference between dose-response curves of antimetabolites and those for radiation and alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valinomycin induces apoptosis of ascites hepatoma cells (AH-130) in relation to mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective effects by valinomycin on cytotoxicity and cell cycle arrest of transformed versus nontransformed rodent fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by valinomycin: mitochondrial permeability transition causes intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. atcc.org [atcc.org]
A Comparative Analysis of Cation Selectivity: Calcimycin vs. Ionomycin
For Researchers, Scientists, and Drug Development Professionals
In the precise manipulation of intracellular cation concentrations for research and therapeutic development, the choice of ionophore is critical. Calcimycin (A23187) and Ionomycin are two of the most widely utilized calcium ionophores. However, their efficacy and potential for off-target effects are dictated by their distinct cation selectivity profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research applications.
Key Differences in Cation Affinity and Transport
Ionomycin is generally favored for its higher potency and specificity for calcium, making it a more precise tool for studying Ca2+-dependent signaling pathways.[1] In contrast, Calcimycin's broader selectivity for other divalent cations can be a confounding factor in experiments where precise control over calcium signaling is required.[1]
The fundamental difference in their mechanism lies in the stoichiometry of their complexes with calcium. Ionomycin forms a 1:1 complex with Ca2+, while Calcimycin forms a 2:1 complex.[2][3][4] This difference in binding contributes to their varying transport efficiencies. Experimental data indicates that the turnover number for Ionomycin in transporting Ca2+ is 3- to 5-fold greater than that of Calcimycin at saturating calcium concentrations.[2][5]
Quantitative Comparison of Divalent Cation Selectivity
The following tables summarize the available data on the binding affinities and transport selectivities of Calcimycin and Ionomycin for various divalent cations.
Table 1: Relative Cation Affinity
| Ionophore | Ca²+ | Mg²+ | Mn²+ | Sr²+ | Ba²+ | Other |
| Calcimycin (A23187) | ++ | ++ | +++ | + | + | Transports other divalent cations[2] |
| Ionomycin | +++ | + | ++ | + | + | Negligible binding to monovalent cations[2] |
Key: +++ High Affinity, ++ Moderate Affinity, + Low Affinity
Table 2: Cation Transport Characteristics
| Ionophore | Ca²+ Transport Rate | Mg²+ Transport Rate | Stoichiometry (Ionophore:Ca²⁺) |
| Calcimycin (A23187) | Moderate | Comparable to Ionomycin[2][5] | 2:1[2] |
| Ionomycin | High (3-5x > Calcimycin)[2][5] | Comparable to Calcimycin[2][5] | 1:1[2][3][4] |
Impact on Cellular Signaling Pathways
By increasing intracellular Ca2+ concentrations, both ionophores can activate a wide range of downstream signaling pathways. The influx of Ca2+ can be from the extracellular space or released from intracellular stores like the endoplasmic reticulum.[1] This elevation in cytosolic Ca2+ is a key second messenger that initiates cascades involved in processes such as T-cell activation, apoptosis, and neurotransmitter release.[6][7][8]
Caption: General signaling pathway activated by Calcimycin and Ionomycin.
Experimental Protocols for Determining Cation Selectivity
The determination of ionophore cation selectivity relies on various in vitro and cell-based assays. Below are detailed methodologies for two common approaches.
Fluorescence Spectroscopy using Calcein Quenching
This in vitro assay evaluates ion transport across an artificial lipid membrane by monitoring the fluorescence of an encapsulated dye.[9][10][11]
Methodology:
-
Preparation of Large Unilamellar Vesicles (LUVs):
-
A lipid film is created by evaporating a solution of phospholipids in an organic solvent.
-
The lipid film is hydrated with a buffer containing the fluorescent dye calcein at a self-quenching concentration.
-
The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane to form LUVs of a defined size with encapsulated calcein.[11]
-
-
Fluorescence Measurement:
-
The calcein-loaded LUVs are placed in a fluorometer cuvette containing a buffer with the cation of interest (e.g., Ca²⁺, Mg²⁺).[11]
-
The ionophore (dissolved in a solvent like DMSO) is added to the cuvette.
-
The transport of the cation into the LUVs by the ionophore leads to the quenching of the calcein fluorescence.[11]
-
The rate of fluorescence quenching is proportional to the rate of cation transport, allowing for a quantitative comparison of the ionophore's selectivity for different cations.
-
Caption: Workflow for the calcein quenching fluorescence assay.
Ion-Selective Electrode (ISE) Potentiometry
ISEs are electrochemical sensors that measure the activity of a specific ion in a solution, providing a direct assessment of ionophore selectivity.[12][13]
Methodology:
-
ISE Setup:
-
An ion-selective electrode specific for the primary cation (e.g., Ca²⁺) and a reference electrode are connected to a voltmeter.[14]
-
The electrodes are immersed in a solution containing a known concentration of the primary cation.
-
-
Selectivity Measurement (Fixed Interference Method):
-
The potential of the ISE is measured in a solution containing a fixed concentration of an interfering ion (e.g., Mg²⁺).
-
The concentration of the primary ion is varied, and the corresponding potential is recorded.
-
The selectivity coefficient is calculated using the Nikolsky-Eisenman equation, which relates the measured potential to the activities of the primary and interfering ions.[2] A lower selectivity coefficient indicates a higher preference for the primary ion.
-
Caption: Experimental workflow for ISE potentiometry.
Conclusion
Both Ionomycin and Calcimycin are effective tools for increasing intracellular calcium concentrations.[1] However, their differing cation selectivities make them suitable for different experimental applications. Ionomycin's high selectivity for Ca²⁺ makes it the preferred choice for studies requiring precise modulation of calcium signaling with minimal off-target effects on other divalent cations.[1][6] Calcimycin, while a potent calcium ionophore, also significantly transports other cations like Mg²⁺ and Mn²⁺, which must be taken into account when interpreting experimental results.[15] The choice between these two ionophores should be guided by the specific requirements of the experimental system and the potential impact of altering the intracellular concentrations of other divalent cations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of ionomycin as a calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionomycin calcium salt | Calcium ionophore | Hello Bio [hellobio.com]
- 7. Mitogenic Properties of a Calcium Ionophore, A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Calcimycin used for? [synapse.patsnap.com]
- 9. In vitro Assay to Evaluate Cation Transport of Ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Ion Selective Electrodes (ISEs) and Their Applications - Sensorex Liquid Analysis Technology [sensorex.com]
- 14. xylem.com [xylem.com]
- 15. A23187 - Wikipedia [en.wikipedia.org]
A Comparative Guide to A23187 and 4-Br-A23187 for Studying Intracellular Calcium Release
For Researchers, Scientists, and Drug Development Professionals
The precise manipulation of intracellular calcium (Ca²⁺) concentrations is fundamental to understanding a vast array of cellular processes. Calcium ionophores, by creating a pathway for Ca²⁺ to traverse cellular membranes, are invaluable tools for artificially elevating intracellular Ca²⁺ levels and studying the downstream consequences. Among the available ionophores, A23187 (also known as Calcimycin) and its brominated analog, 4-Br-A23187, are frequently employed. This guide provides a detailed comparison of these two compounds to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action and Physicochemical Properties
Both A23187 and 4-Br-A23187 are mobile ion carriers that form lipid-soluble complexes with divalent cations, facilitating their transport across biological membranes down their electrochemical gradient.[1][2] This leads to an increase in the cytosolic concentration of the transported ion. While both are effective ionophores, they exhibit key differences in their selectivity and physical properties that dictate their optimal applications.
A23187 is a well-characterized ionophore with a broad selectivity for divalent cations.[1] In contrast, 4-Br-A23187 was developed as a non-fluorescent analog, a critical feature for studies employing fluorescent Ca²⁺ indicators.[3] Furthermore, the addition of the bromine atom significantly alters its ion selectivity.
Performance Comparison: A23187 vs. 4-Br-A23187
The primary distinction between A23187 and 4-Br-A23187 lies in their potency and selectivity for Ca²⁺ versus other divalent cations.
Data Presentation
| Feature | A23187 (Calcimycin) | 4-Br-A23187 | Reference |
| Primary Use | General-purpose Ca²⁺ ionophore to increase intracellular Ca²⁺. | Non-fluorescent Ca²⁺ ionophore for use with fluorescent probes; selective ionophore for Zn²⁺ and Mn²⁺. | [1][3] |
| Fluorescence | Fluorescent | Non-fluorescent | [3] |
| Ca²⁺ Ionophore Activity | High | Low | [2][4] |
| Selectivity for Divalent Cations | Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺ | Highly selective for Zn²⁺ and Mn²⁺ over Ca²⁺. | [2] |
| Transport Stoichiometry for Ca²⁺ | Primarily 2:1 (ionophore:Ca²⁺) | Primarily 2:1 (ionophore:Ca²⁺) | [2] |
| Common Applications | Positive control for Ca²⁺ signaling, inducing apoptosis, oocyte activation. | Calibration of fluorescent Ca²⁺ indicators, studying Zn²⁺/Mn²⁺-dependent cellular processes. | [1][2][5] |
Signaling Pathway and Experimental Workflow
The primary mechanism by which these ionophores increase intracellular Ca²⁺ involves facilitating its transport across the plasma membrane and from intracellular stores like the endoplasmic reticulum.
Caption: General signaling pathway of ionophore-mediated intracellular Ca²⁺ increase.
The following diagram illustrates a typical workflow for measuring intracellular Ca²⁺ changes using a fluorescent indicator and an ionophore.
Caption: Experimental workflow for measuring ionophore-induced intracellular Ca²⁺ release.
Experimental Protocols
Measurement of Intracellular Calcium Release using Fura-2 AM
This protocol describes a general method for measuring intracellular Ca²⁺ concentrations using the ratiometric fluorescent indicator Fura-2 AM, with A23187 or 4-Br-A23187 used as a positive control or for calibration.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester form)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
A23187 or 4-Br-A23187 stock solution in DMSO
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to the desired confluency.
-
-
Fura-2 AM Loading: [6][7][8][9][10]
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.
-
-
Measurement of Intracellular Ca²⁺:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the 96-well plate in a plate reader.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm.
-
To induce intracellular Ca²⁺ release, add A23187 or 4-Br-A23187 to the cells at the desired final concentration (typically in the range of 1-10 µM).
-
Continuously record the fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
An increase in the 340/380 ratio indicates an increase in intracellular Ca²⁺ concentration.
-
For quantitative measurements, the intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation, which requires calibration of the dye within the cellular environment.[10]
-
In Situ Calibration of Fura-2 using 4-Br-A23187
4-Br-A23187 is particularly useful for the in situ calibration of fluorescent Ca²⁺ indicators due to its non-fluorescent nature.
Procedure:
-
Load cells with Fura-2 AM as described above.
-
To determine the maximum fluorescence ratio (Rmax), add a saturating concentration of Ca²⁺ (e.g., 1-2 mM) to the extracellular buffer along with 5-10 µM 4-Br-A23187 to equilibrate intracellular and extracellular Ca²⁺.
-
To determine the minimum fluorescence ratio (Rmin), chelate all Ca²⁺ by adding a Ca²⁺-free buffer containing a high concentration of a Ca²⁺ chelator like EGTA (e.g., 10 mM) along with 5-10 µM 4-Br-A23187.
Conclusion
The choice between A23187 and 4-Br-A23187 for studying intracellular calcium release depends critically on the experimental design. A23187 is a potent, general-purpose Ca²⁺ ionophore suitable for applications where a robust increase in intracellular Ca²⁺ is desired and potential off-target effects on other divalent cations are not a primary concern. In contrast, 4-Br-A23187 is the superior choice when using fluorescent Ca²⁺ indicators due to its non-fluorescent properties, which avoids spectral overlap. While it is a less potent Ca²⁺ ionophore, its high selectivity for Zn²⁺ and Mn²⁺ makes it a valuable tool for investigating the specific roles of these cations in cellular signaling, without the confounding effects of a large Ca²⁺ influx.[2] Researchers should carefully consider these differences to ensure the selection of the most appropriate ionophore for their specific research question.
References
- 1. A23187 - Wikipedia [en.wikipedia.org]
- 2. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromo-A23187: a nonfluorescent calcium ionophore for use with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. hellobio.com [hellobio.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. moodle2.units.it [moodle2.units.it]
Efficacy comparison of Calcimycin and Ionomycin for oocyte activation.
A Comparative Guide to Calcimycin and Ionomycin for Oocyte Activation
For Researchers, Scientists, and Drug Development Professionals
The successful activation of an oocyte is a critical step in embryogenesis, marking the initiation of development. In assisted reproductive technologies (ART), particularly after intracytoplasmic sperm injection (ICSI), oocyte activation failure can be a significant hurdle. Chemical activation using calcium ionophores is a widely adopted strategy to overcome this challenge. This guide provides an objective comparison of two commonly used calcium ionophores, Calcimycin (also known as A23187) and Ionomycin, focusing on their efficacy in oocyte activation, supported by experimental data.
Mechanism of Action: The Role of Calcium in Oocyte Activation
Oocyte activation is naturally triggered by a series of intracellular calcium (Ca²⁺) oscillations initiated by the sperm upon fertilization.[1] This process is mediated by a sperm-specific phospholipase C zeta (PLCζ), which leads to the release of stored Ca²⁺ from the endoplasmic reticulum into the cytoplasm.[1] Both Calcimycin and Ionomycin are calcium ionophores that facilitate the transport of Ca²⁺ across the oocyte's plasma membrane, effectively bypassing the need for the sperm-derived PLCζ and artificially inducing the necessary increase in intracellular calcium concentration.[1] This elevation in cytoplasmic Ca²⁺ triggers a cascade of downstream events essential for embryonic development, including cortical granule exocytosis to prevent polyspermy, resumption of meiosis II, and the formation of male and female pronuclei.[1]
Quantitative Comparison of Efficacy
Multiple studies have demonstrated that Ionomycin generally exhibits higher efficacy in oocyte activation and subsequent embryonic development compared to Calcimycin.[2][3][4] Ionomycin is noted to be more potent in inducing a Ca²⁺ increase with a significantly higher amplitude.[2][5]
| Outcome Measure | Calcimycin (A23187) | Ionomycin | Study Reference |
| Oocyte Activation Rate | 23.8% | 38.5% | [4][6] |
| Fertilization Rate | 28.4% - 76.6% | 46.9% - 81.1% | [3][7][8][9] |
| 39.5% | 68.0% | [3] | |
| 31.6% (severe OAT) | 66.4% (severe OAT) | [7][8] | |
| Cleavage Rate | 45.5% - 95.4% | 74.3% - 92.5% | [3][9] |
| Good Quality Embryo Rate (Day 3) | 37.1% - 47.1% | 31.5% - 42% | [3][9] |
| Blastocyst Formation Rate | 0% of activated parthenotes | 13.3% of activated parthenotes | [4][6] |
OAT: Oligo-astheno-teratozoospermia
A 7-year retrospective cohort study found that fertilization rates in the Ionomycin group were significantly higher than in the A23187 group across subgroups with total fertilization failure, low fertilization, and severe oligo-astheno-teratozoospermia (OAT).[8] While the rates of good-quality embryos on day 3, clinical pregnancy, and live birth did not show a statistically significant difference between the two ionophores in some studies, the initial stages of activation and development consistently favor Ionomycin.[7][8]
Experimental Protocols
The following are generalized experimental protocols for assisted oocyte activation (AOA) using Calcimycin and Ionomycin, based on methodologies cited in the literature.
Calcimycin (A23187) Protocol for Oocyte Activation
-
Oocyte Preparation : Following oocyte retrieval and denudation of cumulus-corona cells, mature metaphase II (MII) oocytes are selected.
-
ICSI : Intracytoplasmic sperm injection is performed on the MII oocytes.
-
Calcimycin Incubation : Immediately after ICSI, the injected oocytes are transferred to a pre-equilibrated droplet of a working solution of Calcimycin (typically 10 µM).[1]
-
Incubation : The oocytes are incubated in the Calcimycin solution for approximately 15 minutes at 37°C in a humidified atmosphere with 6% CO₂.[1]
-
Washing : After incubation, the oocytes are thoroughly washed to remove the Calcimycin.[1]
-
Culture : The oocytes are then cultured under standard embryo culture conditions.[1]
-
Fertilization Assessment : Fertilization is assessed approximately 16-18 hours post-ICSI by checking for the presence of two distinct pronuclei and two polar bodies.[1]
-
Embryo Development Monitoring : The development of normally fertilized zygotes is monitored according to standard laboratory protocols.[1]
Ionomycin Protocol for Oocyte Activation
-
Oocyte Preparation : Similar to the Calcimycin protocol, MII oocytes are prepared post-retrieval and denudation.
-
ICSI : ICSI is performed on the prepared oocytes.
-
Ionomycin Incubation : Following ICSI, the injected oocytes are exposed to a pre-equilibrated Ionomycin solution (typically 10 µM).
-
Incubation : Incubation time is generally around 10 minutes at 37°C and 6% CO₂.[10]
-
Washing : The oocytes are washed to remove the Ionomycin.
-
Culture : The oocytes are transferred to a standard embryo culture medium.
-
Fertilization and Development Assessment : Fertilization and subsequent embryonic development are monitored as per standard procedures.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Ionophore-Induced Oocyte Activation
Caption: Ionophore-mediated calcium influx and downstream oocyte activation events.
Experimental Workflow for Comparative Analysis
Caption: Comparative experimental workflow for oocyte activation with Calcimycin and Ionomycin.
Conclusion
The available evidence strongly suggests that Ionomycin is a more potent and efficient agent for assisted oocyte activation than Calcimycin.[2][7][8] This is reflected in consistently higher oocyte activation and fertilization rates, as well as superior early embryonic development in some cases.[3][4] While Calcimycin remains an effective tool, particularly in overcoming fertilization failure, Ionomycin may offer a more robust solution, especially in cases of severe sperm-related defects.[7][8] The choice of ionophore should be guided by the specific clinical context and laboratory protocols. Further research and optimization of AOA protocols are essential to improve outcomes for patients with fertilization failure.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of two assisted oocyte activation protocols used to overcome fertilization failure on the activation potential and calcium releasing pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jogcr.com [jogcr.com]
- 4. Significant differences in efficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live birth following an innovative artificial oocyte activation protocol using double calcium stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant diferences in eficiency between two commonly used ionophore solutions for assisted oocyte activation (AOA): a prospective comparison of ionomycin and A23187 - EuginGroup [eugingroup.com]
- 7. Artificial oocyte activation with ionomycin compared with A23187 among patients at risk of failed or impaired fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmhr.org [ijmhr.org]
- 10. scispace.com [scispace.com]
Comparative Analysis of Apoptosis Induction: A Cross-Validation of Calcimycin with Standard Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of calcimycin (A23187), a calcium ionophore, with other well-established apoptosis inducers: Staurosporine, Etoposide, and Tumor Necrosis Factor-alpha (TNF-α). The objective is to offer a clear cross-validation resource, supported by experimental data and detailed protocols, to aid in the selection of appropriate positive controls and the interpretation of apoptosis-related studies.
Comparative Data Summary
The following table summarizes the key characteristics and mechanisms of each apoptosis inducer, providing a quantitative basis for comparison.
| Feature | Calcimycin (A23187) | Staurosporine | Etoposide | TNF-α (Tumor Necrosis Factor-alpha) |
| Mechanism of Action | Calcium Ionophore; increases intracellular Ca²⁺ levels, activating calpains and p38 MAPK pathway.[1][2][3] | Broad-spectrum protein kinase inhibitor.[4] | Topoisomerase II inhibitor; causes DNA double-strand breaks.[5][6] | Cytokine; binds to TNFR1 death receptor.[7][8] |
| Apoptotic Pathway | Primarily Intrinsic (Mitochondrial)[1][9] | Primarily Intrinsic (Mitochondrial)[4] | Intrinsic (Mitochondrial), p53-dependent[10][11] | Extrinsic[8][12] |
| Typical Concentration | 0.3 - 5 µM[13][14] | 0.2 - 1 µM[15][16] | 1.5 - 150 µM[10] | 10 - 100 ng/mL |
| Typical Time Course | 2 - 24 hours[13][14] | 3 - 24 hours[15][16] | 6 - 24 hours[10] | 4 - 8 hours[17] |
| Key Upstream Mediators | P2RX4, Intracellular Ca²⁺, Calpains[2][3] | Inhibition of various kinases | DNA damage, p53 phosphorylation, DNA-PK[11] | TNFR1, TRADD, FADD[18] |
| Key Caspases Activated | Caspase-9, Caspase-3 | Caspase-9, Caspase-3[4][15] | Caspase-9, Caspase-3[10] | Caspase-8, Caspase-3[12][18] |
Signaling Pathways of Apoptosis Induction
Understanding the distinct molecular pathways initiated by each inducer is critical for experimental design and data interpretation. The following diagrams illustrate these signaling cascades.
Experimental Workflow & Protocols
A standardized workflow is essential for reproducible results when studying apoptosis. The following diagram outlines a typical experimental process.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.
1. Cell Culture and Treatment
-
1.1. Maintain the desired cell line (e.g., HeLa, Jurkat, MCF-7) in the appropriate complete medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[14]
-
1.2. Seed cells in multi-well plates (e.g., 6-well or 12-well plates) to achieve 60-70% confluency on the day of treatment.[14]
-
1.3. Prepare stock solutions of inducers (e.g., Calcimycin in DMSO, Etoposide in DMSO, Staurosporine in DMSO, TNF-α in PBS with BSA).
-
1.4. On the day of the experiment, replace the old medium with fresh complete medium containing the desired final concentration of the apoptosis inducer. A vehicle control (e.g., DMSO equivalent) must be included.[19]
-
1.5. Incubate the cells for the predetermined time period (e.g., 6, 12, or 24 hours).
2. Apoptosis Quantification by Annexin V/PI Staining (Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
2.1. Harvest cells, including the supernatant (which contains detached apoptotic cells), by centrifugation.
-
2.2. Wash the cell pellet once with cold 1X PBS.
-
2.3. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
2.4. Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
2.5. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
2.6. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
2.7. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspase-3, a central event in apoptosis.[15]
-
3.1. Harvest cells and wash with cold 1X PBS.
-
3.2. Lyse the cells using a chilled cell lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
3.3. Transfer the supernatant (cytosolic extract) to a new, chilled microfuge tube.
-
3.4. Determine the protein concentration of the lysate.
-
3.5. In a 96-well plate, add 50 µL of cell lysate per well.
-
3.6. Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC).
-
3.7. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
3.8. Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AMC).
4. Western Blot Analysis for Apoptotic Proteins
This technique is used to detect the cleavage of key apoptotic proteins, such as PARP or caspases.
-
4.1. Prepare cell lysates as described in the caspase activity assay (Protocol 3).
-
4.2. Quantify protein concentration using a standard method (e.g., BCA assay).
-
4.3. Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
4.4. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
4.5. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax) overnight at 4°C.
-
4.6. Wash the membrane three times with TBST.
-
4.7. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
4.8. Wash the membrane three times with TBST.
-
4.9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin, GAPDH) must be used to ensure equal protein loading.[4]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse stimuli induce calpain overexpression and apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. TNF-induced signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Calcimycin-induced lens epithelial cell apoptosis contributes to cataract formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 17. Tumor necrosis factor alpha induces a caspase-independent death pathway in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tumor Necrosis Factor Alpha-Induced Apoptosis Requires p73 and c-ABL Activation Downstream of RB Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Calcimycin and Other Commercial Calcium Ionophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Calcimycin (A23187) against other commercially available calcium ionophores, including Ionomycin, 4-bromo-A23187, and Beauvericin. The information presented is supported by experimental data to aid in the selection of the most appropriate ionophore for your research needs.
Introduction to Calcium Ionophores
Calcium ionophores are lipophilic molecules that facilitate the transport of calcium ions (Ca2+) across biological membranes.[1] By increasing the intracellular concentration of free Ca2+, these molecules are invaluable tools for studying a wide range of cellular processes that are regulated by calcium signaling, including signal transduction, secretion, muscle contraction, and apoptosis.[1][2] The choice of a specific calcium ionophore can significantly impact experimental outcomes due to differences in their potency, ion selectivity, and cytotoxic effects.
Comparative Performance of Calcium Ionophores
This section details the performance characteristics of Calcimycin and its alternatives. A summary of their key properties is provided in the tables below for easy comparison.
Calcimycin (A23187)
Isolated from Streptomyces chartreusensis, Calcimycin is a widely used calcium ionophore that forms a stable 2:1 complex with Ca2+.[3][4] It is also known to transport other divalent cations such as magnesium (Mg2+) and manganese (Mn2+).[5] The working concentration for Calcimycin typically ranges from 0.5 to 10 µM, depending on the cell type and experimental conditions.[6] At non-toxic concentrations (≤3μM), it can be used to study calcium dynamics within cells.[7]
Ionomycin
Derived from Streptomyces conglobatus, Ionomycin is another popular calcium ionophore.[8] It is recognized for its higher potency and greater selectivity for Ca2+ over Mg2+ compared to Calcimycin.[8] Studies in rat liver mitochondria have shown that the turnover number for Ionomycin in transporting Ca2+ is 3- to 5-fold greater than that of A23187.[9] The typical working concentration for Ionomycin is around 1 µM.[7][10]
4-bromo-A23187
This is a brominated, non-fluorescent analog of Calcimycin.[11] A key feature of 4-bromo-A23187 is its significantly reduced ability to transport Ca2+ compared to the parent compound.[4] However, it remains an effective ionophore for other divalent cations like zinc (Zn2+) and manganese (Mn2+).[4] This property makes it a useful tool for studying the effects of these other cations without causing significant changes in intracellular Ca2+ levels.[4]
Beauvericin
Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi.[12] It acts as an ionophore, increasing the permeability of membranes to cations, particularly Ca2+.[13] This influx of Ca2+ is a key mechanism behind its cytotoxic and apoptotic effects.[12] Beauvericin has been shown to have a broad range of biological activities and is a subject of interest in cancer research.[14]
Data Presentation
Table 1: General Performance Characteristics
| Feature | Calcimycin (A23187) | Ionomycin | 4-bromo-A23187 | Beauvericin |
| Primary Ion Selectivity | Ca2+, Mg2+, Mn2+[5] | Ca2+ (higher than Calcimycin)[8] | Zn2+, Mn2+ >> Ca2+[4] | Ca2+ and other cations[13] |
| Typical Working Concentration | 0.5 - 10 µM[6] | ~1 µM[7][10] | Not specified for Ca2+ influx | Varies (µM range) |
| Potency for Ca2+ Mobilization | Moderate | High (3-5x > Calcimycin)[9] | Low[4] | Moderate |
| Fluorescence | Yes | Yes | No[11] | No |
Table 2: Comparative Cytotoxicity (IC50 values in µM)
| Cell Line | Calcimycin (A23187) | Ionomycin | 4-bromo-A23187 | Beauvericin |
| RAW 264.7 | Not Found | ~2700 (2.7 mM) | Not Found | Not Found |
| Caco-2 | Not Found | Not Found | Not Found | 12.75 - 20.62 |
| HT-29 | Not Found | Not Found | Not Found | 9.75 - 15.00 |
| N87 | Not Found | Not Found | Not Found | ~27.5 |
| CT-26 | Not Found | Not Found | Not Found | ~1.8 |
| NIH/3T3 | Not Found | Not Found | Not Found | 3.1 - 9.4 |
| U-937 | Not Found | Not Found | Not Found | ~30 (at 24h) |
| HL-60 | Not Found | Not Found | Not Found | ~15 (at 24h) |
| HepG2 | Not Found | Not Found | Not Found | 5.5 - 12.5 |
| SH-SY5Y | Not Found | Not Found | Not Found | IC50 reached at low µM |
Note: Direct comparative IC50 values for all ionophores in the same cell line under identical conditions are limited in the available literature. The provided values are from various sources and should be interpreted with caution.
Mandatory Visualization
Mechanism of action for calcium ionophores.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of cations and anions on the steady state kinetics of energy-dependent Ca2+ transport in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mg2+ mitigates Ca2+-dependent cell killing by ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 6. A23187 - Wikipedia [en.wikipedia.org]
- 7. Ionomycin releases calcium from the sarcoplasmic reticulum and activates Na+/Ca2+ exchange in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of pH conditions on Ca2+ transport catalyzed by ionophores A23187, 4-BrA23187, and ionomycin suggest problems with common applications of these compounds in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes [pubmed.ncbi.nlm.nih.gov]
- 11. Bromo-A23187: a nonfluorescent calcium ionophore for use with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mycotoxin Beauvericin Exhibits Immunostimulatory Effects on Dendritic Cells via Activating the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcimycin's Effects on Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Calcimycin (A23187), a potent calcium ionophore, across various cell types. By facilitating the transport of divalent cations like Ca²⁺ across cellular membranes, Calcimycin serves as a powerful tool to investigate calcium-mediated signaling pathways and its potential as a therapeutic agent.[1] This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying molecular mechanisms.
Executive Summary
Calcimycin's primary mode of action is the elevation of intracellular calcium levels, which triggers a cascade of downstream cellular events.[1] Its effects are highly cell-type dependent, ranging from the induction of apoptosis in cancer cells to the modulation of neuronal activity and the activation of immune responses. This guide will delve into these differential effects, providing quantitative data where available and outlining the experimental frameworks used to generate these findings.
Data Presentation: Comparative Effects of Calcimycin
The following tables summarize the quantitative effects of Calcimycin on different cell lines as reported in various studies.
Table 1: IC50 Values of Calcimycin in Different Cell Types
| Cell Type | Cell Line | IC50 Value | Duration of Treatment | Reference |
| Cervical Cancer | SiHa | 0.35 µM | 24 hours | [2] |
| Breast Cancer | MCF7 | 0.30 µM | 24 hours | [2] |
| Protozoan | Leishmania major promastigotes | 0.16 µM | Not Specified | [3] |
Table 2: Apoptotic Effects of Calcimycin on Cancer Cell Lines
A study on breast (MCF7) and cervical (SiHa) cancer cell lines demonstrated that Calcimycin induces apoptosis in a dose-dependent manner. The treatment with Calcimycin led to an increase in both early and late apoptotic cell populations.[2]
| Cell Line | Calcimycin Concentration | Early Apoptosis (%) | Late Apoptosis (%) |
| SiHa | Control | 3.53 | 4.29 |
| 0.25 µM | 14.87 | 6.15 | |
| 0.35 µM | 15.99 | 8.21 | |
| 0.45 µM | 5.99 | 10.98 | |
| MCF7 | Control | Not Specified | Not Specified |
| 0.20 µM | Not Specified | 4.64 | |
| 0.30 µM | Not Specified | 7.82 | |
| 0.40 µM | Not Specified | Not Specified |
Comparative Effects on Different Cell Types
Cancer Cells
In various cancer cell lines, Calcimycin has been shown to be a potent inducer of apoptosis.[2] By increasing intracellular Ca²⁺, it can activate signaling pathways that lead to programmed cell death. For instance, in breast and cervical cancer cells, Calcimycin-induced apoptosis is mediated through the P2RX4 receptor and the p38 MAPK pathway.[4]
Neuronal Cells
The effect of Calcimycin on neuronal cells is concentration-dependent. Low concentrations (e.g., 100 nM) have been observed to induce apoptosis in cultured cortical neurons.[5] In contrast, higher concentrations can lead to necrosis, a different form of cell death.[5] Calcimycin has also been shown to potentiate the responses of hippocampal neurons to N-methyl-D-aspartate (NMDA), suggesting a role in modulating synaptic activity.[2]
Immune Cells
Calcimycin significantly impacts the function of various immune cells. In T lymphocytes, it can stimulate proliferation and the expression of the interleukin-2 (IL-2) receptor, a key molecule in T cell activation.[6] In macrophages, Calcimycin can induce activation for intracellular killing of pathogens.[7] For neutrophils, it can trigger degranulation, an important process in the inflammatory response.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by Calcimycin and a typical experimental workflow for studying its effects.
Caption: Calcimycin-induced signaling pathways leading to apoptosis.
Caption: A typical experimental workflow for studying Calcimycin's effects.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cells of interest
-
Complete culture medium
-
Calcimycin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of Calcimycin. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cells treated with Calcimycin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with Calcimycin.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Measurement of Intracellular Calcium using Fura-2 AM
Principle: Fura-2 AM is a ratiometric fluorescent dye that can be loaded into cells, where it is cleaved by esterases to its active form, Fura-2. The fluorescence emission of Fura-2 shifts upon binding to Ca²⁺, allowing for the quantification of intracellular calcium concentrations by measuring the ratio of fluorescence at two different excitation wavelengths.
Materials:
-
Cells of interest
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Calcimycin
-
Fluorescence plate reader or microscope with appropriate filters
Procedure:
-
Load the cells with 2-5 µM Fura-2 AM (pre-mixed with Pluronic F-127) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺.
-
Measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: 510 nm).
-
Add Calcimycin to the cells at the desired concentration.
-
Immediately start recording the change in fluorescence ratio over time to measure the increase in intracellular Ca²⁺ concentration.
Conclusion
Calcimycin is a versatile and potent tool for studying the multifaceted roles of calcium in cellular physiology and pathology. Its effects vary significantly across different cell types, highlighting the diverse ways in which cells interpret and respond to changes in intracellular calcium. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the mechanisms of Calcimycin action and exploring its therapeutic potential. Further research is warranted to establish a more comprehensive comparative profile of Calcimycin's potency across a wider array of cell lines, particularly in the context of neuronal and immune cell function.
References
- 1. Calcium Ionophore, Calcimycin, Kills Leishmania Promastigotes by Activating Parasite Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcimycin potentiates responses of rat hippocampal neurons to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium ionophores can induce either apoptosis or necrosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vitro anti-tumor effect of cytotoxic T lymphocyte activated by antigen- loaded dendritic cells from peripheral blood mononuclear cells treated with calcium ionophore A23187 and GM-CSF] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage activation for intracellular killing as induced by calcium ionophore. Correlation with biologic and biochemical events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkalinizing the intralysosomal pH inhibits degranulation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calcimycin Hemimagnesium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Calcimycin hemimagnesium, a potent calcium ionophore, requires strict handling and disposal procedures to ensure personnel safety and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Hazard Identification and Safety Summary
This compound is a physiologically active compound that presents several hazards. It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled.[1] Therefore, it must be handled with the care required for hazardous materials.
Quantitative Data Summary
While specific concentrations for inactivation or disposal are not publicly established, the following table summarizes key hazard and solubility information pertinent to its handling and disposal.
| Parameter | Value | Source |
| GHS Hazard Statements | H302, H312, H315, H319, H332 | [1] |
| Hazard Classes | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation | [1] |
| Solubility in DMSO | 25 mg/mL | |
| Solubility in Ethanol | 5 mg/mL |
Step-by-Step Disposal Protocol
All this compound waste is considered hazardous chemical waste and must be disposed of accordingly. Never dispose of Calcimycin waste in the regular trash or down the drain.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all contaminated solid materials, including unused Calcimycin powder, gloves, wipes, pipette tips, and other labware, in a dedicated and clearly labeled hazardous waste container.[2][3]
-
Do not mix Calcimycin waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container specifically for hazardous chemical waste.[2]
-
2. Container Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[2][3]
-
Keep all waste containers tightly sealed except when adding waste.[2]
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.[3]
3. Spill Management:
-
Dry Spills: In the event of a dry powder spill, avoid generating dust. Gently cover the spill with an absorbent material such as vermiculite or sand. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[2][3]
-
Liquid Spills: For minor spills within a fume hood, decontaminate the area with a 10% caustic solution or a suitable laboratory disinfectant.[1] Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[1]
-
Major Spills: In the case of a major spill, evacuate the area immediately and prevent entry. Contact your institution's EHS office for emergency response.[3]
4. Final Disposal:
-
All Calcimycin waste must be disposed of through an approved hazardous waste disposal facility.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste.[2][3]
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcimycin Hemimagnesium
For Immediate Use By Research, Scientific, and Drug Development Professionals.
This document provides essential safety and logistical information for the handling and disposal of Calcimycin hemimagnesium, a potent calcium ionophore. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Identification
This compound is a physiologically active compound requiring careful handling. The primary hazards include:
While no official occupational exposure limits have been established, the substance must be handled with the high degree of care required for hazardous materials.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield is required when there is a risk of splashes. | Protects against airborne powder and splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately upon contamination. For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended.[3] | Prevents skin contact and absorption.[4] |
| Body Protection | A fully-buttoned laboratory coat (Nomex® or similar flame-resistant material recommended) and appropriate shoes that cover the entire foot.[4] | Protects skin from accidental spills and contamination.[4] |
| Respiratory Protection | All handling of powdered this compound or volatile solutions must be performed within a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator is required. | Prevents inhalation of hazardous dust or aerosols. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 1069.5 g/mol | [1] |
| Solubility in DMSO | 47 mg/mL (89.76 mM) | [4] |
| Stock Solution Example | 15 mM in DMSO (reconstitute 5 mg in 0.64 mL of DMSO) | [3] |
| In Vivo Formulation Example 1 | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [4] |
| In Vivo Formulation Example 2 | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [5] |
Operational and Disposal Plans
Safe Handling Protocol
This protocol outlines the procedural workflow for safely handling this compound.
1. Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) within the designated area to minimize movement.
-
Ensure all containers are clearly labeled with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
3. Handling Procedure (inside a chemical fume hood):
-
Weighing (Solid Form): Carefully weigh the required amount of Calcimycin powder. Avoid generating dust.[4] If any powder spills, decontaminate the area immediately (see Section 4).
-
Dissolving: Add the appropriate solvent to the solid to create a stock solution. Cap the vial and vortex until fully dissolved. Sonication may be required for complete dissolution.[4]
-
Aliquoting: Dispense the solution into smaller, clearly labeled vials for experimental use.
-
Sealing: Seal all vials securely.
4. Post-Handling:
-
Wipe down the work surface with a suitable laboratory disinfectant or a 10% caustic solution.
-
Properly dispose of all contaminated materials (see Disposal Plan).
-
Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
Experimental Protocols: Solution Preparation
Preparation of a 15 mM Stock Solution in DMSO:
-
Weigh 5 mg of this compound powder.
-
Add 0.64 mL of DMSO to the powder.
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C for up to 3 months.[3]
Preparation of an In Vivo Formulation (2.5 mg/mL):
-
Add each solvent in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure the final concentration of this compound is at least 2.5 mg/mL.
-
The resulting solution should be clear.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
Spill:
-
Minor Spill (in fume hood): Decontaminate the spill area with a suitable laboratory disinfectant or 10% caustic solution.[4] Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4]
-
Major Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused powder, contaminated gloves, wipes, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing Calcimycin in a sealed, leak-proof, and chemically compatible container.[4] Do not mix with other incompatible waste streams.[4]
-
Sharps Waste: Contaminated needles or other sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that includes the full chemical name ("this compound"), concentration (if applicable), and associated hazards.[4]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Never dispose of this compound in the regular trash or down the drain.
Workflow and Logical Relationships
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound salt | C58H72MgN6O12 | CID 16219184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. Calcimycin | Antibiotic | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CALCIUM IONOPHORE A23187 HEMIMAGNESIUM SALT [chembk.com]
- 7. Calcium Ionophore, Calcimycin, Kills Leishmania Promastigotes by Activating Parasite Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
